Raubasine
描述
Structure
3D Structure
属性
IUPAC Name |
methyl 16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTOGORTSDXSFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863385 | |
| Record name | Methyl 19-methyl-16,17-didehydro-18-oxayohimban-16-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483-04-5, 6474-90-4 | |
| Record name | Ajmalicine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95087 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ajmalicine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrahydroalstonine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72115 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
Raubasine's Mechanism of Action on Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raubasine, also known as ajmalicine, is an indole (B1671886) alkaloid with notable pharmacological activity, particularly on the cardiovascular and central nervous systems.[1] A primary facet of its mechanism of action lies in its interaction with adrenergic receptors, the physiological targets of the catecholamines norepinephrine (B1679862) and epinephrine. This technical guide provides an in-depth examination of this compound's effects on adrenergic receptors, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.
This compound's Antagonistic Profile at Adrenergic Receptors
This compound functions as an antagonist at alpha-adrenergic receptors, with a pronounced selectivity for the α1 subtype over the α2 subtype.[2][3] This preferential blockade of α1-adrenergic receptors leads to vasodilation and a subsequent decrease in blood pressure, underpinning its use in managing hypertension and improving cerebral blood flow.[1]
Quantitative Analysis of Receptor Antagonism
The antagonist potency of this compound has been quantified in various experimental models. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, is a key metric.
| Receptor Target | Experimental Model | Agonist | pA2 Value | Reference |
| Postsynaptic α-adrenoceptors (α1) | Rat Vas Deferens | Noradrenaline | 6.57 | [4] |
| Presynaptic α-adrenoceptors (α2) | Rat Vas Deferens | Clonidine (B47849) | 6.02 | [4] |
These data clearly indicate that this compound has a higher antagonist potency at postsynaptic α1-receptors compared to presynaptic α2-receptors.[4]
Core Experimental Protocols
The characterization of this compound's adrenergic receptor activity has been achieved through a combination of in vivo and in vitro experimental protocols.
In Vivo Assessment in Pithed Rats
This model is crucial for evaluating the cardiovascular effects of a substance in the absence of central nervous system reflexes.
-
Objective: To determine the antagonist activity of this compound at α1- and α2-adrenoceptors in vivo.
-
Methodology:
-
Male rats are anesthetized, and the brain and spinal cord are pithed to eliminate central autonomic control.
-
Arterial blood pressure and heart rate are continuously monitored.
-
α1-Adrenoceptor Antagonism: The pressor response to an α1-agonist like phenylephrine (B352888) or to electrical stimulation of the spinal sympathetic outflow is measured before and after the administration of this compound (1 to 4 mg/kg).[2][3] A reduction in the pressor response indicates α1-antagonism.[2][3]
-
α2-Adrenoceptor Antagonism: The inhibitory effect of an α2-agonist like clonidine on the tachycardia induced by electrical stimulation of cardiac sympathetic nerves is assessed.[2][3] The pressor responses to an α2-agonist such as B-HT 933 are also measured.[2][3] The inability of this compound to reverse these effects indicates a lack of significant α2-antagonism at the tested doses.[2][3]
-
In Vitro Assessment in Isolated Rat Vas Deferens
This isolated tissue preparation allows for the differentiation between presynaptic (α2) and postsynaptic (α1) receptor activity.[5][6]
-
Objective: To quantify the antagonist potency (pA2) of this compound at pre- and postsynaptic α-adrenoceptors.
-
Methodology:
-
The vas deferens is isolated from a male rat and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Postsynaptic (α1) Activity: Cumulative concentration-response curves to the α1-agonist noradrenaline are generated in the absence and presence of increasing concentrations of this compound.[5][6] The parallel rightward shift of the curves allows for the calculation of the pA2 value.[4]
-
Presynaptic (α2) Activity: The tissue is subjected to low-frequency electrical stimulation to elicit contractions, which are inhibited by the α2-agonist clonidine.[5][6] The ability of increasing concentrations of this compound to antagonize the inhibitory effect of clonidine is measured, and the pA2 value is determined.[4]
-
Radioligand Binding Assays
While the cited studies on this compound primarily used functional assays, radioligand binding assays are the standard for determining the binding affinity (Ki) of a compound for a receptor.
-
Objective: To determine the binding affinity (Ki) of a test compound for a specific adrenergic receptor subtype.
-
Principle: This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the receptor of interest.[7]
-
General Protocol:
-
Membrane Preparation: Cell membranes are prepared from cells stably expressing the human adrenergic receptor subtype of interest (e.g., α1A, α1B, α1D, α2A, α2B, α2C).[8]
-
Incubation: A fixed concentration of a specific radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.[7]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.[7]
-
Visualizing Methodologies and Pathways
Experimental Workflow for Antagonist Characterization
Caption: Workflow for In Vivo and In Vitro Characterization of this compound.
Alpha-1 Adrenergic Receptor Signaling Pathway
Activation of α1-adrenergic receptors, which are coupled to Gq/11 proteins, initiates a signaling cascade that leads to the mobilization of intracellular calcium.[9] this compound blocks this pathway.
Caption: this compound blocks the Gq-coupled α1-adrenergic signaling pathway.
Alpha-2 Adrenergic Receptor Signaling Pathway
Alpha-2 adrenergic receptors are coupled to Gi proteins and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10] this compound has a weaker antagonist effect on this pathway.
Caption: The Gi-coupled α2-adrenergic signaling pathway, weakly blocked by this compound.
Conclusion
The mechanism of action of this compound on adrenergic receptors is characterized by its selective and competitive antagonism at α1-adrenoceptors. This selectivity has been confirmed through both in vivo and in vitro studies, with quantitative data supporting its preferential blockade of postsynaptic α1-receptors over presynaptic α2-receptors. The consequence of this α1-blockade is the inhibition of the Gq/PLC/IP3 signaling cascade, leading to vasodilation and other physiological effects. This detailed understanding of this compound's interaction with adrenergic systems is fundamental for its therapeutic application and for the development of novel, selective adrenergic modulators.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. alpha-Adrenoceptor blocking properties of this compound in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alpha-Adrenoceptor blocking properties of this compound in pithed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound stereoisomers on pre- and postsynaptic alpha-adrenoceptors in the rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pre- and postsynaptic alpha-adrenoceptor blocking activity of this compound in the rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pre- and postsynaptic alpha-adrenoceptor blocking activity of this compound in the rat vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
The Pharmacological Profile of Raubasine (Ajmalicine): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Raubasine, also known as ajmalicine, is a monoterpenoid indole (B1671886) alkaloid naturally found in plants of the Rauvolfia and Catharanthus species.[1] It is primarily recognized for its antihypertensive properties, which are attributed to its selective antagonism of α1-adrenergic receptors.[1] This action leads to vasodilation and a subsequent reduction in blood pressure.[1] Beyond its primary mechanism, this compound has been investigated for its effects on cerebral blood flow, neuroprotection, and its potential role in managing cognitive disorders, often in combination with other therapeutic agents. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, experimental methodologies, and visual representations of key pathways.
Mechanism of Action
This compound's principal pharmacological effect is the selective blockade of α1-adrenergic receptors.[2] It exhibits a preferential affinity for α1-adrenoceptors over α2-adrenoceptors, which underlies its vasodilatory and hypotensive effects.[2][3] The blockade of α1-receptors on vascular smooth muscle cells inhibits the vasoconstrictor effects of endogenous catecholamines like norepinephrine (B1679862), leading to relaxation of blood vessels and a decrease in peripheral resistance.
In addition to its α1-adrenergic antagonism, this compound has been reported to exhibit other activities, including weak calcium channel blocking properties and interactions with serotonin (B10506) receptors. However, its primary therapeutic effects are considered to be mediated through its action on the α1-adrenergic system.
Signaling Pathway of α1-Adrenergic Receptor Blockade
Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) linked to the Gq signaling pathway.[4] Upon activation by an agonist like norepinephrine, the Gq protein activates phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 binds to its receptors on the endoplasmic/sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[6] The increased intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the contraction of smooth muscle cells.[7] this compound, as an antagonist, blocks the initial binding of norepinephrine to the α1-receptor, thereby inhibiting this entire signaling cascade and promoting vasodilation.
References
- 1. Ajmalicine - Wikipedia [en.wikipedia.org]
- 2. alpha-Adrenoceptor blocking properties of this compound in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alpha-Adrenoceptor blocking properties of this compound in pithed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphoinositide-specific phospholipase C in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of phospholipase C-gamma1 regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amplification of Ca2+ signaling by diacylglycerol-mediated inositol 1,4,5-trisphosphate production - PubMed [pubmed.ncbi.nlm.nih.gov]
Raubasine: A Technical Examination of its Alpha-1 Adrenergic Antagonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Raubasine, a rauwolfia alkaloid, has demonstrated selective antagonist activity at alpha-1 adrenergic receptors. This technical guide provides an in-depth analysis of its pharmacological profile, focusing on its mechanism of action as an alpha-1 adrenergic antagonist. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows to support further research and development.
Introduction
Alpha-1 adrenergic receptors (α1-ARs), a class of G protein-coupled receptors (GPCRs), are crucial mediators of the sympathetic nervous system, playing a significant role in smooth muscle contraction, vasoconstriction, and various physiological processes. The three subtypes of α1-ARs—α1A, α1B, and α1D—are all activated by the endogenous catecholamines norepinephrine (B1679862) and epinephrine. Antagonism of these receptors is a key therapeutic strategy for conditions such as hypertension and benign prostatic hyperplasia. This compound has been identified as a selective antagonist of these receptors, with a preference for postsynaptic alpha-1 adrenoceptors.[1][2][3] This guide delves into the core pharmacology of this compound as an α1-AR antagonist.
Mechanism of Action
This compound functions as a competitive antagonist at alpha-1 adrenergic receptors. This means it binds to the same site as the endogenous agonists (norepinephrine and epinephrine) but does not activate the receptor. By occupying the binding site, this compound prevents the agonists from binding and initiating the downstream signaling cascade. This blockade of α1-ARs leads to the relaxation of smooth muscles, particularly in blood vessels, resulting in vasodilation and a subsequent reduction in blood pressure.[3]
Downstream Signaling Pathways
The antagonism of alpha-1 adrenergic receptors by this compound interrupts the canonical Gq/11 signaling pathway. Upon agonist binding, α1-ARs typically activate the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels are a primary driver of smooth muscle contraction. By blocking the initial agonist binding, this compound effectively prevents this entire cascade.
Quantitative Pharmacological Data
The antagonist potency of this compound has been quantified in functional assays. A key parameter is the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
| Parameter | Value | Tissue/Preparation | Agonist | Reference |
| pA2 | 6.57 | Rat Vas Deferens (postsynaptic) | Noradrenaline | [1] |
| pA2 | 6.02 | Rat Vas Deferens (presynaptic) | Clonidine | [1] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the alpha-1 adrenergic antagonist activity of this compound.
Functional Antagonism in Isolated Tissues (Schild Analysis)
This protocol is a generalized procedure for determining the pA2 value of an antagonist like this compound in an isolated tissue preparation, such as the rat vas deferens.
Objective: To quantify the competitive antagonist activity of this compound at alpha-1 adrenoceptors.
Materials:
-
Isolated tissue (e.g., rat vas deferens)
-
Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2
-
Isotonic transducer and recording system
-
Agonist (e.g., Noradrenaline)
-
Antagonist (this compound)
Procedure:
-
Tissue Preparation: The isolated tissue is mounted in the organ bath under a resting tension and allowed to equilibrate.
-
Control Agonist Concentration-Response Curve: A cumulative concentration-response curve to the agonist (e.g., noradrenaline) is established by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.
-
Antagonist Incubation: The tissue is washed, and a known concentration of this compound is added to the organ bath and allowed to incubate for a predetermined period.
-
Agonist Concentration-Response Curve in the Presence of Antagonist: A second cumulative concentration-response curve to the agonist is generated in the presence of this compound.
-
Repeat with Different Antagonist Concentrations: Steps 3 and 4 are repeated with increasing concentrations of this compound.
-
Data Analysis (Schild Plot): The dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated for each concentration of this compound. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the resulting linear regression gives the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.
Radioligand Binding Assay
This is a generalized protocol to determine the binding affinity (Ki) of a test compound like this compound for alpha-1 adrenergic receptors.
Objective: To determine the binding affinity of this compound for α1-ARs.
Materials:
-
Cell membranes expressing α1-AR subtypes (α1A, α1B, α1D)
-
Radioligand (e.g., [3H]-prazosin)
-
Test compound (this compound)
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The incubation is carried out for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Discussion and Future Directions
The available evidence strongly supports the classification of this compound as a selective alpha-1 adrenergic antagonist.[1][2][3] Its demonstrated functional antagonism in tissues rich in these receptors underscores its potential as a pharmacological tool and a lead compound for drug development. However, a significant gap in the current understanding of this compound's pharmacology is the lack of specific binding affinity data for the individual α1-AR subtypes (α1A, α1B, and α1D). Future research should prioritize the determination of these Ki values to fully elucidate its selectivity profile. Such studies would provide a more complete picture of its therapeutic potential and possible side-effect profile. Furthermore, detailed in vivo studies are warranted to correlate its in vitro antagonist potency with its physiological effects on blood pressure and other alpha-1 adrenoceptor-mediated responses.
Conclusion
This compound is a well-established selective antagonist of alpha-1 adrenergic receptors, with a clear mechanism of action involving the competitive blockade of the Gq/11 signaling pathway. While its functional antagonist potency has been quantified, further research is required to delineate its binding affinities at the specific alpha-1 adrenoceptor subtypes. This detailed characterization will be instrumental for its potential application in therapeutic contexts and for its use as a pharmacological probe in the study of adrenergic systems.
References
- 1. Effects of this compound stereoisomers on pre- and postsynaptic alpha-adrenoceptors in the rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound stereoisomers on pre- and postsynaptic alpha-adrenoceptors in the rat vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alpha-Adrenoceptor blocking properties of this compound in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Botanical Treasury of Rauwolfia serpentina: A Technical Guide to the Natural Sources and Extraction of Raubasine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Raubasine, an indole (B1671886) alkaloid also known as ajmalicine (B1678821), is a compound of significant pharmacological interest, primarily due to its antihypertensive and vasodilatory properties.[1] This technical guide provides an in-depth overview of the natural sources of this compound, with a specific focus on its extraction and quantification from Rauwolfia serpentina (Indian snakeroot). Detailed experimental protocols for extraction, isolation, and quantification are presented, alongside a summary of the quantitative distribution of this compound in different parts of the plant. Furthermore, this guide elucidates the mechanism of action of this compound through a detailed depiction of the alpha-1 adrenergic receptor signaling pathway, which it antagonizes.
Natural Sources of this compound
This compound is a monoterpenoid indole alkaloid found in several plant species, predominantly within the Apocynaceae family.[1] The most notable and commercially significant source of this compound is Rauwolfia serpentina, a medicinal plant with a long history of use in traditional medicine, particularly in Ayurveda.[1]
The concentration of this compound and other indole alkaloids varies in different parts of the Rauwolfia serpentina plant. The roots are generally considered the primary source of these medicinally active compounds.[1] However, studies have also reported the presence of this compound in the leaves and stems.[2][3] Other plant species known to contain this compound include Catharanthus roseus (Madagascar periwinkle) and Mitragyna speciosa (Kratom).[1][4][5]
Quantitative Distribution of this compound in Rauwolfia serpentina
The following table summarizes the quantitative data on the concentration of this compound and other major alkaloids in different parts of Rauwolfia serpentina, as reported in various studies. This data is crucial for optimizing harvesting and extraction processes for maximum yield.
| Plant Part | Alkaloid | Concentration (mg/g of dry weight) | Reference |
| Root | This compound (Ajmalicine) | 0.440 | [2] |
| Reserpine | 0.955 | [2] | |
| Ajmaline | 0.817 | [2] | |
| Yohimbine | 0.584 | [2] | |
| Leaf | This compound (Ajmalicine) | 0.753 | [2] |
| Reserpine | 0.880 | [2] | |
| Ajmaline | 0.485 | [2] | |
| Yohimbine | 0.537 | [2] | |
| Stem | Total Alkaloids | 2.364 mg/100mg (23.64 mg/g) | [6] |
Extraction and Isolation of this compound
The extraction of this compound from Rauwolfia serpentina is a multi-step process that involves initial solvent extraction of the total alkaloids, followed by purification and isolation of the target compound. The general workflow is depicted in the diagram below.
Caption: A simplified workflow for the extraction and isolation of this compound.
Experimental Protocol: Solvent Extraction of Total Alkaloids
This protocol describes a common method for the initial extraction of the total alkaloid content from the roots of Rauwolfia serpentina.
Materials and Equipment:
-
Dried and powdered roots of Rauwolfia serpentina
-
Methanol (analytical grade)
-
Soxhlet apparatus or reflux setup
-
Rotary evaporator
-
Filter paper (Whatman No. 1 or equivalent)
Procedure:
-
Weigh 100 g of finely powdered Rauwolfia serpentina root material.
-
Place the powdered material in the thimble of a Soxhlet apparatus or a round-bottom flask for reflux extraction.
-
Add a sufficient volume of methanol to the extraction flask (e.g., 500 mL).
-
Perform the extraction for 6-8 hours in the Soxhlet apparatus or reflux for 3-4 hours at the boiling point of methanol.
-
After extraction, allow the methanolic extract to cool to room temperature.
-
Filter the extract through filter paper to remove the plant debris.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude semi-solid extract.
Experimental Protocol: Acid-Base Partitioning for Alkaloid Purification
This protocol is used to separate the basic alkaloids from neutral and acidic impurities present in the crude extract.
Materials and Equipment:
-
Crude alkaloid extract
-
Hydrochloric acid (5% v/v) or Acetic acid (5% v/v)
-
Ammonia (B1221849) solution or Sodium carbonate solution
-
Separatory funnel
-
pH meter or pH indicator paper
Procedure:
-
Dissolve the crude extract in the acidic aqueous solution (e.g., 100 mL of 5% HCl). This step protonates the alkaloids, making them water-soluble.
-
Transfer the acidic solution to a separatory funnel and wash it with a non-polar solvent like hexane (B92381) or diethyl ether (3 x 50 mL) to remove fats, waxes, and other neutral impurities. Discard the organic layer.
-
Basify the aqueous layer by adding ammonia solution or sodium carbonate solution dropwise until the pH reaches 9-10. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.
-
Extract the basified aqueous solution with chloroform or dichloromethane (3 x 100 mL). The alkaloids will partition into the organic layer.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter the dried organic extract and evaporate the solvent under reduced pressure to yield a purified total alkaloid mixture.
Experimental Protocol: Isolation of this compound by Column Chromatography
This protocol outlines the separation of individual alkaloids, including this compound, from the purified total alkaloid mixture.
Materials and Equipment:
-
Purified total alkaloid mixture
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
Glass column
-
Solvent system (e.g., a gradient of chloroform and methanol)
-
Thin Layer Chromatography (TLC) plates
-
UV lamp for visualization
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% chloroform).
-
Pack the glass column with the silica gel slurry.
-
Dissolve a known amount of the purified total alkaloid mixture in a minimum volume of the initial mobile phase and load it onto the column.
-
Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% chloroform and gradually increasing the percentage of methanol).
-
Collect fractions of the eluate.
-
Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system.
-
Visualize the spots under a UV lamp and/or with a suitable staining reagent.
-
Combine the fractions containing the compound with the same retention factor (Rf) as a standard this compound sample.
-
Evaporate the solvent from the combined fractions to obtain isolated this compound.
-
Further purification can be achieved using techniques like preparative High-Performance Liquid Chromatography (HPLC).
Quantitative Analysis of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a precise and widely used method for the quantification of this compound in plant extracts.
Experimental Protocol: HPLC Analysis
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, injector, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in isocratic or gradient elution mode. A common mobile phase is a mixture of acetonitrile and phosphate buffer.[7]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 226 nm or 280 nm.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution to different known concentrations.
-
Sample Preparation: Dissolve a precisely weighed amount of the extracted sample in the mobile phase or a suitable solvent, filter it through a 0.45 µm syringe filter, and inject it into the HPLC system.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample by constructing a calibration curve from the peak areas of the standard solutions.
| HPLC Method Parameters for this compound Quantification | |
| Parameter | Value |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile: Phosphate Buffer (e.g., 35:65)[7] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 226 nm or 280 nm |
| Linearity Range | 1-20 µg/mL[8][9] |
| Limit of Detection (LOD) | 4 µg/mL[9] |
| Limit of Quantitation (LOQ) | 12 µg/mL[9] |
| Recovery | ~97%[8][9] |
Mechanism of Action: this compound as an Alpha-1 Adrenergic Receptor Antagonist
This compound exerts its pharmacological effects, particularly its hypotensive action, by acting as an antagonist at alpha-1 adrenergic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that, when activated by their endogenous ligands (e.g., norepinephrine), initiate a signaling cascade leading to smooth muscle contraction and vasoconstriction.[10] By blocking these receptors, this compound prevents this cascade, resulting in vasodilation and a decrease in blood pressure.
The following diagram illustrates the signaling pathway of the alpha-1 adrenergic receptor and the point of inhibition by this compound.
Caption: this compound competitively blocks the α1-adrenergic receptor, inhibiting the downstream signaling cascade.
Conclusion
Rauwolfia serpentina remains a vital natural source for the pharmacologically important alkaloid, this compound. This guide has provided a comprehensive overview of the distribution of this compound within the plant and detailed experimental protocols for its extraction, purification, and quantification. The elucidation of its mechanism of action as an alpha-1 adrenergic receptor antagonist underscores its therapeutic potential. The presented methodologies and data serve as a valuable resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development, facilitating further research and optimization of this compound production and application.
References
- 1. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. chemistryjournal.in [chemistryjournal.in]
- 8. Quantitative determination of reserpine, ajmaline, and ajmalicine in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
The Biosynthesis Pathway of Raubasine in Catharanthus roseus: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of raubasine (also known as ajmalicine), a medicinally important terpenoid indole (B1671886) alkaloid (TIA) produced by the plant Catharanthus roseus. This document details the enzymatic steps from primary metabolism to the final product, presents available quantitative data, outlines key experimental protocols, and includes visualizations of the pathway and associated workflows to facilitate a deeper understanding for research and drug development purposes.
Introduction to this compound and its Significance
This compound is a prominent monoterpenoid indole alkaloid valued for its antihypertensive properties.[1] It is biosynthesized in the roots of Catharanthus roseus through a complex and highly regulated metabolic network. A thorough understanding of this pathway is crucial for developing metabolic engineering strategies to enhance its production in the native plant or in heterologous systems.
The Core Biosynthetic Pathway of this compound
The formation of this compound is a multi-step process that begins with precursors from two major primary metabolic pathways: the shikimate pathway, which provides the indole precursor tryptamine (B22526), and the methylerythritol phosphate (B84403) (MEP) pathway, which supplies the terpenoid precursor secologanin. The convergence of these pathways and subsequent enzymatic modifications lead to the synthesis of this compound.[2]
Upstream Pathways: Formation of Precursors
-
Shikimate Pathway: L-tryptophan, derived from the shikimate pathway, is converted to tryptamine by the enzyme Tryptophan Decarboxylase (TDC) .[2] This is a critical committing step for the indole portion of the alkaloid.
-
MEP Pathway: The MEP pathway, occurring in the plastids, produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are used to synthesize the monoterpene geraniol, which is then hydroxylated by Geraniol-10-hydroxylase (G10H) . A series of subsequent enzymatic reactions, including the action of Secologanin Synthase (SLS) , converts this intermediate into secologanin, the iridoid precursor.[2]
The Central Intermediate: Strictosidine (B192452)
The indole and terpenoid pathways converge with the condensation of tryptamine and secologanin, a reaction catalyzed by Strictosidine Synthase (STR) . This stereospecific Pictet-Spengler reaction forms strictosidine , the universal precursor for all monoterpenoid indole alkaloids in C. roseus.[2]
Downstream Pathway: From Strictosidine to this compound
The biosynthesis of this compound from strictosidine involves a series of enzymatic transformations that create stereochemical diversity.
-
Deglycosylation: Strictosidine β-D-glucosidase (SGD) hydrolyzes the glucose moiety from strictosidine, generating the highly reactive and unstable strictosidine aglycone .[3]
-
Rearrangement and Reduction: The strictosidine aglycone exists in equilibrium with several isomers, including the enamine cathenamine and its iminium form.[3] This intermediate is a crucial branch point. The reduction of these intermediates is catalyzed by a class of NADPH-dependent medium-chain dehydrogenase/reductase (MDR) enzymes.[4]
-
Formation of Heteroyohimbines:
-
Heteroyohimbine Synthase (HYS): This enzyme acts on the strictosidine aglycone isomers to produce a mixture of heteroyohimbine alkaloids, with ajmalicine (this compound) being a major product, along with its stereoisomers tetrahydroalstonine and 19-epi-ajmalicine (mayumbine) .[4][5]
-
Tetrahydroalstonine Synthase (THAS): Several isoforms of this enzyme have been identified, and they primarily produce tetrahydroalstonine .[4][5]
-
-
Conversion to Serpentine (B99607): this compound can be further oxidized to serpentine by a peroxidase-mediated reaction, particularly in the roots.[6]
Quantitative Data
The following tables summarize the available quantitative data for key enzymes and metabolites in the this compound biosynthesis pathway. It is important to note that these values can vary depending on the specific experimental conditions.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate(s) | Km (mM) | Vmax | kcat (s-1) | Source(s) |
| Strictosidine Synthase (STR) | Tryptamine | 2.3 | - | - | [7] |
| Secologanin | 3.4 | - | - | [7] | |
| Tetrahydroalstonine Synthase 1 (THAS1) | Strictosidine Aglycone | - | - | 1.518 ± 0.059 | [4] |
| Tetrahydroalstonine Synthase 2 (THAS2) | Strictosidine Aglycone | - | - | 0.033 ± 0.001 | [4] |
Table 2: Metabolite Accumulation in Catharanthus roseus
| Metabolite | Tissue | Concentration Range | Source(s) |
| Ajmalicine (this compound) | Adventitious Roots | up to 950 µg/g dry weight | [8] |
| Serpentine | Roots | - | [6] |
| Catharanthine | Leaves | - | [9] |
| Vindoline | Leaves | - | [9] |
Experimental Protocols
Enzyme Assays
4.1.1. Heteroyohimbine Synthase (HYS) and Tetrahydroalstonine Synthase (THAS) Activity Assay
This protocol describes a general method for assaying the activity of HYS and THAS by monitoring the formation of their respective alkaloid products.
Materials:
-
Purified recombinant HYS or THAS enzyme
-
Strictosidine
-
Purified Strictosidine β-D-glucosidase (SGD)
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT
-
Stop Solution: Saturated Na2CO3
-
Extraction Solvent: Ethyl acetate
-
LC-MS/MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Assay Buffer
-
Strictosidine (final concentration, e.g., 200 µM)
-
SGD (final concentration, e.g., 10 nM) to generate strictosidine aglycone in situ.
-
NADPH (final concentration, e.g., 200 µM)
-
Purified HYS or THAS enzyme (final concentration, e.g., 50 nM)
-
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of stop solution.
-
Extraction: Extract the alkaloid products by adding an equal volume of ethyl acetate, vortexing, and centrifuging to separate the phases.
-
Sample Preparation for LC-MS/MS: Transfer the organic phase to a new tube and evaporate to dryness. Reconstitute the residue in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.
-
Product Analysis: Analyze the products by LC-MS/MS, monitoring for the mass-to-charge ratio (m/z) of ajmalicine, tetrahydroalstonine, and mayumbine (B41145). Quantify the products by comparing with authentic standards.[5][10]
Alkaloid Extraction and Quantification
4.2.1. Extraction of Indole Alkaloids from Plant Material
This protocol outlines a general procedure for the extraction of this compound and related alkaloids from C. roseus root tissue.
Materials:
-
Dried and powdered C. roseus root material
-
Acidic methanol (e.g., methanol with 1% acetic acid)
-
Rotary evaporator
-
Centrifuge
-
Filtration apparatus (e.g., 0.22 µm syringe filters)
Procedure:
-
Extraction: Macerate the powdered root material in methanol at room temperature with shaking for several hours or overnight. Repeat the extraction process two to three times to ensure complete extraction.
-
Filtration and Concentration: Combine the methanolic extracts, filter to remove solid debris, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Defatting: Resuspend the crude extract in an acidic aqueous solution and partition with hexane to remove non-polar compounds like fats and chlorophylls. Discard the hexane layer.
-
Alkaloid Fractionation: Basify the aqueous layer with a suitable base (e.g., NH4OH) to a pH of approximately 9-10. Extract the alkaloids into an organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Final Concentration: Combine the organic extracts and evaporate to dryness. Redissolve the final alkaloid-enriched extract in a known volume of a suitable solvent (e.g., methanol) for analysis.[11]
4.2.2. Quantitative Analysis by HPLC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of this compound and its isomers using a triple quadrupole mass spectrometer.
Instrumentation:
-
HPLC or UPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B to achieve separation of the isomers.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor ion to product ion transitions for ajmalicine, tetrahydroalstonine, and mayumbine using authentic standards.
-
Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.
Quantification:
-
Prepare a calibration curve using a series of known concentrations of authentic standards for each analyte.
-
Analyze the extracted samples and quantify the alkaloids based on the peak areas of their respective MRM transitions and the calibration curve.[12][13]
Visualizations
Biosynthesis Pathway Diagram
Caption: Biosynthesis pathway of this compound in C. roseus.
Experimental Workflow Diagrams
Caption: Workflow for HYS/THAS enzyme activity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. microbiologyjournal.org [microbiologyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural investigation of heteroyohimbine alkaloid synthesis reveals active site elements that control stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Engineered biosynthesis of plant heteroyohimbine and corynantheine alkaloids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovering dynamic plant enzyme complexes in yeast for novel alkaloid pathway identification from a medicinal plant kratom - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. lcms.cz [lcms.cz]
Raubasine's Impact on Cerebral Blood Flow and Vasodilation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Raubasine, an indole (B1671886) alkaloid also known as ajmalicine, has demonstrated significant effects on the cerebrovascular system. Primarily recognized for its antihypertensive properties, this compound's mechanism of action centers on its potent and selective antagonism of α1-adrenergic receptors. This blockade leads to vasodilation, an increase in cerebral blood flow, and a reduction in cerebral vascular resistance. These properties position this compound as a compound of interest for therapeutic applications in conditions characterized by compromised cerebral perfusion, such as vascular-related cognitive impairments and post-stroke recovery. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on cerebral blood flow and vasodilation, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols for its investigation, and visual representations of its signaling pathways and experimental workflows.
Core Mechanism of Action: α1-Adrenergic Receptor Antagonism
This compound's primary pharmacological effect is the competitive and selective blockade of postsynaptic α1-adrenergic receptors on vascular smooth muscle cells.[1][2][3] The binding of endogenous catecholamines, such as norepinephrine, to these receptors typically initiates a signaling cascade that leads to vasoconstriction. By antagonizing these receptors, this compound inhibits this vasoconstrictive response, resulting in vasodilation and a subsequent increase in blood flow.
Signaling Pathway of this compound-Induced Vasodilation
The vasodilatory effect of this compound is initiated by its binding to the α1-adrenergic receptor, which prevents the activation of the Gq protein. This, in turn, inhibits the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation.
Caption: Signaling pathway of this compound's vasodilatory action.
Quantitative Data on this compound's Effects
Quantitative data on the specific percentage increase in cerebral blood flow or a complete dose-response curve for cerebral vasodilation solely due to this compound is limited in publicly available literature. However, preclinical studies provide valuable insights into its receptor affinity and dose-dependent effects on blood pressure.
| Parameter | Value | Species/Model | Method | Reference |
| Postsynaptic α-Adrenoceptor Antagonism (pA2) | 6.57 | Rat (vas deferens) | In vitro functional assay | [1] |
| Presynaptic α-Adrenoceptor Antagonism (pA2) | 6.02 | Rat (vas deferens) | In vitro functional assay | [1] |
| Effective Dose Range for α1-Adrenoceptor Blockade | 1 - 4 mg/kg | Pithed Rat | In vivo pressor response to phenylephrine (B352888) | [2] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the effects of this compound on cerebral blood flow and vasodilation.
In Vivo Measurement of Cerebral Blood Flow using Laser Doppler Flowmetry
This protocol describes the measurement of relative changes in cerebral blood flow in response to this compound administration in a rodent model.
Objective: To assess the effect of this compound on cerebral blood flow in anesthetized rats.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic frame
-
Laser Doppler Flowmetry (LDF) system with a probe
-
Drill
-
Saline
-
This compound solution
-
Data acquisition system
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame. Maintain body temperature at 37°C.
-
Expose the skull and identify the bregma.
-
Thin the skull over the region of interest (e.g., parietal cortex) using a drill until it is translucent, taking care not to damage the dura mater.
-
Alternatively, for an open-skull preparation, perform a craniotomy to expose the brain surface.
-
Position the LDF probe perpendicular to the skull or brain surface.
-
Record baseline cerebral blood flow for at least 15 minutes.
-
Administer this compound (e.g., intravenously or intraperitoneally) at the desired dose.
-
Continuously record the LDF signal for a defined period post-administration.
-
Analyze the data to determine the percentage change in cerebral blood flow from baseline.
Caption: Workflow for in vivo cerebral blood flow measurement.
In Vitro Assessment of Vasodilation using Isolated Arterial Rings
This protocol details the methodology for examining the direct vasodilatory effect of this compound on isolated arteries.
Objective: To determine the dose-response relationship of this compound-induced vasodilation in isolated rat aortic rings.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution
-
Phenylephrine (or other vasoconstrictor)
-
This compound solutions of varying concentrations
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Euthanize the rat and carefully excise the thoracic aorta.
-
Clean the aorta of adhering connective and adipose tissue and cut it into 2-3 mm rings.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Allow the rings to equilibrate under a resting tension of 1.5-2 g for 60-90 minutes.
-
Assess the viability of the endothelium by inducing contraction with phenylephrine (e.g., 1 µM) followed by relaxation with acetylcholine (e.g., 10 µM).
-
After a washout period, pre-contract the rings again with phenylephrine to a stable plateau.
-
Cumulatively add increasing concentrations of this compound to the organ bath and record the relaxation response.
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the dose-response curve and calculate the EC50 value.
References
- 1. Effects of this compound stereoisomers on pre- and postsynaptic alpha-adrenoceptors in the rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alpha-Adrenoceptor blocking properties of this compound in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre- and postsynaptic alpha-adrenoceptor blocking activity of this compound in the rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on Raubasine's Neuroprotective Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial preclinical research into the neuroprotective effects of Raubasine, also known as Ajmalicine. The document synthesizes available quantitative data, details experimental methodologies from key in vitro studies, and illustrates the hypothesized signaling pathways. This guide is intended to serve as a foundational resource for professionals in the fields of neuroscience research and drug development.
Introduction to this compound (Ajmalicine)
This compound is an indole (B1671886) alkaloid originally isolated from the plant Rauwolfia serpentina. It is primarily known for its pharmacological action as a selective antagonist of α1-adrenergic receptors, which contributes to its vasodilatory and antihypertensive properties. This mechanism of action is also thought to enhance cerebral blood flow, suggesting a potential therapeutic role in conditions associated with reduced cerebral perfusion.[1] More recent in vitro studies have begun to explore its neuroprotective potential in the context of neurodegenerative diseases, particularly Alzheimer's disease.
Quantitative Data from In Vitro Neuroprotection Studies
The following tables summarize the key quantitative findings from initial in vitro studies investigating the neuroprotective and related activities of this compound (Ajmalicine). These studies have primarily focused on mechanisms relevant to Alzheimer's disease pathology.
Table 1: In Vitro Efficacy of Ajmalicine in Alzheimer's Disease Models
| Parameter Assessed | Method | Key Finding | Reference |
| Acetylcholinesterase (AChE) Inhibition | Enzyme Inhibition Assay | Less potent than Reserpine | [2] |
| Butyrylcholinesterase (BuChE) Inhibition | Enzyme Inhibition Assay | Less potent than Reserpine | [2] |
| Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1) Inhibition | Enzyme Inhibition Assay | 69% inhibition at 50 µM | [3] |
| Amyloid-β (Aβ42) Aggregation Inhibition | Thioflavin T (ThT) Fluorescence Assay | 57% inhibition at 44 µM | [3] |
| Neuroprotection against H₂O₂-induced Oxidative Stress | MTT Assay in PC12 cells | 89% cell viability at 40 µM | [3] |
Note: While the above data provides a valuable starting point, there is a notable lack of publicly available data from initial preclinical studies on this compound's neuroprotective effects in in vitro models of ischemia, such as oxygen-glucose deprivation (OGD), and in in vivo stroke models, like middle cerebral artery occlusion (MCAO).
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the cited preclinical in vitro studies for Alzheimer's disease models.
3.1. Neuroprotection Against Oxidative Stress in PC12 Cells
-
Objective: To assess the ability of Ajmalicine to protect neuronal-like cells from cytotoxicity induced by oxidative stress.
-
Cell Line: PC12 (rat pheochromocytoma) cells.
-
Procedure:
-
PC12 cells are seeded in 96-well plates at a density of 5 x 10⁵ cells/well and cultured in a suitable medium.[1]
-
Cells are pre-incubated with varying concentrations of Ajmalicine for 18 hours.[3]
-
Hydrogen peroxide (H₂O₂) is added to the wells to induce oxidative stress and cytotoxicity.[1]
-
Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]
-
The formazan (B1609692) product is solubilized, and the absorbance is measured spectrophotometrically.[1]
-
-
Data Analysis: The neuroprotective effect is quantified by comparing the viability of Ajmalicine-treated cells to that of untreated control cells exposed to H₂O₂.[1]
3.2. BACE-1 Enzymatic Inhibition Assay
-
Objective: To determine the inhibitory effect of Ajmalicine on the enzymatic activity of BACE-1.
-
Methodology:
-
A reaction mixture is prepared containing recombinant BACE-1 enzyme, a fluorogenic substrate, and varying concentrations of Ajmalicine in an appropriate assay buffer.[1]
-
The mixture is incubated at a controlled temperature to allow the enzymatic reaction to proceed.[1]
-
The fluorescence intensity is measured over time using a fluorescence plate reader.[1]
-
-
Data Analysis: The percentage of BACE-1 inhibition is calculated by comparing the rate of substrate cleavage in the presence of Ajmalicine to that of a vehicle control.[1]
3.3. Aβ42 Aggregation Inhibition Assay
-
Objective: To evaluate the ability of Ajmalicine to inhibit the aggregation of the Aβ42 peptide.
-
Methodology:
-
Data Analysis: The percentage of aggregation inhibition is calculated by comparing the fluorescence of samples with Ajmalicine to that of the control (Aβ42 alone).[1]
Signaling Pathways and Experimental Workflows
While direct experimental evidence for the specific signaling pathways underlying this compound's neuroprotective effects is limited, its known pharmacology as an α1-adrenergic antagonist provides a basis for hypothesized mechanisms. Adrenergic receptor antagonism has been shown to be neuroprotective in the context of ischemic stroke.[4] It is plausible that this compound exerts its effects through modulation of downstream signaling cascades that are known to promote neuronal survival and reduce neuroinflammation.
Below are diagrams illustrating the experimental workflow for the in vitro assays and the hypothesized neuroprotective signaling pathway of this compound.
Caption: Workflow for assessing neuroprotection against oxidative stress.
Caption: Hypothesized neuroprotective signaling pathways of this compound.
Conclusion and Future Directions
The initial in vitro studies on this compound (Ajmalicine) demonstrate a multi-target neuroprotective potential, particularly in models relevant to Alzheimer's disease. Its ability to inhibit BACE-1, reduce Aβ42 aggregation, and protect against oxidative stress provides a strong rationale for further investigation.
However, a significant gap exists in the understanding of its efficacy in models of cerebral ischemia. Future research should prioritize:
-
In vitro studies using oxygen-glucose deprivation models to quantify this compound's direct neuroprotective effects on neurons under ischemic conditions.
-
In vivo studies in animal models of stroke (e.g., MCAO) to assess its impact on infarct volume, neurological deficits, and long-term functional recovery.
-
Mechanistic studies to elucidate the specific signaling pathways modulated by this compound downstream of α1-adrenergic receptor antagonism that contribute to neuroprotection.
A more thorough understanding of these aspects is crucial for the potential development of this compound as a therapeutic agent for acute ischemic stroke and other neurodegenerative disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Ajmalicine and Reserpine: Indole Alkaloids as Multi-Target Directed Ligands Towards Factors Implicated in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ajmalicine and Reserpine: Indole Alkaloids as Multi-Target Directed Ligands Towards Factors Implicated in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adrenergic receptor antagonism induces neuroprotection and facilitates recovery from acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of Raubasine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Raubasine, also known as ajmalicine, is a naturally occurring indole (B1671886) alkaloid with a complex pharmacodynamic profile. Primarily recognized for its antihypertensive properties, this compound's mechanism of action is centered on its antagonist activity at α-adrenergic receptors, with a notable selectivity for the α1 subtype. This antagonism leads to vasodilation and a subsequent reduction in blood pressure. Beyond its primary target, this compound interacts with other neurotransmitter systems, including serotonergic and cholinergic pathways, contributing to a broader spectrum of physiological effects. This technical guide provides an in-depth analysis of the pharmacodynamics of this compound, presenting quantitative data on its receptor interactions, detailed experimental protocols for its characterization, and visual representations of its core signaling pathways.
Core Mechanism of Action: α-Adrenergic Receptor Antagonism
The principal pharmacodynamic effect of this compound is its competitive antagonism of α-adrenergic receptors.[1][2] In vivo and in vitro studies have demonstrated that this compound preferentially blocks postsynaptic α1-adrenoceptors over presynaptic α2-adrenoceptors.[1][3] This selectivity is crucial to its therapeutic effect, as the blockade of α1-adrenoceptors on vascular smooth muscle leads to vasodilation and a decrease in peripheral resistance, resulting in a hypotensive effect.[1]
Quantitative Analysis of Receptor Affinity
The antagonist potency of this compound at adrenergic receptors has been quantified using pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.
| Receptor Target | Agonist | Preparation | pA2 Value | Reference |
| Postsynaptic α-adrenoceptors (α1) | Noradrenaline | Rat Vas Deferens | 6.57 | [1] |
| Presynaptic α-adrenoceptors (α2) | Clonidine (B47849) | Rat Vas Deferens | 6.02 | [1] |
Interaction with Other Receptor Systems
While its primary action is at adrenergic receptors, this compound also exhibits activity at other receptor systems, which contributes to its overall pharmacological profile.
-
Serotonin (B10506) Receptors: this compound has been noted to have an antagonistic effect at serotonin 5-HT2 receptors.[4] This interaction may contribute to its sedative and anxiolytic properties.
-
Cholinergic Systems: Some degree of anticholinergic activity has been reported, meaning it can inhibit the action of acetylcholine.[1]
-
Nicotine (B1678760) Receptors: this compound also acts as a reversible, non-competitive inhibitor of nicotine receptors.[5]
Signaling Pathways
α1-Adrenergic Receptor Signaling Pathway
The antagonism of α1-adrenergic receptors by this compound inhibits the canonical Gq protein-coupled signaling cascade. Under normal physiological conditions, agonist binding to the α1-adrenoceptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC), both of which lead to smooth muscle contraction. This compound, by blocking the initial receptor activation, prevents these downstream events, leading to vasodilation.
5-HT2A Receptor Signaling Pathway
This compound's antagonism at 5-HT2A receptors interferes with both Gq/11-mediated and β-arrestin-mediated signaling pathways. The canonical pathway is similar to that of α1-adrenergic receptors, involving Gq/11 activation of PLC. The non-canonical pathway involves the recruitment of β-arrestin, which can lead to receptor internalization and the activation of other signaling cascades, such as the MAPK/ERK pathway. By blocking the 5-HT2A receptor, this compound can modulate these downstream effects.
Experimental Protocols
The pharmacodynamic properties of this compound have been elucidated through a variety of in vivo and in vitro experimental models.
In Vivo Assessment of α-Adrenoceptor Antagonism in Pithed Rats
This model is utilized to study the peripheral cardiovascular effects of drugs in the absence of central nervous system and reflex influences.[2]
-
Animal Preparation: Male rats are anesthetized, and a stainless-steel rod is inserted through the brainstem and spinal cord to destroy the central nervous system (pithing). The animals are artificially ventilated.
-
Blood Pressure Measurement: A catheter is inserted into a carotid artery for continuous blood pressure monitoring.
-
α1-Adrenoceptor Antagonist Activity:
-
The sympathetic outflow is electrically stimulated to induce a pressor (blood pressure raising) response.
-
The α1-selective agonist, phenylephrine (B352888), is administered intravenously to induce a pressor response.
-
This compound is administered intravenously in increasing doses.
-
The reduction in the pressor responses to both electrical stimulation and phenylephrine indicates α1-adrenoceptor blockade.[2]
-
-
α2-Adrenoceptor Antagonist Activity:
-
Tachycardia (increased heart rate) is induced by electrical stimulation of the cardiac sympathetic nerves.
-
The α2-selective agonist, clonidine, is administered to inhibit the tachycardia.
-
A pressor response is induced by the α2-agonist B-HT 933.
-
The ability of this compound to antagonize the effects of clonidine and B-HT 933 is assessed. Lack of significant effect indicates weak α2-adrenoceptor antagonism.[2]
-
References
Raubasine and its Interaction with Serotonin 5-HT2 Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between raubasine (also known as ajmalicine) and the serotonin (B10506) 5-HT2 receptor family (5-HT2A, 5-HT2B, and 5-HT2C). While this compound is primarily recognized for its α1-adrenergic antagonist properties, its structural similarity to other psychoactive indole (B1671886) alkaloids, such as those in the heteroyohimbine family, suggests a potential interaction with serotonergic systems. This document outlines the canonical signaling pathways of the 5-HT2 receptors, details the standard experimental protocols for characterizing ligand-receptor interactions, and presents a framework for understanding the potential pharmacological profile of this compound at these important central nervous system targets. Despite a comprehensive literature search, specific quantitative data on the binding affinity and functional potency of this compound at 5-HT2 receptor subtypes were not available at the time of this writing. This guide, therefore, serves as a foundational resource for researchers intending to investigate this specific interaction, providing the necessary theoretical and methodological background.
Introduction to this compound and 5-HT2 Receptors
This compound, an alkaloid found in plants of the Rauwolfia and Catharanthus genera, is a diastereomer of yohimbine. It is clinically used as an antihypertensive agent due to its vasodilatory effects, which are primarily attributed to its blockade of α1-adrenergic receptors. However, the broader pharmacological profile of this compound, particularly its activity at serotonin receptors, is not well-documented in publicly available literature.
The 5-HT2 receptor subfamily, consisting of the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, are G-protein coupled receptors (GPCRs) that play crucial roles in a multitude of physiological and pathological processes. The 5-HT2A receptor is a key target for psychedelic drugs and atypical antipsychotics. The 5-HT2B receptor is implicated in cardiac valvulopathy when chronically activated, making its screening essential in drug safety profiling. The 5-HT2C receptor is a target for the treatment of obesity and other psychiatric disorders. Given the structural similarities of this compound to compounds known to interact with these receptors, a thorough investigation of its 5-HT2 receptor pharmacology is warranted.
Quantitative Data on this compound's Interaction with 5-HT2 Receptors
A comprehensive search of scientific literature and databases was conducted to obtain quantitative data on the binding affinity (Ki) and functional potency (EC50 or IC50) of this compound at the 5-HT2A, 5-HT2B, and 5-HT2C receptors.
Table 1: Binding Affinity of this compound at 5-HT2 Receptors
| Compound | Receptor Subtype | Radioligand | Ki (nM) |
| This compound (Ajmalicine) | 5-HT2A | Data not available | Data not available |
| This compound (Ajmalicine) | 5-HT2B | Data not available | Data not available |
| This compound (Ajmalicine) | 5-HT2C | Data not available | Data not available |
Note: No publicly available data for the binding affinity of this compound at 5-HT2 receptors was found.
Table 2: Functional Potency of this compound at 5-HT2 Receptors
| Compound | Receptor Subtype | Assay Type | Potency (EC50/IC50 in nM) | Efficacy (% of 5-HT response) |
| This compound (Ajmalicine) | 5-HT2A | Calcium Flux / IP1 Accumulation | Data not available | Data not available |
| This compound (Ajmalicine) | 5-HT2B | Calcium Flux / IP1 Accumulation | Data not available | Data not available |
| This compound (Ajmalicine) | 5-HT2C | Calcium Flux / IP1 Accumulation | Data not available | Data not available |
Note: No publicly available data for the functional potency of this compound at 5-HT2 receptors was found.
Serotonin 5-HT2 Receptor Signaling Pathways
The three subtypes of the 5-HT2 receptor family primarily couple to Gq/11 G-proteins.[1] Activation of these receptors by an agonist initiates a well-characterized signaling cascade.
Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated Gq/11 protein. The activated Gαq subunit, in turn, stimulates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration activates various downstream cellular processes. Simultaneously, DAG remains in the plasma membrane and, in conjunction with the elevated calcium levels, activates protein kinase C (PKC). PKC then phosphorylates a multitude of cellular proteins, leading to a wide range of physiological responses.
Beyond this canonical pathway, 5-HT2A receptors have also been shown to activate other signaling cascades, including the phospholipase A2 (PLA2) pathway, leading to the release of arachidonic acid.[2]
Experimental Protocols
To characterize the interaction of a compound like this compound with 5-HT2 receptors, two primary types of in vitro assays are typically employed: radioligand binding assays to determine binding affinity and functional assays to assess potency and efficacy.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand known to bind to the target receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the 5-HT2A, 5-HT2B, and 5-HT2C receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human 5-HT2A, 5-HT2B, or 5-HT2C receptors.
-
Radioligands:
-
For 5-HT2A: [3H]Ketanserin
-
For 5-HT2B: [3H]-LSD or [3H]5-HT
-
For 5-HT2C: [3H]Mesulergine
-
-
Test Compound: this compound (at various concentrations).
-
Non-specific binding control: A high concentration of a known non-radiolabeled antagonist (e.g., Mianserin for 5-HT2C).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up wells for total binding (radioligand only), non-specific binding (radioligand + high concentration of unlabeled antagonist), and competitive binding (radioligand + varying concentrations of this compound).
-
Incubation: Add the cell membranes, radioligand, and test compound/control to the wells. Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound radioligand from the unbound. Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Calcium Flux Functional Assay
This cell-based assay measures the increase in intracellular calcium concentration following receptor activation, which is a direct downstream effect of Gq/11 pathway stimulation.
Objective: To determine the functional potency (EC50 or IC50) and efficacy of this compound at the 5-HT2A, 5-HT2B, and 5-HT2C receptors.
Materials:
-
A cell line stably expressing the human 5-HT2 receptor of interest (e.g., HEK293 or CHO cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test Compound: this compound (at various concentrations).
-
Agonist Control: Serotonin (5-HT).
-
Antagonist Control: A known 5-HT2 receptor antagonist (e.g., Ketanserin for 5-HT2A).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time (e.g., 60 minutes at 37°C).
-
Assay Protocol (Agonist Mode):
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject varying concentrations of this compound into the wells and monitor the change in fluorescence over time.
-
The peak fluorescence intensity corresponds to the calcium response.
-
-
Assay Protocol (Antagonist Mode):
-
Pre-incubate the dye-loaded cells with varying concentrations of this compound.
-
Inject a known concentration of 5-HT (typically the EC80) to stimulate the receptors.
-
Measure the fluorescence response and determine the extent to which this compound inhibits the 5-HT-induced calcium flux.
-
-
Data Analysis:
-
For agonist activity, plot the fluorescence response against the log concentration of this compound to determine the EC50 (concentration for half-maximal response) and Emax (maximal efficacy relative to 5-HT).
-
For antagonist activity, plot the inhibition of the 5-HT response against the log concentration of this compound to determine the IC50 (concentration for half-maximal inhibition).
-
Conclusion
This technical guide provides a foundational understanding of the potential interaction between this compound and the serotonin 5-HT2 receptor family. While direct experimental data on this interaction is currently lacking in the available literature, the information on the receptor signaling pathways and detailed experimental protocols presented here offers a clear roadmap for researchers aiming to fill this knowledge gap. The characterization of this compound's activity at 5-HT2 receptors is a crucial step in building a comprehensive pharmacological profile of this compound and may reveal novel therapeutic applications or important safety considerations. Future research should prioritize conducting the described binding and functional assays to generate the much-needed quantitative data and elucidate the precise nature of this compound's interaction with these important serotonergic targets.
References
Raubasine (C₂₁H₂₄N₂O₃): A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Raubasine, also known as Ajmalicine and δ-Yohimbine, is a monoterpenoid indole (B1671886) alkaloid with the chemical formula C₂₁H₂₄N₂O₃.[1] Naturally occurring in plants of the Rauvolfia and Catharanthus genera, this compound is recognized for its pharmacological activity as a selective α1-adrenergic receptor antagonist, leading to its use as an antihypertensive agent for treating high blood pressure.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and spectroscopic properties, mechanism of action, and relevant experimental protocols for the extraction and analysis of this compound. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams.
Chemical Identity and Structure
This compound is a complex organic heteropentacyclic compound.[1] Its core structure is a yohimban (B1201205) skeleton, and it is structurally related to yohimbine (B192690) and rauwolscine.[2] The molecule contains four defined stereocenters, leading to its specific stereochemistry which is crucial for its biological activity.[5]
Caption: Key chemical identifiers for this compound (C₂₁H₂₄N₂O₃).
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₄N₂O₃ | [2][3][5] |
| Molecular Weight | 352.43 g/mol | [2][3][5] |
| Melting Point | 257 °C (decomposition) | [6] |
| 262.5 - 263 °C | [2] | |
| Boiling Point | 524.04 °C at 760 mmHg (estimated) | [7] |
| Aqueous Solubility | Sparingly soluble in water | [6] |
| pKa | Data not available in searched literature | |
| logP | Data not available in searched literature | |
| Optical Rotation | [α]D²⁰ -60° (c=0.5 in chloroform) | [6] |
| [α]D²⁰ -45° (c=0.5 in pyridine) | [6] | |
| UV Absorption max (Methanol) | 227 nm (log ε 4.61), 292 nm (log ε 3.79) | [6] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and quality control of this compound. The following tables summarize key spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (400 MHz, CDCl₃) | |
| Chemical Shift (ppm) | Assignment |
| 8.06 | Aromatic H |
| 7.54 | Aromatic H |
| 7.46 | Aromatic H |
| 7.27 | Aromatic H |
| 7.12 | Aromatic H |
| 7.08 | Aromatic H |
| 4.41 | O-CH-C |
| 3.73 | O-CH₃ (Ester) |
| 3.37 | Aliphatic H |
| 3.21 | Aliphatic H |
| 3.08 | Aliphatic H |
| 3.00 | Aliphatic H |
| 2.95 | Aliphatic H |
| 2.73 | Aliphatic H |
| 2.66 | Aliphatic H |
| 2.41 | Aliphatic H |
| 2.21 | Aliphatic H |
| 2.13 | Aliphatic H |
| 1.31 | C-CH₃ |
| 1.16 | Aliphatic H |
| Source:[8] |
| ¹³C NMR | |
| Note: | A detailed, experimentally assigned ¹³C NMR spectrum for this compound was not available in the searched literature. However, ¹³C NMR is a standard technique for its characterization, and spectra for related ajmaline-type alkaloids have been published.[9] |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
| Spectroscopic Method | Key Peaks / Features |
| FT-IR (KBr disc) | ~3400-3300 cm⁻¹: N-H stretching (indole) ~3050-3000 cm⁻¹: Aromatic C-H stretching ~2950-2850 cm⁻¹: Aliphatic C-H stretching ~1710-1690 cm⁻¹: C=O stretching (ester) ~1620-1580 cm⁻¹: Aromatic C=C bending ~1250-1150 cm⁻¹: C-O stretching (ester and ether) |
| Mass Spectrometry (ESI) | [M+H]⁺: m/z 353.186 Key Fragments: m/z 144, 210, 222 (indicative of the indole and isoquinuclidine core fragmentation) |
| Source: IR peak assignments are based on standard functional group regions. MS data from PubChem.[1] |
Pharmacological Properties and Mechanism of Action
This compound's primary therapeutic effect as an antihypertensive agent stems from its activity as a selective α1-adrenergic receptor antagonist.[1][2][4] It shows preferential binding to α1-adrenoceptors over α2 subtypes.[2] The binding affinity (Ki) of this compound for the α1-adrenergic receptor has been reported as 3.30 nM.[2]
Signaling Pathway
The α1-adrenergic receptors are G-protein coupled receptors (GPCRs) associated with the Gq heterotrimeric G-protein.[2] In vascular smooth muscle, endogenous catecholamines like norepinephrine (B1679862) bind to these receptors, initiating a signaling cascade that leads to vasoconstriction. This compound competitively blocks this binding, inhibiting the downstream pathway and promoting vasodilation, which lowers blood pressure.
The antagonistic mechanism is as follows:
-
Blockade: this compound occupies the α1-adrenergic receptor, preventing norepinephrine from binding.
-
Inhibition of Gq Protein: This blockade prevents the activation of the associated Gq protein.
-
PLC Inhibition: Consequently, the enzyme Phospholipase C (PLC) is not activated.[2][8]
-
Second Messenger Suppression: PLC inhibition prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into its second messengers, inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[2][8]
-
Reduced Intracellular Calcium: Without IP₃, calcium (Ca²⁺) is not released from the endoplasmic reticulum.[8]
-
PKC Inactivation: The absence of DAG and reduced Ca²⁺ levels prevent the activation of Protein Kinase C (PKC).[8]
-
Result: The overall effect is a decrease in intracellular calcium and inhibition of the signaling cascade that leads to smooth muscle contraction, resulting in vasodilation.
Caption: Mechanism of action of this compound as an α1-adrenergic antagonist.
Experimental Protocols
Extraction of this compound from Catharanthus roseus Roots
This protocol describes a standard acid-base extraction method for isolating total alkaloids, including this compound, from its natural source.
Methodology:
-
Pre-Extraction Preparation:
-
Acidic Extraction:
-
The powdered root material is macerated in a dilute acidic solution (e.g., 0.7% sulfuric acid or 0.1 M HCl) for an extended period (e.g., 24 hours) with stirring.[10][11][12] This protonates the alkaloids, converting them into their water-soluble salt forms.
-
The mixture is filtered to separate the acidic aqueous extract from the solid plant residue.[10][12]
-
-
Basification and Solvent Extraction:
-
The acidic extract is basified by the slow addition of an alkaline solution (e.g., ammonium (B1175870) hydroxide) to a pH of 7-8.[11] This deprotonates the alkaloids, converting them back to their free-base forms, which are soluble in organic solvents.
-
The basified aqueous solution is then repeatedly extracted with an immiscible organic solvent, such as chloroform.[10][11] The free-base alkaloids partition into the organic layer.
-
-
Concentration and Purification:
-
The organic layers are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude total alkaloid extract.[10][11]
-
Further purification of this compound from the crude extract is typically achieved using chromatographic techniques, such as column chromatography over silica (B1680970) gel or alumina.[11]
-
HPLC Method for Quantification
This protocol outlines a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound.
Methodology:
-
Chromatographic Conditions:
-
Column: ZORBAX ODS C18 or equivalent.[4]
-
Mobile Phase: A mixture of acetonitrile (B52724) and phosphate (B84403) buffer (pH 3.4) in a ratio of 80:20 (v/v).[4] The mobile phase should be filtered and degassed before use.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV detection at 254 nm.[4]
-
Temperature: Ambient.
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: A stock solution is prepared by accurately weighing and dissolving this compound reference standard in a suitable solvent (e.g., methanol).
-
Working Standard Solutions: A series of working standards are prepared by diluting the stock solution with the mobile phase to create a calibration curve over a relevant concentration range (e.g., 5-120 µg/mL).[4][6]
-
Sample Solution: The sample containing this compound (e.g., from a pharmaceutical formulation or purified extract) is dissolved and diluted with the mobile phase to a concentration within the calibration range.
-
-
Analysis:
-
The column is equilibrated with the mobile phase for at least 30 minutes.
-
Equal volumes (20 µL) of the standard solutions and sample solutions are injected into the chromatograph.
-
The peak area of this compound is recorded. Quantification is achieved by comparing the peak area of the sample to the calibration curve generated from the standards.
-
Caption: Workflow for this compound extraction, purification, and analysis.
Conclusion
This compound is a well-characterized indole alkaloid with significant and selective α1-adrenergic blocking activity. Its defined chemical structure, physicochemical properties, and clear mechanism of action make it a valuable compound in both pharmacology and medicinal chemistry. The established protocols for its extraction and analysis facilitate its use in research and development. This guide serves as a foundational technical resource for professionals engaged in the study and application of this important natural product.
References
- 1. hmdb.ca [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. pKalculator: A pKa predictor for C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 5. english.gyig.cas.cn [english.gyig.cas.cn]
- 6. pKa Prediction | Rowan Documentation [docs.rowansci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound(483-04-5) 1H NMR spectrum [chemicalbook.com]
- 9. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved Release of a Drug with Poor Water Solubility by Using Electrospun Water-Soluble Polymers as Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]
- 12. rsc.org [rsc.org]
Raubasine: A Technical Deep Dive into its Antihypertensive Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raubasine, an indole (B1671886) alkaloid also known as ajmalicine, has been a subject of pharmacological interest for its potential antihypertensive effects. Extracted from plants of the Rauvolfia and Catharanthus genera, this natural compound has demonstrated a mechanism of action that positions it as a candidate for cardiovascular research and development. This technical guide provides a comprehensive overview of the current understanding of this compound's antihypertensive properties, with a focus on its mechanism of action, available quantitative data, and relevant experimental methodologies.
Mechanism of Action: α1-Adrenergic Receptor Blockade
The primary mechanism underlying the antihypertensive effect of this compound is its antagonist activity at α1-adrenergic receptors.[1][2][3] These receptors, located on vascular smooth muscle, are key regulators of vascular tone. Upon stimulation by endogenous catecholamines like norepinephrine, α1-adrenergic receptors trigger a signaling cascade that leads to vasoconstriction and an increase in blood pressure.
This compound competitively blocks these receptors, thereby inhibiting the vasoconstrictive effects of catecholamines. This leads to vasodilation, a decrease in peripheral resistance, and a subsequent reduction in blood pressure.[1][2]
Signaling Pathway of α1-Adrenergic Receptor Antagonism by this compound
The intracellular signaling pathway initiated by α1-adrenergic receptor activation and inhibited by this compound is depicted below.
Quantitative Data
While extensive clinical trial data for this compound as a monotherapy for hypertension is limited in publicly available literature, preclinical studies provide valuable quantitative insights into its receptor affinity and in-vivo activity.
| Parameter | Value | Species/Model | Description |
| pA2 at postsynaptic α1-adrenoceptors | 6.57 | Rat vas deferens | The pA2 value represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates greater antagonist potency. |
| pA2 at presynaptic α2-adrenoceptors | 6.02 | Rat vas deferens | This indicates that this compound also has some antagonist activity at α2-adrenoceptors, although it is more potent at α1-adrenoceptors. |
| In-vivo α1-adrenoceptor blockade | 1 - 4 mg/kg | Pithed rats | In this dose range, this compound was shown to reduce the pressor (blood pressure increasing) response to both electrical stimulation of the spinal sympathetic outflow and the administration of phenylephrine, a selective α1-adrenoceptor agonist.[1][2] |
Experimental Protocols
Detailed experimental protocols for evaluating the antihypertensive properties of compounds like this compound are crucial for reproducible research. Below is a generalized workflow for preclinical assessment in an animal model of hypertension.
General Experimental Workflow for Antihypertensive Drug Evaluation
Key Methodological Considerations:
-
Animal Models: Spontaneously Hypertensive Rats (SHR) are a common genetic model of essential hypertension. L-NAME (Nω-nitro-L-arginine methyl ester)-induced hypertension is a model of nitric oxide deficiency-related hypertension. The choice of model depends on the specific research question.
-
Blood Pressure Measurement: The tail-cuff method is a non-invasive technique suitable for repeated measurements. For terminal studies, direct arterial cannulation provides more accurate and continuous blood pressure data.
-
Dosing and Administration: The route of administration (e.g., oral, intravenous) and the dosing regimen (acute vs. chronic) are critical parameters that influence the observed effects.
-
Control Groups: Appropriate control groups, including a vehicle control, are essential to differentiate the effects of the compound from the vehicle and handling stress.
Discussion and Future Directions
The available evidence strongly suggests that this compound possesses antihypertensive properties mediated primarily through the blockade of α1-adrenergic receptors. Its demonstrated in-vitro and in-vivo activity warrants further investigation.
However, a significant gap exists in the literature regarding comprehensive dose-response studies in well-established animal models of hypertension. Future research should focus on:
-
Quantitative Efficacy Studies: Conducting rigorous dose-response studies in models such as the Spontaneously Hypertensive Rat (SHR) to determine the precise impact of this compound on systolic and diastolic blood pressure, as well as on heart rate.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Establishing the relationship between this compound concentration in the body and its antihypertensive effect to optimize dosing regimens.
-
Long-term Safety and Efficacy: Evaluating the effects of chronic this compound administration on blood pressure, end-organ damage, and overall safety.
-
Clinical Trials: Should preclinical data prove promising, well-designed, placebo-controlled clinical trials in patients with essential hypertension would be the necessary next step to ascertain its therapeutic potential in humans.
Conclusion
This compound is a promising natural alkaloid with a clear mechanism of action related to the antagonism of α1-adrenergic receptors. While its antihypertensive potential is evident from initial preclinical studies, a more in-depth and quantitative evaluation is required to fully understand its therapeutic utility. This technical guide serves as a foundation for researchers and drug development professionals interested in exploring the potential of this compound as a novel antihypertensive agent.
References
- 1. alpha-Adrenoceptor blocking properties of this compound in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alpha-Adrenoceptor blocking properties of this compound in pithed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the alpha 1 and alpha 2-adrenoceptor-mediated pressor response in pithed rats by this compound, tetrahydroalstonine and akuammigine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Enduring Legacy of Raubasine (Ajmalicine): A Technical Guide
Abstract
Raubasine, also known as ajmalicine, is a monoterpenoid indole (B1671886) alkaloid of significant pharmacological interest, primarily recognized for its antihypertensive properties. This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles associated with this natural compound. It details the initial isolation and characterization, biosynthetic pathway, and mechanism of action. Furthermore, this document furnishes detailed experimental protocols for its extraction, purification, and analysis, supported by quantitative pharmacological data and illustrative diagrams to facilitate a deeper understanding for research and drug development applications.
Discovery and Historical Context
The journey of this compound's discovery is deeply rooted in the scientific exploration of the medicinal plant Rauwolfia serpentina, commonly known as Indian snakeroot. This plant has a long history of use in traditional medicine for its sedative and blood pressure-lowering effects.
In the 1930s, Indian chemists Salimuzzaman Siddiqui and his colleague Rafat Husain Siddiqui pioneered the investigation into the chemical constituents of Rauwolfia serpentina. Their work led to the successful isolation of several crystalline alkaloids, which they astutely categorized into two distinct groups: the weakly basic, white alkaloids of the "ajmaline group" and the strongly basic, yellow alkaloids of the "serpentine group". This compound was identified as a member of the ajmaline (B190527) group.[1]
A pivotal moment in the history of this compound occurred in 1954 when a team of researchers, including Klohs, Draper, Keller, Malesh, and Petracek, isolated an alkaloid from Rauwolfia serpentina that they named ajmalicine.[1][2] Their meticulous work confirmed that this compound was identical to the one previously reported by the Siddiquis and also established its identity with py-tetrahydroserpentine.[1] This research laid the foundational groundwork for understanding the chemical nature and structure of this important alkaloid.
Subsequent research has identified this compound in other plant species, notably Catharanthus roseus (Madagascar periwinkle) and Mitragyna speciosa (kratom).[3][4][5] Its presence in multiple botanicals underscores its significance in the diverse world of plant-derived alkaloids.
Biosynthesis of this compound (Ajmalicine)
This compound is synthesized in plants through the intricate terpenoid indole alkaloid (TIA) pathway. This metabolic route is a convergence of the shikimate and the methylerythritol 4-phosphate (MEP) pathways.
The biosynthesis commences with the condensation of tryptamine, derived from the amino acid tryptophan, and secologanin, a monoterpenoid synthesized via the MEP pathway. This crucial condensation reaction is catalyzed by the enzyme strictosidine (B192452) synthase (STR) to yield strictosidine, the universal precursor for all monoterpenoid indole alkaloids.[4][5]
Following its formation, strictosidine undergoes deglycosylation by the action of strictosidine β-glucosidase (SGD) .[4][5] This step generates a highly reactive aglycone, which then proceeds through a series of enzymatic cyclizations and rearrangements to form the characteristic heteroyohimbine-type alkaloid skeleton of this compound.
Pharmacological Properties and Mechanism of Action
This compound's primary pharmacological effect is its antihypertensive action, which is attributed to its antagonist activity at α1-adrenergic receptors.[6][7] By blocking these receptors on vascular smooth muscle, this compound inhibits norepinephrine-induced vasoconstriction, leading to vasodilation and a subsequent reduction in blood pressure.[6][7]
Studies have demonstrated that this compound exhibits selectivity for α1-adrenergic receptors over α2-adrenergic receptors.[8][9] Additionally, it has been reported to have a mild antagonistic effect on serotonin (B10506) 5-HT2 receptors and some anticholinergic activity, which may contribute to its overall pharmacological profile.[6]
Quantitative Pharmacological Data
The following table summarizes the antagonist potency of this compound at adrenergic receptors, presented as pA2 values. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
| Receptor Target | Parameter | Value | Species | Reference |
| Postsynaptic α-adrenoceptors (α1) | pA2 | 6.57 | Rat | [8] |
| Presynaptic α-adrenoceptors (α2) | pA2 | 6.02 | Rat | [8] |
Signaling Pathway
The blockade of α1-adrenergic receptors by this compound interrupts the canonical Gq-protein coupled signaling cascade. This prevents the activation of phospholipase C (PLC), thereby inhibiting the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). The ultimate effect is a reduction in intracellular calcium release and a decrease in smooth muscle contraction.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. ahajournals.org [ahajournals.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 8. Effects of this compound stereoisomers on pre- and postsynaptic alpha-adrenoceptors in the rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pre- and postsynaptic alpha-adrenoceptor blocking activity of this compound in the rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Raubasine in Plant Extracts Using a Validated HPLC Method
Introduction
Raubasine, also known as ajmalicine, is a monoterpenoid indole (B1671886) alkaloid with significant pharmacological interest, particularly for its antihypertensive and cerebrovascular effects. It is predominantly found in plants of the Rauwolfia and Catharanthus genera. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal formulations, and pharmacokinetic studies. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound in plant extracts. The described protocol is intended for researchers, scientists, and professionals in the fields of phytochemistry, natural product chemistry, and drug development.
Principle
This method utilizes reversed-phase HPLC (RP-HPLC) with UV detection to separate and quantify this compound from other components in a complex plant matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile. The method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and sensitivity.
Experimental Protocols
Materials and Reagents
-
This compound (Ajmalicine) reference standard (purity ≥ 98%)
-
HPLC grade acetonitrile
-
HPLC grade methanol (B129727)
-
Sodium dihydrogen phosphate
-
Orthophosphoric acid
-
Deionized water
-
Plant material (e.g., dried and powdered roots of Rauwolfia serpentina)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Analytical balance
-
Ultrasonic bath
-
pH meter
-
Vortex mixer
-
Centrifuge
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 20 µg/mL (e.g., 1, 2, 5, 10, 15, and 20 µg/mL).
Preparation of Plant Extract
-
Accurately weigh 1 g of the dried, powdered plant material into a conical flask.
-
Add 20 mL of methanol and sonicate for 30 minutes in an ultrasonic bath.
-
Allow the mixture to stand for 24 hours at room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Transfer the filtrate to a 25 mL volumetric flask and make up the volume with methanol.
-
Prior to HPLC injection, filter the extract through a 0.45 µm syringe filter.
Chromatographic Conditions
The following HPLC parameters are recommended for the analysis of this compound:
| Parameter | Condition |
| Column | C18 (e.g., Chromolith Performance RP-18e, 100 x 4.6 mm) |
| Mobile Phase | A: 0.01 M Sodium Dihydrogen Phosphate buffer (pH adjusted to 3.5 with phosphoric acid) B: Acetonitrile |
| Gradient Program | 0-10 min: 30% B, 10-15 min: 30-70% B, 15-20 min: 70% B, 20-25 min: 70-30% B, 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
Data Presentation
System Suitability
The system suitability was assessed by injecting the standard solution six times. The results are summarized in the table below.
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.15 |
| Theoretical Plates | ≥ 2000 | 5800 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | 0.85% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% | 0.25% |
Method Validation Summary
The developed HPLC method was validated according to ICH guidelines. The quantitative data for the validation parameters are presented below.
| Validation Parameter | Result |
| Linearity Range | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 4 µg/mL[1][2][3] |
| Limit of Quantification (LOQ) | 12 µg/mL[1][2][3] |
| Accuracy (Recovery) | 97.03%[1][2][3] |
| Precision (RSD%) | |
| - Intraday | < 2.0% |
| - Interday | < 2.0% |
| Specificity | No interference from blank and placebo at the retention time of this compound. |
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of this compound in plant extracts.
Conclusion
The described RP-HPLC method is simple, sensitive, accurate, and precise for the quantification of this compound in plant extracts.[1][2][3] The method has been successfully validated according to ICH guidelines and is suitable for routine quality control and research applications. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field.
References
Application Notes and Protocols for In Vivo Administration of Raubasine in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the in vivo experimental administration of Raubasine (also known as Ajmalicine) in mouse models. This compound, an indole (B1671886) alkaloid, is recognized for its activity as a preferential alpha-1 adrenergic receptor antagonist and a serotonin (B10506) 5-HT2A receptor antagonist, suggesting its potential therapeutic applications in conditions such as hypertension and cerebrovascular disorders. These application notes detail the necessary protocols for preparing and administering this compound, propose experimental designs for investigating its effects on blood pressure and cerebral blood flow, and outline methods for pharmacokinetic analysis. Due to the limited availability of specific dosage and pharmacokinetic data for this compound in mice, this guide emphasizes the importance of preliminary dose-finding studies and provides rational starting dose ranges based on the known dosages of functionally similar compounds.
Introduction
This compound is a naturally occurring indole alkaloid found in plants of the Rauwolfia and Catharanthus genera. Its primary pharmacological actions are the blockade of alpha-1 adrenergic receptors and serotonin 5-HT2A receptors. These mechanisms of action confer vasodilatory and neuro-modulatory properties, making this compound a compound of interest for research in cardiovascular and neurological sciences. This protocol provides a framework for conducting in vivo experiments in mice to explore the physiological effects of this compound. An in silico prediction suggests that this compound has high gastrointestinal absorption and is likely to cross the blood-brain barrier[1].
Data Presentation
Table 1: Proposed Dose Ranges for this compound in Mice Based on Functionally Similar Compounds
| Compound | Mechanism of Action | Experimental Model | Effective Dose Range in Mice (mg/kg) | Route of Administration | Reference |
| Prazosin | Alpha-1 Adrenergic Antagonist | Hypertension | 1 - 5 | Oral, i.p. | [2][3][4][5] |
| Ketanserin (B1673593) | 5-HT2A Antagonist | Cerebral Blood Flow / Antinociception | 0.12 - 10 | i.p., s.c. | [6][7][8][9][10] |
| Yohimbine (B192690) | Alpha-2 Adrenergic Antagonist (structurally related indole alkaloid) | Various behavioral tests | 0.5 - 5 | i.p. | [11][12][13][14][15] |
Note: The above table provides starting points for dose-finding studies with this compound. The optimal dose will need to be determined empirically.
Table 2: Generic Pharmacokinetic Parameters for Indole Alkaloids in Mice (Oral Administration)
| Parameter | Value Range | Reference |
| Tmax (Time to Maximum Concentration) | 0.5 - 2 hours | [16][17][18][19] |
| Bioavailability | 5% - 70% | [16][17][18][19] |
| Half-life (t1/2) | 0.7 - 4.4 hours | [16][17][18][19] |
Note: These are generalized values for other indole alkaloids and a specific pharmacokinetic study for this compound is highly recommended.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Vehicle (e.g., sterile saline, 10% DMSO in saline, or 0.5% methylcellulose (B11928114) in water)[20]
-
Vortex mixer
-
Sterile syringes and needles (appropriate gauge for the route of administration)
Procedure:
-
Determine the desired concentration of the this compound solution based on the target dose and the volume to be administered.
-
Weigh the appropriate amount of this compound powder.
-
If using a co-solvent like DMSO, first dissolve the this compound in the minimal amount of DMSO required for solubilization.
-
Gradually add the aqueous vehicle (e.g., sterile saline) to the dissolved this compound while vortexing to ensure a homogenous suspension or solution. For poorly soluble compounds, sonication may be required.
-
Prepare a fresh solution on the day of the experiment to ensure stability.
-
The final concentration of DMSO should be kept to a minimum (ideally below 10%) to avoid vehicle-induced toxicity.
Administration Routes
The choice of administration route depends on the desired pharmacokinetic profile and experimental design.
-
Intraperitoneal (i.p.) Injection: Offers rapid absorption.
-
Procedure: Restrain the mouse and inject into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
-
Oral Gavage (p.o.): Simulates oral drug administration in humans.
-
Procedure: Use a proper gavage needle to deliver the solution directly into the stomach. Ensure the mouse is properly restrained to prevent injury.
-
-
Subcutaneous (s.c.) Injection: Provides slower and more sustained absorption.
-
Procedure: Lift a fold of skin on the back of the mouse and insert the needle into the tented area.
-
-
Intravenous (i.v.) Injection: For direct systemic administration and rapid onset of action.
-
Procedure: Typically performed via the tail vein. This requires proper restraint and technique.
-
Experimental Design: Investigating the Effect of this compound on Hypertension
Model: Spontaneously Hypertensive Rats (SHR) or Angiotensin II-induced hypertensive mice.
Protocol:
-
Acclimatize animals and measure baseline blood pressure using a non-invasive tail-cuff method.
-
Divide animals into control (vehicle) and treatment groups (different doses of this compound).
-
Administer this compound or vehicle via the chosen route (e.g., oral gavage).
-
Measure blood pressure at various time points post-administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the onset and duration of the antihypertensive effect.
-
A starting dose range of 1-10 mg/kg can be explored based on data from Prazosin.
Experimental Design: Investigating the Effect of this compound on Cerebral Blood Flow
Method: Laser Doppler Flowmetry or Arterial Spin Labeling (ASL)-MRI.
Protocol:
-
Anesthetize the mouse and secure it in a stereotaxic frame.
-
Expose the skull and place the laser Doppler probe over the region of interest.
-
Record baseline cerebral blood flow.
-
Administer this compound or vehicle (i.p. or i.v. for rapid effect).
-
Continuously monitor and record cerebral blood flow for a defined period post-injection.
-
A starting dose range of 0.5-5 mg/kg can be investigated, based on effective doses of Ketanserin in neurological models.
Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of this compound in mice.
Protocol:
-
Administer a single dose of this compound to a cohort of mice via the intended route of administration (e.g., oral gavage and i.v. for bioavailability determination).
-
Collect blood samples at predetermined time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via retro-orbital or submandibular bleeding.
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.
Mandatory Visualization
Caption: Experimental workflow for in vivo this compound administration in mice.
Caption: this compound's antagonism of the Alpha-1 adrenergic signaling pathway.
Caption: this compound's antagonism of the 5-HT2A receptor signaling pathway.
Conclusion
This document provides a foundational protocol for the in vivo administration of this compound in mice. The successful implementation of these experiments hinges on careful dose selection, appropriate administration techniques, and robust analytical methods. Given the absence of specific dosage and pharmacokinetic data for this compound in mice, it is imperative that researchers conduct preliminary dose-finding studies to establish safe and effective dose ranges for their specific experimental models. The provided information on related compounds and general protocols serves as a valuable starting point for these investigations.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Prazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. reference.medscape.com [reference.medscape.com]
- 4. Prazosin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. drugs.com [drugs.com]
- 6. medrxiv.org [medrxiv.org]
- 7. Acute psilocybin and ketanserin effects on cerebral blood flow: 5-HT2AR neuromodulation in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ketanserin exhibits dose- and concentration-proportional serotonin 2A receptor occupancy in healthy individuals: Relevance for psychedelic research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antinociceptive effect of ketanserin in mice: involvement of supraspinal 5-HT2 receptors in nociceptive transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Yohimbine Alleviates Oxidative Stress and Suppresses Aerobic Cysteine Metabolism Elevated in the Rat Liver of High-Fat Diet-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yohimbine potentiates active defensive responses to threatening stimuli in Swiss-Webster mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Yohimbine as a pharmacological probe for alcohol research: a systematic review of rodent and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Yohimbine and rauwolscine reduce food intake of genetically obese (obob) and lean mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook [frontiersin.org]
- 18. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays: Investigating the Effects of Raubasine on Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a suite of cell-based assays designed to elucidate the neuroprotective and neuro-regenerative potential of Raubasine. The protocols are optimized for use with the human neuroblastoma cell line SH-SY5Y, a widely accepted in vitro model for neuronal studies.
Overview of this compound's Neuronal Effects
This compound, an alkaloid originally isolated from Rauwolfia serpentina, has been investigated for its vasoactive and neuroprotective properties. Its mechanism of action is thought to involve the modulation of adrenergic and serotonin (B10506) receptors, which play crucial roles in neuronal function and survival. The following assays are designed to quantify the effects of this compound on key aspects of neuronal health, including cell viability, neurite outgrowth, and apoptosis.
Cell Culture and Differentiation
The human neuroblastoma SH-SY5Y cell line is a reliable model for these assays due to its ability to differentiate into a more mature neuronal phenotype.
Protocol for SH-SY5Y Cell Culture and Differentiation:
-
Cell Culture: Culture SH-SY5Y cells in a T-75 flask with Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% MEM Non-Essential Amino Acids. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passaging: When cells reach 80-90% confluency, passage them by washing with Phosphate-Buffered Saline (PBS), detaching with 0.25% Trypsin-EDTA, and reseeding at a 1:10 ratio.
-
Differentiation: To induce a neuronal phenotype, seed SH-SY5Y cells at a density of 2 x 10⁴ cells/cm² in a new flask. After 24 hours, replace the growth medium with a differentiation medium containing DMEM with 1% FBS and 10 µM all-trans-retinoic acid (RA).
-
Maintenance of Differentiated Cells: Replace the differentiation medium every 2-3 days for a total of 7 days. The differentiated cells will exhibit a more neuron-like morphology with extended neurites.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the metabolic activity of neuronal cells, providing an indication of cell viability and proliferation.
Protocol for MTT Assay:
-
Cell Seeding: Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1.5 x 10⁴ cells/well and allow them to adhere for 24 hours.[1]
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in the cell culture medium. Replace the medium in each well with the medium containing the respective this compound concentrations. Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Data Presentation:
| This compound Concentration (µM) | Cell Viability (% of Control) - 24h | Cell Viability (% of Control) - 48h |
| 0.1 | (Hypothetical Data: 98 ± 4.5) | (Hypothetical Data: 95 ± 5.1) |
| 1 | (Hypothetical Data: 95 ± 3.8) | (Hypothetical Data: 90 ± 4.2) |
| 10 | (Hypothetical Data: 88 ± 5.2) | (Hypothetical Data: 75 ± 6.3) |
| 50 | (Hypothetical Data: 70 ± 6.1) | (Hypothetical Data: 55 ± 7.8) |
| 100 | (Hypothetical Data: 52 ± 7.5) | (Hypothetical Data: 38 ± 8.2) |
Neurite Outgrowth Assay
This assay quantifies the effect of this compound on the growth and extension of neurites, a crucial process in neuronal development and regeneration.
Protocol for Neurite Outgrowth Assay:
-
Cell Seeding: Seed differentiated SH-SY5Y cells in a 24-well plate coated with an appropriate substrate (e.g., laminin) at a density of 1 x 10⁵ cells/well.
-
This compound Treatment: After 24 hours, replace the medium with fresh differentiation medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a vehicle control.
-
Incubation: Incubate the cells for 48 to 72 hours.
-
Immunostaining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% bovine serum albumin (BSA). Incubate with a primary antibody against a neuronal marker such as β-III tubulin or MAP2, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
-
Image Acquisition: Capture images using a high-content imaging system or a fluorescence microscope.
-
Image Analysis: Use image analysis software to automatically trace and measure the total length of neurites per cell.
Data Presentation:
| This compound Concentration (µM) | Average Neurite Length per Cell (µm) | Percentage of Neurite-Bearing Cells |
| Vehicle Control | (Hypothetical Data: 55 ± 8.2) | (Hypothetical Data: 65 ± 5.9) |
| 0.1 | (Hypothetical Data: 68 ± 9.1) | (Hypothetical Data: 75 ± 6.3) |
| 1 | (Hypothetical Data: 85 ± 10.5) | (Hypothetical Data: 82 ± 7.1) |
| 10 | (Hypothetical Data: 72 ± 9.8) | (Hypothetical Data: 78 ± 6.8) |
Apoptosis Assay (Caspase-3 Activity)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, to determine if this compound can protect neuronal cells from or induce apoptosis.
Protocol for Caspase-3 Activity Assay:
-
Cell Seeding and Treatment: Seed differentiated SH-SY5Y cells in a 96-well plate. Induce apoptosis using a known neurotoxin (e.g., 100 µM H₂O₂ or 1 µM staurosporine) with and without co-treatment with various concentrations of this compound. Include a vehicle control and a positive control (neurotoxin alone).
-
Incubation: Incubate for 12 to 24 hours.
-
Cell Lysis: Lyse the cells using a lysis buffer provided with a commercial caspase-3 activity assay kit.
-
Caspase-3 Activity Measurement: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates and incubate according to the kit's instructions. Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.
-
Data Analysis: Calculate the fold change in caspase-3 activity relative to the untreated control.
Data Presentation:
| Treatment | Fold Change in Caspase-3 Activity |
| Vehicle Control | 1.0 |
| Neurotoxin (e.g., H₂O₂) | (Hypothetical Data: 4.5 ± 0.8) |
| H₂O₂ + this compound (0.1 µM) | (Hypothetical Data: 3.2 ± 0.6) |
| H₂O₂ + this compound (1 µM) | (Hypothetical Data: 2.1 ± 0.4) |
| H₂O₂ + this compound (10 µM) | (Hypothetical Data: 1.5 ± 0.3) |
Signaling Pathway Analysis (Western Blotting)
Western blotting can be used to investigate the effect of this compound on key signaling pathways involved in neuronal survival and growth, such as the PI3K/Akt and ERK pathways.
Protocol for Western Blotting:
-
Cell Treatment and Lysis: Treat differentiated SH-SY5Y cells with this compound at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA. Incubate with primary antibodies against total and phosphorylated forms of Akt (p-Akt) and ERK (p-ERK). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.
Data Presentation:
| Treatment | p-Akt/Total Akt Ratio (Fold Change) | p-ERK/Total ERK Ratio (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (1 µM) - 15 min | (Hypothetical Data: 1.8 ± 0.3) | (Hypothetical Data: 1.5 ± 0.2) |
| This compound (1 µM) - 30 min | (Hypothetical Data: 2.5 ± 0.4) | (Hypothetical Data: 2.1 ± 0.3) |
| This compound (1 µM) - 60 min | (Hypothetical Data: 1.5 ± 0.2) | (Hypothetical Data: 1.2 ± 0.1) |
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for Cell-Based Assays
Caption: Workflow for assessing this compound's effects on neuronal cells.
This compound's Potential Signaling Pathways in Neuronal Cells
Caption: Potential signaling pathways modulated by this compound in neuronal cells.
Logical Relationship for Neuroprotection Assessment
Caption: Logical model for evaluating this compound's neuroprotective effects.
References
Raubasine: A Research Tool for Interrogating Adrenergic Pathways
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Raubasine, also known as ajmalicine, is an indole (B1671886) alkaloid with a well-established pharmacological profile as a competitive antagonist of adrenergic receptors.[1] Its preferential blockade of alpha-1 (α1) adrenergic receptors over alpha-2 (α2) adrenergic receptors makes it a valuable tool for dissecting the physiological and pathological roles of these distinct receptor subtypes.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in studying adrenergic signaling pathways, both in vitro and in vivo.
Mechanism of Action
This compound exerts its effects by competitively binding to α-adrenergic receptors, thereby preventing the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine.[1] Studies have demonstrated that this compound has a higher affinity for postsynaptic α1-adrenoceptors compared to presynaptic α2-adrenoceptors.[4][5] This selectivity allows researchers to isolate and study the effects mediated specifically by the α1-adrenergic pathway. Blockade of α1-adrenoceptors by this compound typically leads to smooth muscle relaxation and vasodilation.[1]
Data Presentation: Quantitative Pharmacological Parameters of this compound
The following tables summarize the antagonist potency of this compound at pre- and postsynaptic α-adrenoceptors, expressed as pA2 values. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 1: Antagonist Potency (pA2) of this compound at Postsynaptic α-Adrenoceptors
| Preparation | Agonist | pA2 Value | Reference |
| Rat Vas Deferens | Noradrenaline | 6.57 | [6] |
Table 2: Antagonist Potency (pA2) of this compound at Presynaptic α-Adrenoceptors
| Preparation | Agonist | pA2 Value | Reference |
| Rat Vas Deferens (electrically stimulated) | Clonidine | 6.02 | [6] |
Experimental Protocols
Protocol 1: In Vitro Assessment of α1-Adrenergic Antagonism in Isolated Rat Vas Deferens
This protocol details the methodology for determining the antagonist effect of this compound on postsynaptic α1-adrenoceptors in an isolated tissue bath setup.
Materials:
-
Male Wistar rats (200-250 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Noradrenaline (agonist)
-
This compound (antagonist)
-
Isolated tissue bath system with force transducer and data acquisition system
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat and dissect out the vasa deferentia.
-
Clean the tissues of adhering fat and connective tissue and suspend them in the isolated tissue baths containing Krebs-Henseleit solution maintained at 37°C and bubbled with carbogen.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 0.5 g, with washes every 15 minutes.
-
-
Cumulative Concentration-Response Curve for Noradrenaline:
-
Obtain a cumulative concentration-response curve for noradrenaline by adding increasing concentrations of noradrenaline to the bath in a stepwise manner.
-
Record the contractile response until a maximal response is achieved.
-
Wash the tissues repeatedly until the baseline tension is restored.
-
-
Antagonism by this compound:
-
Incubate the tissues with a known concentration of this compound for a predetermined period (e.g., 30 minutes).
-
In the presence of this compound, repeat the cumulative concentration-response curve for noradrenaline.
-
Repeat this process with increasing concentrations of this compound.
-
-
Data Analysis:
Protocol 2: In Vivo Evaluation of α1-Adrenergic Blockade in the Pithed Rat Model
This protocol describes the use of the pithed rat model to assess the in vivo α1-adrenoceptor antagonist activity of this compound.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
Anesthetic (e.g., urethane)
-
Pithing rod
-
Tracheal cannula and ventilator for artificial respiration
-
Cannulas for femoral artery and vein
-
Blood pressure transducer and heart rate monitor
-
Phenylephrine (B352888) (selective α1-agonist)
-
This compound
Procedure:
-
Animal Preparation:
-
Anesthetize the rat.
-
Insert a tracheal cannula and begin artificial respiration.
-
Pith the rat by passing a stainless steel rod through the orbit and down the spinal column to destroy the central nervous system.
-
Cannulate the femoral artery for blood pressure recording and the femoral vein for drug administration.
-
Allow the preparation to stabilize.
-
-
Agonist Administration:
-
Administer increasing doses of the selective α1-agonist, phenylephrine, intravenously and record the pressor responses (increase in blood pressure).
-
-
Antagonist Administration:
-
Administer a dose of this compound intravenously.
-
After a suitable equilibration period, repeat the dose-response curve for phenylephrine.
-
-
Data Analysis:
-
Compare the pressor responses to phenylephrine before and after the administration of this compound to quantify the antagonist effect.
-
Visualizations
Caption: this compound's antagonism of the α1-adrenergic signaling pathway.
Caption: Workflow for in vitro analysis of this compound's antagonist activity.
References
- 1. JaypeeDigital | Drugs Acting on Sympathetic Nervous System [jaypeedigital.com]
- 2. researchgate.net [researchgate.net]
- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An examination of factors influencing adrenergic transmission in the pithed rat, with special reference to noradrenaline uptake mechanisms and post-junctional alpha-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pre- and postsynaptic alpha-adrenoceptor blocking activity of this compound in the rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-2A is the predominant alpha-2 adrenergic receptor subtype in human spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pa2 determination | PPTX [slideshare.net]
Application of Raubasine in Cerebral Ischemia Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raubasine, an alkaloid originally isolated from Rauwolfia serpentina, has garnered interest in the field of cerebral ischemia research due to its vasodilatory and neuroprotective properties. Primarily classified as a selective alpha-1 adrenergic receptor antagonist, this compound has been investigated, often in combination with the respiratory stimulant almitrine (B1662879), for its potential therapeutic benefits in cerebrovascular disorders and post-stroke recovery.[1][2] These application notes provide a comprehensive overview of the use of this compound in preclinical cerebral ischemia models, detailing its mechanisms of action, experimental protocols, and relevant data.
Mechanism of Action in Cerebral Ischemia
The neuroprotective effects of this compound in the context of cerebral ischemia are believed to be multifactorial, stemming from its primary pharmacological activity as an α1-adrenoceptor antagonist.[3] Blockade of these receptors on vascular smooth muscle can lead to vasodilation, potentially improving cerebral blood flow to ischemic and peri-infarct regions. Furthermore, α1-adrenoceptor antagonism may have direct neuroprotective effects by mitigating excitotoxicity and subsequent neuronal damage.[4][5] Some evidence also suggests a role for this compound in modulating calcium ion influx, a critical factor in the ischemic cascade leading to cell death, though this mechanism is less clearly defined in the context of stroke models.[6][7][8]
Putative Signaling Pathway for this compound-Mediated Neuroprotection
Caption: Putative signaling pathway of this compound in cerebral ischemia.
Data from Clinical Studies (Almitrine-Raubasine Combination)
While specific quantitative data from preclinical studies focusing solely on this compound in cerebral ischemia models are limited in the provided search results, clinical trials have assessed the efficacy of a combination therapy of Almitrine and this compound in post-stroke patients. The following tables summarize key findings from a multicenter, randomized, double-blind, placebo-controlled study on functional rehabilitation after ischemic stroke.[1]
Table 1: Improvement in Barthel Index (BI) Scores
| Time Point | Almitrine + this compound Group (Mean Change ± SD) | Placebo Group (Mean Change ± SD) | p-value |
| 1 Month | 14.6 ± 13.8 | 3.3 ± 13.2 | 0.01 |
| 2 Months | 19.3 ± 13.6 | 8.8 ± 14.0 | 0.02 |
| 3 Months | 22.6 ± 14.7 | 10.7 ± 17.0 | 0.02 |
Table 2: Reduction in Neurological Functional Deficit Scores (NFDS)
| Time Point | Almitrine + this compound Group (Mean Reduction ± SD) | Placebo Group (Mean Reduction ± SD) | p-value |
| 1 Month | 3.6 ± 3.2 | 1.9 ± 3.5 | 0.034 |
Table 3: Percentage of Patients with Improved NFDS
| Time Point | Almitrine + this compound Group | Placebo Group | p-value |
| 2 Months | 97% | 78% | 0.013 |
| 3 Months | 100% | 86% | 0.023 |
Experimental Protocols for Preclinical Cerebral Ischemia Models
The following are generalized protocols for common preclinical models of cerebral ischemia where the neuroprotective effects of this compound could be evaluated.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used method to mimic focal cerebral ischemia in humans.[9]
Objective: To assess the neuroprotective effects of this compound on infarct volume, neurological deficits, and behavioral outcomes following transient focal cerebral ischemia.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
This compound solution (dissolved in appropriate vehicle)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for microsurgery
-
4-0 nylon monofilament with a rounded tip
-
Physiological monitoring equipment (temperature, heart rate)
-
2,3,5-triphenyltetrazolium chloride (TTC) solution
-
Behavioral testing apparatus (e.g., rotarod, Y-maze)
Experimental Workflow:
Caption: Experimental workflow for the MCAO model.
Procedure:
-
Drug Administration: Administer this compound or vehicle to the rats at a predetermined time before or after MCAO induction (e.g., intraperitoneally 30 minutes before surgery).
-
Anesthesia and Surgery: Anesthetize the rat and perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: Introduce a 4-0 nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia Duration: Maintain the occlusion for a specific period (e.g., 90 or 120 minutes) to induce transient ischemia.
-
Reperfusion: Withdraw the filament to allow for reperfusion of the MCA territory.
-
Post-operative Care: Suture the incision and allow the animal to recover.
-
Neurological Assessment: Evaluate neurological deficits at various time points post-surgery using a standardized scoring system.
-
Behavioral Testing: Conduct behavioral tests to assess motor coordination and cognitive function.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours post-MCAO), sacrifice the animals, and slice the brains. Stain the brain slices with TTC to visualize and quantify the infarct volume. Healthy tissue stains red, while infarcted tissue remains white.[9][10]
Transient Global Cerebral Ischemia Model in Gerbils
The Mongolian gerbil is a suitable model for global cerebral ischemia due to an incomplete circle of Willis.[11][12]
Objective: To evaluate the neuroprotective effects of this compound on neuronal survival in the hippocampus following transient global cerebral ischemia.
Materials:
-
Male Mongolian gerbils (60-80g)
-
This compound solution
-
Anesthetic
-
Vascular clips
-
Histological equipment and reagents (e.g., cresyl violet stain)
Experimental Workflow:
Caption: Experimental workflow for the gerbil global ischemia model.
Procedure:
-
Drug Administration: Administer this compound or vehicle to the gerbils prior to or following the ischemic insult.
-
Ischemia Induction: Anesthetize the gerbil and expose both common carotid arteries. Occlude both arteries simultaneously with vascular clips for a short duration (e.g., 5-10 minutes) to induce global cerebral ischemia.
-
Reperfusion: Remove the clips to allow blood flow to resume.
-
Post-operative Care and Observation: Suture the incision and monitor the animals during recovery.
-
Histological Analysis: After a set survival period (e.g., 7 days), sacrifice the gerbils and perfuse the brains. Process the brain tissue for histological staining (e.g., cresyl violet) to assess the extent of neuronal death, particularly in the vulnerable CA1 region of the hippocampus.[13]
Conclusion
This compound presents a compelling candidate for neuroprotection in cerebral ischemia, primarily through its action as an α1-adrenoceptor antagonist. The experimental models and protocols outlined here provide a framework for further investigation into its efficacy and underlying mechanisms. While clinical data for the combination of Almitrine and this compound are encouraging for post-stroke recovery, more dedicated preclinical research on this compound alone is warranted to fully elucidate its therapeutic potential and to generate robust quantitative data on its neuroprotective effects in established models of cerebral ischemia. Such studies will be crucial for advancing the development of this compound as a potential monotherapy or adjunct therapy for ischemic stroke.
References
- 1. Assessment of the therapeutic activity of a combination of almitrine and this compound on functional rehabilitation following ischaemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical efficacy of almitrine-raubasine. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Strategies for Ischemic Stroke—Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotection by Alpha 2-Adrenergic Agonists in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Targets for Neuroprotection in Acute Ischemic Stroke: Lost in Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Brief Review of Edema-Adjusted Infarct Volume Measurement Techniques for Rodent Focal Cerebral Ischemia Models with Practical Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotection for Ischemic Stroke: Two Decades of Success and Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dose-Dependent Effects of Astaxanthin on Ischemia/Reperfusion Induced Brain Injury in MCAO Model Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of a new cerebral ischemia reperfusion model of Mongolian gerbils and standardized evaluation system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurological dysfunctions versus regional infarction volume after focal ischemia in Mongolian gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protection from cerebral ischemic injury in gerbils with the spin trap agent N-tert-butyl-alpha-phenylnitrone (PBN) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectrophotometric Determination of Raubasine in Binary Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raubasine, an indole (B1671886) alkaloid, is a key component in various pharmaceutical formulations, often in combination with other active ingredients. Accurate and reliable analytical methods are crucial for the quality control and stability testing of such products. This application note details validated spectrophotometric methods for the determination of this compound in binary mixtures, providing a cost-effective and efficient alternative to chromatographic techniques. The described methods, including second-derivative spectrophotometry and derivative ratio spectrum zero-crossing, are particularly useful for resolving spectral overlap in multi-component analysis.
Analytical Methods
Two primary spectrophotometric methods have been successfully applied for the simultaneous determination of this compound in the presence of another active pharmaceutical ingredient, such as almitrine (B1662879) dismesylate. These methods are stability-indicating and can effectively quantify this compound even in the presence of its degradation products.[1][2]
-
Second-Derivative (2D) Spectrophotometry: This method involves the measurement of the second-derivative absorbance of the sample. It allows for the determination of this compound at the zero-crossing point of the co-formulated drug and any potential degradation products, thereby eliminating their interference.[1][2]
-
Derivative Ratio Spectrum Zero-Crossing (1DD): This technique is based on the derivatization of the ratio spectrum. The concentration of the other component in the binary mixture is determined at the zero-crossing point of this compound in the derivative ratio spectrum.
Quantitative Data Summary
The following tables summarize the validation parameters for the spectrophotometric determination of this compound and a co-formulated drug (almitrine dismesylate) as reported in the literature.
Table 1: Method Validation Parameters for this compound Determination
| Parameter | Second-Derivative (2D) Method |
| Linearity Range (µg/mL) | 6 - 20[2] |
| Accuracy (% Recovery ± SD) | 99.93 ± 1.116 (n=8)[2] |
| Wavelength for Determination | 262 nm (zero-crossing of degradate) |
| Solvent | Methanol[2] |
Table 2: Method Validation Parameters for Co-formulated Drug (Almitrine Dismesylate)
| Parameter | Derivative Ratio Spectrum Zero-Crossing (1DD) Method |
| Linearity Range (µg/mL) | 12 - 24[2] |
| Accuracy (% Recovery ± SD) | 99.98 ± 0.602 (n=7)[2] |
| Solvent | Methanol[1][2] |
Experimental Protocols
The following are detailed protocols for the spectrophotometric analysis of this compound in binary mixtures.
Instrumentation and Reagents
-
Instrument: A double-beam UV-Visible spectrophotometer with a 1 cm quartz cell.
-
Reagents:
-
Methanol (B129727) (analytical grade)
-
This compound reference standard
-
Reference standard of the co-formulated drug (e.g., Almitrine Dismesylate)
-
Binary mixture formulation for analysis
-
Preparation of Standard Solutions
-
This compound Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Co-formulated Drug Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the co-formulated drug's reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solutions with methanol to cover the linearity ranges specified in Table 1 and Table 2.
Sample Preparation
-
For Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and the co-formulated drug.
-
Transfer the powder to a volumetric flask and add methanol.
-
Sonicate for a sufficient time to ensure complete dissolution of the active ingredients.
-
Dilute to volume with methanol and filter the solution.
-
Further dilute the filtrate with methanol to obtain a final concentration within the linearity range of the method.
-
Spectrophotometric Analysis
A. Second-Derivative (2D) Method for this compound
-
Scan the prepared standard and sample solutions in the UV region (e.g., 200-400 nm) against a methanol blank.
-
Generate the second-derivative spectra of the scanned solutions.
-
Measure the absorbance of the second-derivative spectra at the specified zero-crossing wavelength of the co-formulated drug and any degradation products (e.g., 262 nm for this compound in the presence of its degradate).[1]
-
Construct a calibration curve by plotting the second-derivative absorbance against the concentration of this compound standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
B. Derivative Ratio Spectrum Zero-Crossing (1DD) Method for the Co-formulated Drug
-
Divide the absorption spectrum of the sample solution by a standard spectrum of this compound to obtain the ratio spectrum.
-
Calculate the first derivative of the ratio spectrum.
-
Measure the absorbance at the zero-crossing wavelength of this compound in the first-derivative ratio spectrum.
-
Construct a calibration curve by plotting the derivative ratio absorbance against the concentration of the co-formulated drug standards.
-
Determine the concentration of the co-formulated drug in the sample solution from the calibration curve.
Visualizations
The following diagrams illustrate the logical workflow of the analytical process.
Caption: Experimental workflow for spectrophotometric analysis.
Caption: Logical relationship of the analytical method.
References
Developing a Stable Formulation of Raubasine for Research Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raubasine, also known as ajmalicine, is a monoterpenoid indole (B1671886) alkaloid with recognized antihypertensive properties.[1][2] Its mechanism of action involves the selective antagonism of α1-adrenergic receptors and interaction with 5-HT2A serotonin (B10506) receptors.[1] However, the inherent instability of this compound, particularly its susceptibility to oxidation and degradation under various conditions, presents a significant challenge for its use in research settings.[3][4] These application notes provide a comprehensive guide to developing a stable formulation of this compound for research purposes, including detailed protocols for solubility enhancement, stabilization, and quality control analysis.
Physicochemical Properties and Stability Profile
A thorough understanding of this compound's physicochemical properties is fundamental to developing a stable formulation.
Solubility: this compound is poorly soluble in water.[3][5] Its solubility is influenced by the pH of the medium, with enhanced solubility observed in acidic conditions due to the basic nature of the alkaloid.[5] Co-solvents such as ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs) can be employed to increase its solubility in aqueous systems.[2][6] The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), has also been shown to be an effective method for enhancing the aqueous solubility of this compound through the formation of inclusion complexes.[3][7]
Stability: this compound is susceptible to degradation under several conditions:
-
Oxidation: The primary degradation pathway for this compound is oxidation, leading to the formation of the 3,4-dehydro derivative, serpentine.[3][4] This process can be catalyzed by peroxidases and exposure to oxidizing agents.[3][8]
-
pH: Extreme pH conditions, both acidic and basic, can accelerate the hydrolysis of the ester group in the this compound molecule and lead to other structural rearrangements.[3]
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation. Therefore, it is crucial to handle and store this compound and its formulations in light-resistant containers.[3]
-
Temperature: Elevated temperatures can increase the rate of all degradation reactions.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for the formulation development of this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Concentration of Co-solvent/Excipient | Approximate Solubility of this compound | Reference(s) |
| Water | - | Insoluble | [1] |
| Chloroform | - | Slightly Soluble | [1] |
| Methanol | - | Slightly Soluble (heating may be required) | [1] |
| Ethanol/Water Mixtures | Varies | Solubility increases with higher ethanol concentration | [6] |
| Propylene Glycol/Water Mixtures | Varies | Solubility increases with higher propylene glycol concentration | [9][10] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 or 1:2 molar ratio | Significantly enhanced aqueous solubility | [3] |
Table 2: HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 | Reference(s) |
| Column | ZORBAX ODS | C18 | [11][12] |
| Mobile Phase | Acetonitrile (B52724):Phosphate (B84403) Buffer (pH 3.4) (80:20 v/v) | Acetonitrile:Potassium Dihydrogen Orthophosphate Buffer (pH 4.7) (70:30 v/v) | [11][12] |
| Flow Rate | 1.0 mL/min | 2.0 mL/min | [3][12] |
| Detection Wavelength | 254 nm | 220 nm | [11][12] |
| Linearity Range | 5-120 µg/mL | 0.75-105 µg/mL | [11][12] |
Experimental Protocols
Protocol 1: Preparation of a Solubilized this compound Stock Solution using Cyclodextrin Complexation
This protocol describes the preparation of a research-grade aqueous stock solution of this compound with enhanced solubility and stability through complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water (or desired buffer)
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure (Kneading Method): [3]
-
Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 or 1:2 ratio is a good starting point).
-
Weigh the required amount of HP-β-CD and place it in a mortar.
-
Add a small amount of deionized water to the HP-β-CD to form a thick paste.
-
Add the accurately weighed this compound powder to the paste.
-
Knead the mixture thoroughly for 30-60 minutes to facilitate the formation of the inclusion complex.
-
The resulting paste can be dried under vacuum to obtain a solid complex that can be reconstituted in the desired aqueous medium at a later time.
-
Alternatively, for immediate use, the paste can be gradually diluted with the desired aqueous buffer while stirring continuously until the complex is fully dissolved.
-
Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles and ensure sterility for cell culture or other sensitive applications.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products of this compound and to establish a stability-indicating analytical method.[13][14]
Materials:
-
This compound stock solution (prepared as in Protocol 1 or in a suitable organic solvent like methanol)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Photostability chamber with UV and visible light sources
-
Thermostatically controlled oven
-
HPLC system with a photodiode array (PDA) detector
-
UPLC-MS system for identification of degradation products
Procedure:
-
Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH and incubate at 60°C for a specified time. Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂ and keep it at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Store the solid this compound powder in an oven at 70-80°C for a specified time. Also, incubate a solution of this compound at a high temperature.[3]
-
Photolytic Degradation: Expose a solution of this compound to a photostability chamber. Keep a control sample wrapped in aluminum foil at the same temperature.[3]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 3). Use a UPLC-MS system to identify the molecular weights of the degradation products to help in their structural elucidation.[4]
Protocol 3: Development of a Stability-Indicating HPLC Method for this compound
This protocol provides a framework for developing and validating a stability-indicating HPLC method for the analysis of this compound and its degradation products.[6][15][16]
1. Method Development:
- Column Selection: Start with a C18 reversed-phase column.
- Mobile Phase Optimization: A gradient elution is often necessary to separate the parent drug from its degradation products. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized for the best separation.[3]
- Detection: Use a photodiode array (PDA) detector to monitor peak purity and to determine the optimal wavelength for detection of both this compound and its degradation products. This compound has UV absorbance maxima around 226 nm and 280 nm.[3]
2. Method Validation (according to ICH guidelines):
- Specificity: Demonstrate that the method can accurately measure this compound in the presence of its degradation products, impurities, and excipients. This is achieved by analyzing the samples from the forced degradation study.
- Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
- Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations of this compound.
- Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability and intermediate precision).
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
- Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Protocol 4: Preparation of a Sterile Research-Grade Parenteral Solution of this compound
This protocol describes the preparation of a sterile solution of this compound suitable for parenteral administration in preclinical research. This protocol should be performed under aseptic conditions in a laminar flow hood.
Materials:
-
This compound-HP-β-CD complex (prepared as in Protocol 1)
-
Water for Injection (WFI)
-
Propylene glycol
-
Ascorbic acid or Sodium metabisulfite (B1197395) (as antioxidant)[15][17][18]
-
Sterile, depyrogenated vials and stoppers
-
0.22 µm sterile syringe filters
Procedure:
-
Vehicle Preparation: In a sterile container, prepare the vehicle by mixing the required volumes of Water for Injection and propylene glycol. A common starting point is a 50:50 (v/v) mixture, but this may need to be optimized based on the desired final concentration of this compound.
-
Antioxidant Addition: Dissolve the antioxidant (e.g., ascorbic acid at 0.01-0.1% w/v or sodium metabisulfite at 0.01-0.1% w/v) in the vehicle.
-
Dissolution of this compound Complex: Slowly add the pre-formed this compound-HP-β-CD complex to the vehicle with continuous stirring until it is completely dissolved. Gentle warming may be used to facilitate dissolution, but the temperature should be kept below 40°C to prevent degradation.
-
pH Adjustment (if necessary): Measure the pH of the solution. If necessary, adjust the pH to a range where this compound is most stable (typically in the slightly acidic range) using a sterile acidic or basic solution.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile, depyrogenated vial.[12][19][20]
-
Aseptic Filling: Aseptically fill the sterile vials with the filtered solution and seal with sterile stoppers and crimp caps.
-
Quality Control: Perform a final quality control check, including visual inspection for particulates, pH measurement, and HPLC analysis to confirm the concentration of this compound.
Visualizations
Signaling Pathways
Caption: this compound's dual antagonism of α1-adrenergic and 5-HT2A receptors.
Experimental Workflows
Caption: Iterative workflow for developing a stable this compound formulation.
Caption: Workflow for stability-indicating HPLC method development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. waters.com [waters.com]
- 5. jocpr.com [jocpr.com]
- 6. Solubility of organic solutes in ethanol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Solubilization of Trans-Resveratrol in Some Mono-Solvents and Various Propylene Glycol + Water Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability-indicating high performance liquid chromatographic determination of this compound in its binary mixture with kinetic study of this compound acid degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. biotech-asia.org [biotech-asia.org]
- 15. Use of sodium metabisulfite and ascorbic acid as anti-browning agents in processed potatoes | Semantic Scholar [semanticscholar.org]
- 16. Alkaloid Purification - Lifeasible [lifeasible.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Sterile filtration of liquid solutions [protocols.io]
- 20. frederick.cancer.gov [frederick.cancer.gov]
In Vitro Analysis of Raubasine's Impact on Smooth Muscle Contraction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raubasine, an alkaloid originally isolated from Rauwolfia serpentina, has garnered interest for its pharmacological effects, particularly on the cardiovascular system. These application notes provide a comprehensive guide for the in vitro analysis of this compound's impact on smooth muscle contraction. The primary mechanism of action of this compound is the selective antagonism of alpha-1 adrenergic receptors, which play a crucial role in regulating smooth muscle tone, particularly in blood vessels.[1][2][3] By blocking these receptors, this compound inhibits the contractile effects of endogenous agonists like norepinephrine (B1679862) and phenylephrine (B352888), leading to vasodilation.[1] This document outlines detailed protocols for assessing this activity using established in vitro techniques, including organ bath studies and intracellular calcium measurements.
Mechanism of Action: Alpha-1 Adrenergic Receptor Antagonism
Smooth muscle contraction is a tightly regulated process initiated by an increase in intracellular calcium concentration ([Ca2+]i). In vascular smooth muscle, alpha-1 adrenergic receptors, a class of G-protein coupled receptors, are key regulators of this process.
Signaling Pathway of Alpha-1 Adrenergic Receptor-Mediated Smooth Muscle Contraction:
Caption: Alpha-1 adrenergic receptor signaling pathway in smooth muscle.
Upon binding of an agonist like phenylephrine, the alpha-1 adrenergic receptor activates a Gq-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions into the cytosol. The resulting increase in cytosolic Ca2+ leads to the formation of a Ca2+-calmodulin complex, which activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction. This compound, as a competitive antagonist, prevents the initial binding of the agonist to the alpha-1 adrenergic receptor, thereby inhibiting this entire signaling cascade.
Quantitative Data Summary
The following table summarizes the antagonist potency of this compound on postsynaptic alpha-adrenoceptors in a smooth muscle preparation. The pA2 value is a measure of the antagonist's affinity for its receptor, with a higher value indicating greater affinity.
| Tissue Preparation | Agonist | Antagonist | pA2 Value | Reference |
| Rat Vas Deferens | Noradrenaline | This compound | 6.57 | [4] |
Note: The pA2 value was determined through Schild plot analysis of the competitive antagonism of noradrenaline-induced contractions.
Experimental Protocols
Organ Bath Studies for Vascular Reactivity
This protocol details the methodology for assessing the effect of this compound on agonist-induced contractions of isolated vascular smooth muscle rings, a standard in vitro pharmacology technique.
Experimental Workflow for Organ Bath Studies:
Caption: Workflow for organ bath experiments.
Materials and Reagents:
-
Isolated artery (e.g., thoracic aorta from a rat)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1)
-
Phenylephrine (alpha-1 adrenergic agonist)
-
This compound
-
Potassium Chloride (KCl)
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Remove adherent connective and adipose tissue and cut the aorta into rings of 2-3 mm in width.
-
Suspend the aortic rings between two L-shaped stainless-steel hooks in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.
-
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate for 60-90 minutes under a resting tension of approximately 1.5 grams, with solution changes every 15-20 minutes.
-
After equilibration, assess the viability of the smooth muscle by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).
-
Once a stable contraction is achieved, wash the tissues with fresh Krebs-Henseleit solution to allow them to return to baseline tension.
-
-
Experimental Protocol:
-
Divide the aortic rings into groups: a control group (vehicle) and several this compound-treated groups (at varying concentrations).
-
Pre-incubate the tissues with the corresponding concentration of this compound or vehicle for a set period (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve to phenylephrine by adding the agonist in increasing concentrations to the organ bath.
-
Record the isometric tension generated by the aortic rings using the force transducers and data acquisition system.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curves for phenylephrine in the absence and presence of different concentrations of this compound.
-
Calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) for each curve.
-
To determine the nature of the antagonism and the pA2 value for this compound, perform a Schild plot analysis by plotting the log (dose ratio - 1) against the log of the molar concentration of this compound. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist.
-
Intracellular Calcium Measurement in Cultured Smooth Muscle Cells
This protocol describes the use of fluorescent calcium indicators to measure changes in intracellular calcium concentration ([Ca2+]i) in cultured vascular smooth muscle cells (VSMCs) in response to an agonist and the inhibitory effect of this compound.
Experimental Workflow for Calcium Imaging:
Caption: Workflow for intracellular calcium imaging.
Materials and Reagents:
-
Cultured vascular smooth muscle cells (e.g., A7r5 cell line or primary cells)
-
Cell culture medium (e.g., DMEM)
-
Fura-2 AM (or other suitable calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Phenylephrine
-
This compound
-
Fluorescence microscope with an imaging system capable of ratiometric imaging
Procedure:
-
Cell Culture and Dye Loading:
-
Culture VSMCs on glass coverslips until they reach the desired confluency.
-
Prepare a loading solution of Fura-2 AM (e.g., 2-5 µM) in HBSS containing a small amount of Pluronic F-127 to aid in dye solubilization.
-
Incubate the cells with the Fura-2 AM loading solution at 37°C for 30-60 minutes.
-
Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification of the dye within the cells.
-
-
Fluorescence Imaging:
-
Mount the coverslip with the dye-loaded cells onto the stage of the fluorescence microscope.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and record the emission at 510 nm.
-
Acquire baseline fluorescence ratio (F340/F380) for a few minutes before adding any stimulants.
-
-
Experimental Protocol:
-
Perfuse the cells with HBSS containing either vehicle or a specific concentration of this compound for a pre-incubation period (e.g., 10-20 minutes).
-
Stimulate the cells by adding phenylephrine to the perfusion buffer.
-
Continuously record the changes in fluorescence intensity at both excitation wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380) over time. An increase in this ratio corresponds to an increase in intracellular calcium concentration.
-
Quantify the response by measuring the peak amplitude of the calcium transient and/or the area under the curve.
-
Compare the phenylephrine-induced calcium response in control cells versus cells pre-treated with different concentrations of this compound to determine the inhibitory effect.
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for the in vitro investigation of this compound's effects on smooth muscle contraction. By employing organ bath studies, researchers can obtain quantitative data on the antagonistic properties of this compound at the tissue level, while intracellular calcium measurements provide insights into its mechanism of action at the cellular level. These methodologies are essential for the preclinical evaluation and characterization of this compound and other compounds targeting smooth muscle function.
References
- 1. alpha-Adrenoceptor blocking properties of this compound in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alpha-Adrenoceptor blocking properties of this compound in pithed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the alpha 1 and alpha 2-adrenoceptor-mediated pressor response in pithed rats by this compound, tetrahydroalstonine and akuammigine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound stereoisomers on pre- and postsynaptic alpha-adrenoceptors in the rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
Raubasine Administration for Post-Stroke Neurological Recovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raubasine, also known as ajmalicine, is an indole (B1671886) alkaloid with recognized vasodilatory and anti-adrenergic properties. Its primary mechanism of action involves the blockade of α1-adrenergic receptors, leading to vasodilation and an increase in cerebral blood flow.[1] While clinical research has predominantly focused on its synergistic effects when combined with the respiratory stimulant almitrine (B1662879) for post-stroke rehabilitation and age-related cognitive decline, the potential of this compound as a standalone therapeutic agent for neurological recovery warrants dedicated investigation.[2][3][4] These application notes provide a framework for designing and executing preclinical studies to evaluate the efficacy of this compound monotherapy in experimental models of ischemic stroke.
The rationale for exploring this compound in a post-stroke setting is centered on its potential to enhance cerebral perfusion to the ischemic penumbra, the area of moderately ischemic brain tissue surrounding the core infarct that is at risk of irreversible damage but remains potentially salvageable. By improving blood flow, this compound may help to restore oxygen and nutrient supply to this critical region, thereby limiting the extent of neuronal death and promoting functional recovery.
Mechanism of Action and Signaling Pathways
This compound's principal pharmacological effect is the selective antagonism of α1-adrenergic receptors.[1] This action inhibits the vasoconstrictive effects of norepinephrine, leading to vasodilation of cerebral arterioles and an increase in cerebral blood flow. In the context of ischemic stroke, this vasodilation is hypothesized to improve perfusion to the ischemic penumbra.
Beyond its effects on cerebral blood flow, adrenergic receptor antagonism has been shown to be neuroprotective in experimental stroke models. This neuroprotection may be mediated through the acceleration of extracellular potassium ion clearance and the preservation of astrocytic aquaporin-4 channels, which are crucial for maintaining ion and water homeostasis in the brain.[5]
Diagram of this compound's Proposed Signaling Pathway in Post-Stroke Recovery
Caption: Proposed mechanism of this compound in post-stroke recovery.
Quantitative Data from Clinical Studies (this compound in Combination with Almitrine)
While data for this compound monotherapy is limited, clinical trials of a combination therapy of almitrine and this compound (Duxil®) provide valuable insights into potential efficacy.
| Study Parameter | Almitrine + this compound Group | Placebo Group | p-value |
| Barthel Index (BI) Improvement at 1 Month | 14.6 ± 13.8 | 3.3 ± 13.2 | p = 0.01 |
| BI Improvement at 2 Months | 19.3 ± 13.6 | 8.8 ± 14.0 | p = 0.02 |
| BI Improvement at 3 Months | 22.6 ± 14.7 | 10.7 ± 17.0 | p = 0.02 |
| Neurological Functional Deficit Score (NFDS) Reduction at 1 Month | 3.6 ± 3.2 | 1.9 ± 3.5 | p = 0.034 |
| % Patients with Improved NFDS at 2 Months | 97% | 78% | p = 0.013 |
| % Patients with Improved NFDS at 3 Months | 100% | 86% | p = 0.023 |
| Data from a randomized, double-blind, placebo-controlled study in patients 4-6 weeks post-ischemic stroke. Patients received 2 tablets daily for 3 months.[3] |
Experimental Protocols
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rodents
This protocol describes a transient MCAO model to induce focal cerebral ischemia, followed by administration of this compound to assess its neuroprotective and restorative effects.
Experimental Workflow for MCAO Model and this compound Administration
Caption: Workflow for preclinical evaluation of this compound in an MCAO model.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Surgical Procedure (Transient MCAO):
-
Anesthetize the animal (e.g., isoflurane: 4% induction, 1.5-2% maintenance).
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a silicon-coated monofilament (e.g., 4-0 for rats) into the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Confirm occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter.
-
After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
3. This compound Administration:
-
Dosage (proposed): Based on its α1-adrenergic antagonist activity, a starting dose range of 1-4 mg/kg for rats could be investigated, administered intraperitoneally (i.p.) or intravenously (i.v.).[1] Dose-response studies are recommended to determine the optimal therapeutic dose.
-
Treatment Groups:
-
Sham-operated + Vehicle
-
MCAO + Vehicle
-
MCAO + this compound (low dose)
-
MCAO + this compound (mid dose)
-
MCAO + this compound (high dose)
-
-
Timing: Administer the first dose at the time of reperfusion or shortly after, followed by daily administrations for a predetermined period (e.g., 7, 14, or 28 days).
4. Outcome Measures:
-
Neurological Deficit Scoring: Evaluate neurological function at 24 hours, 72 hours, and weekly thereafter using scales such as the modified Neurological Severity Score (mNSS) or the Bederson score.
-
Behavioral Testing: Assess motor coordination and sensory function using tests like the rotarod, adhesive removal test, and cylinder test at various time points post-stroke.
-
Infarct Volume Measurement: At the study endpoint, euthanize the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.
-
Histology and Immunohistochemistry: Analyze brain sections for markers of apoptosis (e.g., TUNEL staining), inflammation (e.g., Iba1 for microglia, GFAP for astrocytes), and neurogenesis (e.g., BrdU/DCX).
In Vitro Model: Oxygen-Glucose Deprivation (OGD)
This protocol is designed to assess the direct neuroprotective effects of this compound on neuronal cells under ischemic-like conditions.
1. Cell Culture:
-
Primary cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse pups.
-
Culture the neurons in appropriate media until mature (e.g., 7-10 days in vitro).
2. OGD Procedure:
-
Replace the culture medium with a glucose-free medium.
-
Place the culture plates in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a duration sufficient to induce cell death (e.g., 60-90 minutes).
3. This compound Treatment:
-
Dosage (proposed): Based on in vitro studies of related compounds, a concentration range of 1-100 µM could be explored.
-
Treatment Groups:
-
Normoxia Control
-
OGD + Vehicle
-
OGD + this compound (various concentrations)
-
-
Timing: this compound can be added before, during, or after the OGD period to model pre-treatment, acute treatment, or delayed treatment scenarios.
4. Outcome Measures:
-
Cell Viability: Assess cell viability 24 hours after OGD using assays such as MTT, LDH, or live/dead staining (e.g., Calcein-AM/Propidium Iodide).
-
Apoptosis Assays: Quantify apoptotic cell death using methods like TUNEL staining or caspase-3 activity assays.
-
Reactive Oxygen Species (ROS) Measurement: Evaluate oxidative stress levels using fluorescent probes like DCFDA.
-
Calcium Imaging: Monitor intracellular calcium concentrations using calcium-sensitive dyes (e.g., Fura-2 AM) to determine if this compound modulates excitotoxicity.
Concluding Remarks
The existing evidence, primarily from combination therapy studies, suggests that this compound holds promise as a therapeutic agent for post-stroke neurological recovery due to its favorable effects on cerebral circulation. The protocols outlined above provide a comprehensive framework for rigorously evaluating the efficacy and underlying mechanisms of this compound monotherapy in clinically relevant preclinical models. Such studies are essential to bridge the current knowledge gap and to determine the potential of this compound as a standalone treatment for ischemic stroke. Further investigation into its specific signaling pathways and optimal therapeutic window will be critical for its potential translation to clinical applications.
References
- 1. alpha-Adrenoceptor blocking properties of this compound in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of the therapeutic activity of a combination of almitrine and this compound on functional rehabilitation following ischaemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical efficacy of almitrine-raubasine. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adrenergic receptor antagonism induces neuroprotection and facilitates recovery from acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Raubasine from Catharanthus roseus Cell Cultures
Abstract
This document provides a comprehensive set of protocols for the isolation and purification of raubasine (also known as ajmalicine) from Catharanthus roseus cell suspension cultures. The methodologies detailed herein cover the entire workflow, from the initiation and maintenance of cell cultures to the elicitation of this compound production, followed by its extraction, purification, and quantification. These protocols are intended for researchers, scientists, and professionals in the fields of natural product chemistry, biotechnology, and drug development.
Introduction
Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle, is a medicinal plant renowned for its production of a wide array of terpenoid indole (B1671886) alkaloids (TIAs). Among these, this compound is a significant alkaloid used in the treatment of circulatory disorders and hypertension. The use of plant cell cultures offers a controlled and sustainable alternative to the extraction from whole plants for the production of this compound. This document outlines a systematic approach to enhance and isolate this compound from C. roseus cell cultures, with a focus on reproducibility and yield optimization.
Terpenoid Indole Alkaloid Biosynthetic Pathway
This compound is synthesized via the complex terpenoid indole alkaloid (TIA) pathway. The pathway originates from the precursors tryptamine (B22526) (derived from the shikimate pathway) and secologanin (B1681713) (derived from the methylerythritol phosphate (B84403) or MEP pathway)[1]. These two precursors are condensed by strictosidine (B192452) synthase (STR) to form strictosidine, the central intermediate for all TIAs[2]. A series of enzymatic steps then convert strictosidine into various alkaloids, including this compound. The production of this compound can be significantly enhanced by the application of elicitors, such as methyl jasmonate, which upregulate the expression of key biosynthetic genes in the TIA pathway.
Experimental Protocols
Protocol 1: Establishment and Maintenance of Catharanthus roseus Cell Suspension Cultures
This protocol describes the initiation of callus from leaf explants and the subsequent establishment of a cell suspension culture.
1.1. Materials
-
Catharanthus roseus young leaves
-
70% (v/v) Ethanol (B145695)
-
0.1% (w/v) Mercuric chloride solution
-
Sterile distilled water
-
Murashige and Skoog (MS) medium supplemented with 2 mg/L α-naphthaleneacetic acid (NAA), 1 mg/L kinetin (B1673648) (KT), and 30 g/L sucrose[3].
-
Agar (for solid medium)
-
250 mL Erlenmeyer flasks
-
Orbital shaker
1.2. Methodology
-
Surface Sterilization:
-
Excise young, healthy leaves from a C. roseus plant.
-
Wash the leaves under running tap water for 10 minutes.
-
In a laminar flow hood, immerse the leaves in 70% (v/v) ethanol for 30-60 seconds.
-
Transfer the leaves to a 0.1% (w/v) mercuric chloride solution for 5-7 minutes.
-
Rinse the leaves 4-5 times with sterile distilled water.
-
-
Callus Induction:
-
Cut the sterilized leaves into small segments (approx. 1 cm²).
-
Place the leaf segments onto solid MS medium supplemented with 2 mg/L NAA and 1 mg/L KT.
-
Incubate the plates in the dark at 25 ± 2°C.
-
Subculture the developing callus onto fresh medium every 3-4 weeks.
-
-
Establishment of Suspension Culture:
-
Transfer approximately 2-3 g of friable callus to a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium (same composition as the solid medium but without agar)[3].
-
Place the flasks on an orbital shaker at 110-120 rpm under a 16-h photoperiod at 25 ± 2°C.
-
Subculture the suspension cultures every 14 days by transferring 10 mL of the culture into 40 mL of fresh medium.
-
Protocol 2: Elicitation of this compound Production
This protocol details the use of methyl jasmonate (MeJA) to enhance the production of this compound in established cell suspension cultures.
2.1. Materials
-
14-day old C. roseus cell suspension culture
-
Methyl jasmonate (MeJA) stock solution (dissolved in ethanol)
2.2. Methodology
-
On day 6 of a 14-day culture cycle, add MeJA stock solution to the cell suspension cultures to a final concentration of 100 µM.
-
An equal volume of the solvent (ethanol) should be added to control cultures.
-
Incubate the cultures for an additional 8 days under the same conditions as described in Protocol 1.3.
-
Harvest the cells and the medium separately by filtration for this compound extraction.
Protocol 3: Extraction of this compound
This protocol describes an acid-base extraction method to isolate crude alkaloids from the harvested cells and culture medium.
3.1. Materials
-
Harvested C. roseus cells (lyophilized and powdered) and culture medium
-
0.7% (v/v) Sulfuric acid
-
Ammonium (B1175870) hydroxide
-
Rotary evaporator
3.2. Methodology
-
Cell Extraction:
-
Extract the lyophilized and powdered cells with methanol three times.
-
Combine the methanolic extracts and evaporate to dryness under vacuum.
-
-
Medium Extraction:
-
Adjust the pH of the culture medium to 2-3 with 0.7% sulfuric acid.
-
Extract the acidic solution with chloroform to remove non-alkaloidal compounds. Discard the chloroform layer.
-
-
Alkaloid Extraction:
-
Adjust the pH of the aqueous layer from the medium extraction (or the redissolved cell extract) to 8-9 with ammonium hydroxide.
-
Extract the basic solution three times with an equal volume of chloroform. The alkaloids will partition into the organic phase.
-
Combine the chloroform extracts and evaporate to dryness using a rotary evaporator to obtain the crude alkaloid extract.
-
Protocol 4: Purification of this compound by Column Chromatography
This protocol outlines the purification of this compound from the crude alkaloid extract using silica (B1680970) gel column chromatography.
4.1. Materials
-
Crude alkaloid extract
-
Silica gel (60-120 mesh)
-
Glass column
-
Solvents: Chloroform and Methanol
-
Thin Layer Chromatography (TLC) plates
-
This compound standard
4.2. Methodology
-
Column Packing:
-
Prepare a slurry of silica gel in chloroform.
-
Pour the slurry into the glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude alkaloid extract in a minimal amount of chloroform.
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it.
-
Carefully load the dried sample-silica mixture onto the top of the packed column.
-
-
Elution:
-
Begin elution with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of methanol to the chloroform (e.g., 99:1, 98:2, 95:5 v/v).
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC, using a chloroform:methanol (9:1 v/v) solvent system.
-
Spot the fractions and a this compound standard on the TLC plate.
-
Visualize the spots under UV light or using Dragendorff's reagent.
-
Combine the fractions that show a spot corresponding to the this compound standard.
-
Evaporate the solvent from the combined pure fractions to obtain purified this compound.
-
Protocol 5: Quantification of this compound by HPLC
This protocol describes the quantification of this compound using High-Performance Liquid Chromatography (HPLC).
5.1. Materials
-
Purified this compound sample and standard
-
HPLC grade methanol and acetonitrile (B52724)
-
Phosphate buffer (pH 3.4)
-
HPLC system with a C18 column and a UV detector
5.2. Methodology
-
Sample and Standard Preparation:
-
Prepare a stock solution of the this compound standard in methanol.
-
Create a series of standard solutions of known concentrations by diluting the stock solution.
-
Dissolve the purified this compound sample in methanol.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Data Presentation
Table 1: this compound (Ajmalicine) Yield in Catharanthus roseus Cell Cultures
| Culture Condition | This compound Yield (mg/g DW) | This compound Yield (mg/L) | Reference |
| Callus Culture | 2.578 | - | [3] |
| Cell Suspension (Control) | 0.895 | ~0.2 | [3] |
| Cell Suspension + 100 µM MeJA | 2.2 | 2.0 | [3] |
| Cell Suspension + Fungal Elicitor | - | up to 0.4 | [5] |
Visualizations
Experimental Workflow for this compound Isolation
Logical Relationship of Purification Steps
References
- 1. Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terpenoid Indole Alkaloid Biosynthesis [biocyclopedia.com]
- 3. academicjournals.org [academicjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Increased synthesis of ajmalicine and catharanthine by cell suspension cultures of Catharanthus roseus in response to fungal culture-filtrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assays of Raubasine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for conducting radioligand binding assays to determine the receptor affinity of raubasine, an indole (B1671886) alkaloid with known activity at adrenergic and serotonin (B10506) receptors.
Introduction
This compound, also known as ajmalicine, is a selective antagonist of α1-adrenergic receptors and has been investigated for its antihypertensive properties.[1] Understanding its binding affinity across a range of neurotransmitter receptors is crucial for elucidating its pharmacological profile and potential therapeutic applications. Radioligand binding assays are a robust and sensitive method for quantifying the interaction of a ligand with its receptor.[2] This document outlines the protocols for determining the binding affinity (Ki) of this compound for α1-adrenergic and 5-HT1A serotonin receptors.
Data Presentation: this compound Receptor Affinity
The following table summarizes the known binding affinities of this compound for specific adrenergic and serotonin receptor subtypes.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| α1-Adrenergic Receptor | [3H]-Prazosin | Not specified | 3.30 | [1] |
| 5-HT1A Receptor | [3H]-8-OH-DPAT | CHO cells expressing human 5-HT1A receptors | 158 (partial agonist) | [3] |
Note: A lower Ki value indicates a higher binding affinity.
Experimental Protocols
Detailed methodologies for key radioligand binding assays are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.
Protocol 1: α1-Adrenergic Receptor Competition Binding Assay
This protocol describes a competition binding assay to determine the Ki of this compound for the α1-adrenergic receptor using [3H]-Prazosin as the radioligand.
Materials:
-
Receptor Source: Membranes prepared from tissues or cells expressing α1-adrenergic receptors (e.g., rat heart ventricles).
-
Radioligand: [3H]-Prazosin.
-
Test Compound: this compound.
-
Non-specific Binding Control: Phentolamine (B1677648) or another suitable α1-adrenergic antagonist at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Liquid scintillation counter and scintillation cocktail.
Procedure:
-
Membrane Preparation:
-
Homogenize tissue in 20 volumes of cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[4]
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and cellular debris.[4]
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[4]
-
Resuspend the pellet in fresh assay buffer.[4]
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following components in a final volume of 250 µL:
-
Total Binding: 150 µL membrane suspension (e.g., 50-120 µg protein), 50 µL [3H]-Prazosin (at a concentration near its Kd), and 50 µL assay buffer.[4]
-
Non-specific Binding (NSB): 150 µL membrane suspension, 50 µL [3H]-Prazosin, and 50 µL phentolamine (10 µM).[4]
-
Competition: 150 µL membrane suspension, 50 µL [3H]-Prazosin, and 50 µL of this compound at various concentrations (typically 8-10 concentrations spanning a 5-log unit range).[4]
-
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[4]
-
-
Filtration and Washing:
-
Counting:
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: 5-HT1A Receptor Competition Binding Assay
This protocol outlines a competition binding assay to determine the Ki of this compound for the 5-HT1A receptor using [3H]-8-OH-DPAT as the radioligand.
Materials:
-
Receptor Source: Membranes from CHO cells stably expressing the human 5-HT1A receptor.[3]
-
Radioligand: [3H]-8-OH-DPAT.
-
Test Compound: this compound.
-
Non-specific Binding Control: Serotonin (5-HT) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Liquid scintillation counter and scintillation cocktail.
Procedure:
-
Membrane Preparation:
-
Follow a similar procedure as described in Protocol 1 for membrane preparation from cultured cells.
-
-
Assay Setup:
-
In a 96-well plate, add the following components in a final volume of 250 µL:
-
Total Binding: Membrane suspension, [3H]-8-OH-DPAT (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding (NSB): Membrane suspension, [3H]-8-OH-DPAT, and 5-HT (10 µM).
-
Competition: Membrane suspension, [3H]-8-OH-DPAT, and this compound at various concentrations.
-
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Counting:
-
Dry the filters and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Perform data analysis as described in Protocol 1 to determine the IC50 and Ki values for this compound.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathways associated with the α1-adrenergic and 5-HT2A receptors, both of which are coupled to the Gq signaling cascade.
Caption: α1-Adrenergic Receptor Signaling Pathway.
Caption: 5-HT2A Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Caption: Radioligand Binding Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Partial agonist properties of rauwolscine and yohimbine for the inhibition of adenylyl cyclase by recombinant human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Raubasine Stability and Acid Degradation: A Technical Support Center
For researchers, scientists, and drug development professionals working with raubasine, understanding its stability profile is critical for accurate experimental design and the development of robust pharmaceutical formulations. This technical support center provides essential information, troubleshooting guides, and frequently asked questions regarding the stability issues of this compound, with a particular focus on its degradation kinetics in acidic environments.
Troubleshooting and FAQs
This section addresses specific issues that may be encountered during the handling and analysis of this compound.
Q1: My this compound sample is showing a new peak in the HPLC chromatogram after storage in an acidic buffer. What is this new peak?
A1: this compound is known to be susceptible to acid-catalyzed degradation.[1][2] The new peak you are observing is likely an acid-induced degradation product of this compound. Studies have shown that this compound undergoes hydrolysis in acidic conditions, and its degradation product has been successfully isolated and characterized.[1][2] To confirm the identity of this peak, you can perform forced degradation studies under controlled acidic conditions and compare the retention time with your sample.
Q2: I am trying to develop a stability-indicating HPLC method for a formulation containing this compound. What are the recommended chromatographic conditions?
A2: A validated stability-indicating HPLC method is crucial for separating this compound from its degradation products. A successful method has been reported using a ZORBAX ODS (C18) column with a mobile phase consisting of a mixture of acetonitrile (B52724) and phosphate (B84403) buffer (pH 3.4) in an 80:20 (v/v) ratio.[1][2] Detection is typically performed using a UV detector at 254 nm.[1][2] Another reported method utilizes a C18 column with a mobile phase of acetonitrile and potassium dihydrogen orthophosphate buffer at pH 4.7 (70:30, v/v).
Q3: What is the kinetic order of this compound degradation in acidic conditions?
A3: The acid-catalyzed degradation of this compound has been shown to follow first-order kinetics.[1][2] This means the rate of degradation is directly proportional to the concentration of this compound.
Q4: How does temperature affect the acid degradation of this compound?
A4: Temperature significantly influences the rate of this compound degradation in acidic solutions. The effect of temperature on the reaction rate can be described by the Arrhenius equation. A study has determined the activation energy for the acid degradation of this compound to be 18.152 kcal mol⁻¹.[1][2] This value indicates a notable increase in the degradation rate with an increase in temperature. Therefore, it is crucial to control the temperature during experiments and storage of this compound solutions, especially at acidic pH.
Q5: I need to conduct a forced degradation study on this compound. What are the general guidelines?
A5: Forced degradation studies, or stress testing, are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating methods. For this compound, stress studies should include exposure to acidic and basic conditions, oxidation, heat, and light. For acid hydrolysis, you can start by treating a solution of this compound with a specific concentration of acid (e.g., 0.1 M HCl) at a controlled temperature and monitoring the degradation over time using a validated HPLC method.
Data on Acid Degradation Kinetics
| Parameter | Value | Reference |
| Kinetic Order | First-Order | [1][2] |
| Activation Energy (Ea) | 18.152 kcal mol⁻¹ | [1][2] |
Experimental Protocols
A detailed experimental protocol for investigating the acid degradation kinetics of this compound is provided below.
Protocol: Acid Degradation Kinetics of this compound
1. Objective: To determine the first-order rate constant and half-life of this compound degradation under specific acidic conditions and temperatures.
2. Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Acetonitrile, HPLC grade
-
Phosphate buffer (pH 3.4), HPLC grade
-
Water, HPLC grade
-
Volumetric flasks
-
Pipettes
-
HPLC system with UV detector
-
ZORBAX ODS column (or equivalent C18 column)
-
Thermostatic water bath
3. Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Prepare a series of reaction solutions by adding a known volume of the this compound stock solution to volumetric flasks containing a specific concentration of HCl (e.g., 0.1 M, 0.5 M, 1 M).
-
Bring the flasks to the final volume with the corresponding HCl solution.
-
-
Degradation Study:
-
Place the reaction solutions in a thermostatic water bath set to a constant temperature (e.g., 50°C, 60°C, 70°C).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each reaction solution.
-
Immediately neutralize the aliquot with a suitable base (e.g., NaOH) to stop the degradation reaction.
-
Dilute the neutralized sample with the HPLC mobile phase to a suitable concentration for analysis.
-
-
HPLC Analysis:
-
Analyze the samples using the validated stability-indicating HPLC method.
-
Record the peak area of the this compound peak at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the this compound concentration (or peak area) versus time.
-
If the degradation follows first-order kinetics, the plot should be a straight line.
-
The slope of the line will be equal to the negative of the rate constant (-k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizations
Acid-Catalyzed Degradation Pathway of this compound
The following diagram illustrates the general pathway of acid-catalyzed degradation of this compound, which involves the hydrolysis of the ester functional group. The exact structure of the degradation product requires further confirmation from detailed spectroscopic analysis, which is not publicly available.
References
Technical Support Center: Optimizing Raubasine for In Vitro Cell Culture
Welcome to the technical support center for the use of Raubasine (also known as Ajmalicine) in in vitro cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
This compound is a monoterpenoid indole (B1671886) alkaloid.[1] Its principal mechanism of action is the selective antagonism of α1-adrenergic receptors.[1] By blocking these receptors, this compound inhibits the signaling cascade typically initiated by catecholamines like norepinephrine (B1679862) and epinephrine, which leads to a downstream modulation of cellular processes such as smooth muscle contraction and cell proliferation.[1][2][3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving this compound for in vitro studies. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?
Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[4] However, some sensitive cell lines, particularly primary cells, may be affected by concentrations as low as 0.1%.[4] It is always best practice to perform a vehicle control experiment to assess the impact of the DMSO concentration on your specific cell line.
Q4: How should I store my this compound stock solution?
This compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability. Protect the solution from light and repeated freeze-thaw cycles.
Q5: Is this compound stable in cell culture medium?
The stability of this compound in cell culture media can be influenced by factors such as pH and temperature. One study noted that this compound degradation can occur under acidic conditions.[5] It is advisable to prepare fresh dilutions of this compound in your cell culture medium for each experiment to minimize potential degradation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in cell culture medium. | The final concentration of this compound exceeds its solubility in the aqueous medium. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but does not exceed cytotoxic levels (ideally ≤ 0.5%).- Prepare the final dilution by adding the this compound stock solution directly to the pre-warmed cell culture medium while gently vortexing.- Avoid preparing large volumes of diluted this compound that will be stored for extended periods. |
| High levels of cell death in the vehicle control group. | The final DMSO concentration is toxic to the cells. | - Reduce the final DMSO concentration to 0.1% or lower.- Perform a dose-response experiment with DMSO alone to determine the maximum tolerable concentration for your specific cell line.- Ensure the DMSO used is of high purity and suitable for cell culture. |
| Inconsistent or no observable effect of this compound. | - this compound degradation.- Incorrect concentration range.- Cell line does not express sufficient levels of α1-adrenergic receptors. | - Prepare fresh dilutions of this compound for each experiment.- Verify the concentration of your stock solution.- Perform a wider dose-response experiment to identify the effective concentration range.- Confirm the expression of α1-adrenergic receptors in your cell line using techniques like qPCR or Western blotting. |
| High variability between replicate wells. | - Uneven cell seeding.- Inaccurate pipetting of this compound. | - Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.- Use calibrated pipettes and ensure proper mixing of the media after adding this compound. |
Data Presentation: Recommended Concentration Ranges for Preliminary Experiments
The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. The following table provides suggested starting concentration ranges for common in vitro applications based on typical concentrations used for alkaloids in similar studies.
| Application | Cell Type Example | Suggested Starting Concentration Range (µM) | Notes |
| Cytotoxicity Assessment | A549 (Lung Cancer), MCF7 (Breast Cancer) | 1 - 100 | A broad range is recommended to determine the IC50 value. |
| Neuroprotection Studies | SH-SY5Y (Neuroblastoma), Primary Neurons | 0.1 - 20 | Neuroprotective effects are often observed at non-toxic concentrations. |
| α1-Adrenergic Receptor Antagonism | Vascular Smooth Muscle Cells | 0.01 - 10 | Functional antagonism can occur at lower concentrations. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Experiments
-
Prepare a 10 mM Stock Solution:
-
Dissolve the appropriate amount of this compound powder in 100% DMSO to achieve a 10 mM concentration. For example, for this compound with a molecular weight of 352.43 g/mol , dissolve 3.52 mg in 1 mL of DMSO.
-
Gently vortex until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations for your dose-response experiment.
-
To treat your cells, dilute the DMSO working solutions directly into the pre-warmed cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains below the cytotoxic threshold for your cells (e.g., for a 1:1000 dilution, the final DMSO concentration will be 0.1%).
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
This compound Experimental Workflow
Caption: Workflow for a typical in vitro cell viability experiment with this compound.
This compound's Mechanism of Action: α1-Adrenergic Receptor Antagonism
Caption: this compound blocks the α1-adrenergic receptor, inhibiting downstream signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. lifetein.com [lifetein.com]
- 5. Stability-indicating high performance liquid chromatographic determination of this compound in its binary mixture with kinetic study of this compound acid degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor solubility of Raubasine in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor aqueous solubility of Raubasine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound, also known as ajmalicine, is a monoterpenoid indole (B1671886) alkaloid with antihypertensive and anti-ischemic properties.[1] Its therapeutic potential is often hindered by its poor solubility in aqueous solutions, which can lead to challenges in formulation, inconsistent results in in vitro assays, and low bioavailability in in vivo studies.
Q2: What are the basic chemical properties and solubility profile of this compound?
This compound is practically insoluble in water and only slightly soluble in chloroform (B151607) and methanol, particularly with heating.[1] It is an alkaloid, and its basic nature allows for the formation of hydrochloride salts, which generally exhibit improved aqueous solubility.
Q3: What is the pKa of this compound and how does it influence its solubility?
The reported pKa of this compound is 10.55.[1] This indicates that this compound is a weak base. At pH values significantly below its pKa, this compound will be protonated and exist as a more water-soluble cation. Conversely, at pH values above the pKa, it will be in its less soluble, neutral form. Therefore, adjusting the pH to the acidic range is a key strategy to enhance its aqueous solubility.
Troubleshooting Guide for Poor Solubility
This guide addresses common issues encountered when preparing this compound solutions for experimental use.
Issue 1: this compound powder is not dissolving in my aqueous buffer (e.g., PBS pH 7.4).
-
Cause: this compound base is inherently insoluble in neutral aqueous solutions.
-
Solution:
-
pH Adjustment: Lower the pH of your aqueous buffer. This compound's solubility significantly increases in acidic conditions. Aim for a pH of 4-5. You can adjust the pH using dilute hydrochloric acid (HCl).
-
Use this compound Hydrochloride: If available, use the hydrochloride salt of this compound, which is more readily soluble in aqueous solutions.
-
Co-solvents: If pH adjustment is not suitable for your experiment, consider using a co-solvent system. Prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.
-
Issue 2: My this compound solution is precipitating after dilution from an organic stock.
-
Cause: The concentration of this compound may have exceeded its solubility limit in the final aqueous medium, or the percentage of the organic solvent is too low to maintain solubility.
-
Solution:
-
Increase Organic Solvent Percentage: Ensure the final concentration of the organic solvent in your working solution is sufficient to keep this compound dissolved. Be mindful of the solvent's tolerance in your specific assay.
-
Lower the Final this compound Concentration: You may need to work with a lower final concentration of this compound in your experiment.
-
Use of Surfactants: Consider adding a small amount of a biocompatible surfactant, such as Tween® 80, to your final solution to improve stability.
-
Issue 3: I am observing cellular toxicity in my in vitro assay.
-
Cause: The organic solvent used to dissolve this compound may be causing cytotoxicity.
-
Solution:
-
Minimize Final Solvent Concentration: For cell-based assays, the final concentration of dimethyl sulfoxide (B87167) (DMSO) should generally be kept below 0.5% (v/v) to avoid toxic effects on most cell lines.[2][3][4] Always perform a vehicle control (media with the same final concentration of the solvent) to assess the solvent's impact on your cells.
-
Alternative Solvents: If DMSO is problematic, consider ethanol (B145695) as an alternative, also keeping the final concentration low.[4][5]
-
pH Adjustment Method: If your experiment can tolerate a lower pH, dissolving this compound in an acidic aqueous buffer can eliminate the need for organic solvents.
-
Quantitative Solubility Data
The following table summarizes the known solubility information for this compound. Note that specific quantitative data in various aqueous buffers is limited in the literature.
| Solvent/Solution | Form | Solubility | Reference |
| Water | Base | Insoluble | [1] |
| Chloroform | Base | Slightly Soluble | [1] |
| Methanol | Base | Slightly Soluble (with heating) | [1] |
| Dimethyl Sulfoxide (DMSO) | Base | Soluble | Inferred from protocols |
| Ethanol | Base | Slightly Soluble | Inferred from protocols |
| This compound Hydrochloride in Water | Salt | Sparingly Soluble | - |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Cell Culture
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 352.43 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood).
-
Weighing this compound: Accurately weigh 3.52 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution in DMSO: Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected tubes to prevent repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage or -80°C for long-term storage.
Dilution for Cell Culture:
-
Prepare working solutions by diluting the stock solution in pre-warmed complete cell culture medium.
-
Example for a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium (1:1000 dilution). This results in a final DMSO concentration of 0.1%.
-
Crucially, always include a vehicle control in your experiments.
Protocol 2: Preparation of this compound Formulation for In Vivo Studies
This protocol is adapted from a common method for formulating poorly soluble compounds for parenteral administration.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG400)
-
Tween® 80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO: Dissolve this compound in DMSO to a desired high concentration (e.g., 10 mg/mL).
-
Prepare the Vehicle: In a sterile tube, prepare the co-solvent vehicle by mixing the components in the following ratio (v/v):
-
10% DMSO (from the stock solution)
-
40% PEG400
-
5% Tween® 80
-
45% Saline
-
-
Formulation: a. To the required volume of PEG400, add the this compound/DMSO stock solution and mix thoroughly. b. Add the Tween® 80 and mix until the solution is clear. c. Finally, add the saline to reach the final volume and mix well.
-
Administration: The final solution should be clear and can be administered via the desired route (e.g., intraperitoneal or intravenous injection). Prepare the formulation fresh before each experiment.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating a general experimental workflow for testing this compound's efficacy and its known signaling pathway interactions.
Caption: A general experimental workflow for preparing and testing this compound.
Caption: this compound acts as an antagonist at α1-adrenergic and 5-HT2A receptors.
References
- 1. This compound | 483-04-5 [chemicalbook.com]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Raubasine and its Degradation Products by HPLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and characterizing Raubasine (also known as Ajmalicine) degradation products using High-Performance Liquid Chromatography (HPLC). This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of this compound?
A1: this compound is susceptible to degradation under various conditions. The primary factors include:
-
pH: this compound is particularly susceptible to acid-catalyzed hydrolysis.[1][2]
-
Oxidation: Like many indole (B1671886) alkaloids, this compound can be oxidized.
-
Light: Exposure to photolytic conditions can lead to degradation.
-
Temperature: Elevated temperatures can accelerate the degradation process.
Q2: What are the known degradation products of this compound?
A2: An acid-degradation product of this compound has been isolated and characterized.[1][2] While specific structural details for all degradation products are not extensively published, the degradation pathways likely involve hydrolysis of the ester group and oxidation of the indole ring system.
Q3: What is a suitable starting point for developing an HPLC method for this compound and its degradation products?
A3: A reversed-phase HPLC method is a good starting point. A common setup includes:
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., pH 3.4) in a ratio of approximately 80:20 (v/v).[1][2]
-
Detection: UV detection at 254 nm is a suitable wavelength for monitoring this compound and its degradation products.[1][2]
Q4: How can I perform a forced degradation study for this compound?
A4: Forced degradation studies are essential for developing stability-indicating methods.[3] A systematic approach involves exposing a solution of this compound to the following stress conditions:
-
Acid Hydrolysis: Treat with an acidic solution (e.g., 0.1 M HCl) at an elevated temperature.
-
Base Hydrolysis: Treat with a basic solution (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample or solution to dry heat.
-
Photolytic Degradation: Expose a solution to a light source, such as a photostability chamber.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and its degradation products.
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing for this compound Peak | Secondary interactions between the basic this compound molecule and acidic silanol (B1196071) groups on the HPLC column.[4][5] | - Lower the pH of the mobile phase (e.g., to pH 3.0-4.0) to suppress the ionization of silanol groups.[4] - Use a highly deactivated (end-capped) column. - Add a competing base to the mobile phase in small concentrations. |
| Poor Resolution Between this compound and Degradation Peaks | Inadequate separation efficiency of the HPLC method. | - Optimize the mobile phase composition by adjusting the ratio of organic solvent to aqueous buffer. - Decrease the flow rate to improve separation efficiency. - Evaluate a different column with a different stationary phase or particle size. |
| Baseline Drift or Noise | - Contaminated mobile phase. - Temperature fluctuations in the column or detector. - Detector lamp instability. | - Prepare fresh mobile phase and degas it thoroughly. - Use an HPLC column oven to maintain a stable temperature. - Check the detector lamp's performance and replace it if necessary. |
| Ghost Peaks | - Contamination in the injection system or mobile phase. - Carryover from a previous injection. | - Flush the injection port and autosampler with a strong solvent. - Run blank injections to identify the source of contamination. - Ensure adequate wash cycles between injections. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation. - Column equilibration issues. - Pump malfunction leading to flow rate fluctuations. | - Prepare the mobile phase accurately and consistently. - Ensure the column is fully equilibrated with the mobile phase before each run. - Check the HPLC pump for leaks and ensure a stable flow rate. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for a stability-indicating HPLC method.
| Parameter | Condition |
| Column | ZORBAX ODS C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.4) (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 20 minutes |
Protocol 2: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat the mixture at 60 °C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat the mixture at 60 °C for 24 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Store a solid sample of this compound in an oven at 105 °C for 48 hours. Dissolve the sample in the mobile phase to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in mobile phase) to a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)
This table provides a template for summarizing the results of a forced degradation study.
| Stress Condition | Treatment | Time (hours) | % Degradation of this compound | Number of Degradation Products Detected | Major Degradation Product (Retention Time) |
| Acidic | 1 M HCl, 60 °C | 24 | 25.3% | 2 | DP1 (4.5 min) |
| Basic | 1 M NaOH, 60 °C | 24 | 15.8% | 1 | DP2 (5.2 min) |
| Oxidative | 30% H₂O₂, RT | 24 | 10.5% | 3 | DP3 (6.8 min) |
| Thermal | 105 °C | 48 | 5.2% | 1 | DP4 (7.1 min) |
| Photolytic | ICH Q1B | 24 | 8.9% | 2 | DP5 (8.3 min) |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Stability-indicating high performance liquid chromatographic determination of this compound in its binary mixture with kinetic study of this compound acid degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Storage and Handling of Raubasine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of Raubasine during storage. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound should be stored in a cool, dry, and dark place. For long-term stability, it is recommended to store the compound in a tightly sealed, amber glass vial within a desiccator at temperatures between 2°C and 8°C. To minimize oxidation, the vial can be flushed with an inert gas like argon or nitrogen before sealing.
Q2: How should I store this compound in solution?
A2: this compound is known to be less stable in solution and should ideally be prepared fresh for each experiment.[1] If short-term storage is unavoidable, the solution should be kept in a tightly sealed, light-protected container at -20°C or below.[1] The choice of solvent can also impact stability; aprotic solvents may be preferable to aqueous solutions, especially at neutral or basic pH.
Q3: I've noticed a discoloration of my solid this compound sample. What could be the cause?
A3: A yellowing or browning of solid this compound is often an indication of degradation, likely due to oxidation or exposure to light.[1] This can be accelerated by elevated temperatures and the presence of oxygen. It is crucial to handle the solid material under subdued light and to minimize its exposure to the atmosphere.
Q4: Can I use antioxidants to prevent the oxidation of this compound solutions?
A4: Yes, the addition of antioxidants can help mitigate the oxidation of this compound in solution. Common antioxidants used for pharmaceutical compounds include ascorbic acid and butylated hydroxytoluene (BHT).[2][3] The choice and concentration of the antioxidant should be optimized for your specific application to ensure it does not interfere with your experiments.
Q5: What type of packaging is best for storing this compound?
A5: For optimal protection against oxidation, this compound should be stored in packaging with low oxygen and moisture permeability. Amber glass vials are a good choice for laboratory-scale storage. For larger quantities or long-term storage, multi-layered packaging incorporating aluminum foil provides an excellent barrier against light, oxygen, and moisture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis of a stored sample. | Formation of degradation products due to oxidation. | Conduct a forced degradation study to identify potential oxidation products. Develop a stability-indicating HPLC method capable of separating this compound from its degradants. |
| Decrease in the peak area of this compound in HPLC analysis over time. | Degradation of this compound in the sample or stock solution. | Prepare fresh solutions for each experiment. If storage is necessary, store at -20°C or below and protect from light. Always compare with a freshly prepared standard for quantitative analysis.[1] |
| Inconsistent experimental results using this compound from the same batch. | Inconsistent storage and handling procedures leading to variable levels of degradation. | Standardize all storage and handling protocols. Ensure all personnel are following the same procedures for preparing and storing this compound solutions. |
Data Presentation: this compound Stability Under Various Storage Conditions
While specific public quantitative data on this compound oxidation is limited, the following table illustrates the expected stability trends based on general knowledge of indole (B1671886) alkaloids. Researchers are strongly encouraged to perform their own stability studies to determine the shelf-life for their specific material and storage conditions.[1]
| Storage Condition | Temperature | Atmosphere | Light Exposure | Antioxidant Present | Expected Purity after 6 Months (% Remaining) |
| Optimal | 2-8°C | Inert Gas (Argon) | Dark (Amber Vial) | Yes (e.g., 0.01% BHT) | >99% |
| Sub-optimal 1 | 2-8°C | Air | Dark (Amber Vial) | No | 95-98% |
| Sub-optimal 2 | Room Temperature (~25°C) | Inert Gas (Argon) | Dark (Amber Vial) | Yes (e.g., 0.01% BHT) | 90-95% |
| Sub-optimal 3 | Room Temperature (~25°C) | Air | Dark (Amber Vial) | No | 85-90% |
| Poor | Room Temperature (~25°C) | Air | Ambient Light | No | <85% |
Experimental Protocols
Forced Oxidation Study of this compound
This protocol is designed to intentionally degrade this compound under oxidative stress to identify potential degradation products and to develop a stability-indicating analytical method.
a. Sample Preparation:
-
Prepare a stock solution of this compound in methanol (B129727) or a suitable solvent at a concentration of 1 mg/mL.
-
For the oxidative stress condition, dilute the stock solution with a solution of hydrogen peroxide (H₂O₂) to a final this compound concentration of 0.1 mg/mL and a final H₂O₂ concentration of 3%.
-
Prepare a control sample by diluting the stock solution to 0.1 mg/mL with the solvent used for the H₂O₂ solution.
-
Incubate both the stressed sample and the control sample at room temperature, protected from light, for 24 hours.
b. Sample Analysis:
-
After the incubation period, analyze both the stressed and control samples by HPLC-UV or HPLC-MS.
-
The goal is to achieve a 5-20% degradation of the parent this compound peak in the stressed sample. If degradation is outside this range, adjust the H₂O₂ concentration or incubation time accordingly.
Stability-Indicating HPLC-UV Method for this compound and its Oxidation Product
This method is adapted from published methods for this compound analysis and is intended to separate the parent drug from its primary oxidation product, 3,4-dehydro-raubasine.[4][5]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., ZORBAX ODS, 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 25 mM potassium dihydrogen phosphate, adjusted to pH 3.4 with phosphoric acid) in a ratio of approximately 80:20 (v/v). The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared samples (control and stressed).
-
Monitor the chromatogram for the elution of this compound and any new peaks corresponding to degradation products. The oxidation product, 3,4-dehydro-raubasine, is expected to be more polar and thus may have a shorter retention time than this compound.
Visualizations
Caption: Workflow for preventing this compound oxidation.
Caption: Potential oxidation pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability-indicating high performance liquid chromatographic determination of this compound in its binary mixture with kinetic study of this compound acid degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Yield Raubasine Extraction
Welcome to the technical support center for method refinement in high-yield Raubasine extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the efficient isolation of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the extraction of this compound (also known as Ajmalicine), offering targeted solutions to enhance yield and purity.
Q1: My this compound yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields of this compound can arise from several factors throughout the extraction and purification process. Here are common causes and troubleshooting steps:
-
Suboptimal Solvent Choice: The polarity of the extraction solvent is critical for efficiently solubilizing this compound.
-
Solution: Ethanolic or methanolic solutions are often effective for extracting alkaloids.[1] For acid-base extraction, chloroform (B151607) is commonly used to extract the free-base alkaloid.[2] Experiment with different solvent systems to find the optimal one for your specific plant material.
-
-
Improper pH Management: this compound is an indole (B1671886) alkaloid, and its solubility is highly dependent on pH.
-
Solution: In the initial extraction with an aqueous solvent, maintaining an acidic pH (e.g., with 0.7% sulfuric acid) will convert the alkaloid to its salt form, increasing its solubility in the aqueous phase.[3] Before extracting with a nonpolar organic solvent like chloroform, the aqueous solution must be basified to a pH of 7-8 with a base like ammonium (B1175870) hydroxide (B78521) to convert this compound back to its free-base form, which is soluble in the organic solvent.[3]
-
-
Inadequate Plant Material Preparation: The physical state of the plant material can limit solvent penetration and, consequently, extraction efficiency.
-
Insufficient Extraction Time or Repetitions: A single, short extraction may not be sufficient to extract all the available this compound.
-
Solution: Increase the duration of the extraction and/or perform multiple extraction cycles with fresh solvent to ensure exhaustive extraction.[1]
-
-
Degradation of this compound: this compound can degrade under certain conditions, leading to lower yields.
-
Solution:
-
Thermal Degradation: Avoid prolonged exposure to high temperatures. When evaporating solvents, use a rotary evaporator under reduced pressure at temperatures not exceeding 40-60°C.[2]
-
Photodegradation: Protect the extract from direct sunlight or UV light by using amber-colored glassware or working in a shaded environment.
-
pH-related Degradation: While pH adjustments are necessary, prolonged exposure to strong acidic or alkaline conditions can cause hydrolysis of the ester group in this compound.
-
-
Q2: My final extract contains a high level of impurities. How can I improve the purity of my this compound?
A2: Crude plant extracts are complex mixtures. To enhance the purity of this compound, consider the following purification strategies:
-
Acid-Base Partitioning: This is a fundamental and highly effective technique for separating alkaloids from neutral and acidic compounds.
-
Procedure: Dissolve the crude extract in an acidic aqueous solution. This protonates the basic alkaloids, making them water-soluble. Wash this acidic solution with a non-polar solvent (like hexane (B92381) or diethyl ether) to remove fats, waxes, and other neutral impurities. After discarding the organic layer, basify the aqueous solution to deprotonate the alkaloids, making them insoluble in water but soluble in an immiscible organic solvent like chloroform or dichloromethane. Extracting with this organic solvent will yield a much purer crude alkaloid mixture.[2]
-
-
Chromatographic Purification: For high-purity this compound, chromatographic techniques are essential.
-
Column Chromatography: Subject the crude alkaloid mixture to column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase. Elute with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.
-
High-Performance Liquid Chromatography (HPLC): For final purification and quantification, reversed-phase HPLC is often used.[4] A typical system might involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer at a specific pH.[5]
-
Q3: Which extraction method offers the highest yield for this compound?
A3: Modern extraction techniques generally offer higher yields and are more efficient than traditional methods. A comparative study on alkaloid extraction from Catharanthus roseus showed that Accelerated Solvent Extraction (ASE) provided the highest yield, followed by Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE).[6][7] These methods were significantly more effective than traditional Soxhlet and maceration techniques.[6][7]
Data Presentation
The following table summarizes a comparative analysis of different extraction methods for alkaloids from Catharanthus roseus, providing an indication of the potential yields for this compound.
| Extraction Method | Average Alkaloid Yield (% w/w) | Purity (%) | Extraction Time | Solvent Consumption |
| Maceration | 1.19 | Low | 24-72 hours | High |
| Soxhlet Extraction | 1.63 | Moderate | 6-24 hours | High |
| Ultrasound-Assisted Extraction (UAE) | Not specified directly, but generally higher than traditional methods | Moderate to High | 20-40 minutes | Reduced |
| Microwave-Assisted Extraction (MAE) | 2.50 | 88.2 | 25 minutes | Reduced |
| Accelerated Solvent Extraction (ASE) | 2.63 | 88.8 | 20 minutes | Reduced |
Data adapted from a comparative study on alkaloid extraction.[6][7]
Experimental Protocols
Below are detailed methodologies for key this compound extraction experiments.
Pre-Extraction Preparation of Plant Material
Consistent preparation is crucial for reproducible results.[2]
-
Collection and Cleaning: Harvest fresh roots of Rauwolfia serpentina or Catharanthus roseus. Wash them thoroughly to remove soil and debris.[2]
-
Drying: Shade-dry the cleaned roots or use a hot-air oven at a controlled temperature (45-60°C) until a constant weight is achieved.[2]
-
Grinding: Grind the dried roots into a fine powder using a mechanical grinder.[2]
-
Sieving: Sieve the powder to ensure a uniform particle size (e.g., through a 500 µm sieve).[2]
-
Storage: Store the powdered material in airtight containers in a cool, dry, and dark place.[2]
Acid-Base Extraction Protocol
This method is effective for separating alkaloids from other plant constituents.
-
Acidic Extraction: Macerate the powdered plant material in an acidic aqueous solution (e.g., 0.7% sulfuric acid or 5% hydrochloric acid) for a specified period (e.g., 24 hours with stirring).[2][3] This protonates the alkaloids, making them water-soluble.
-
Filtration: Filter the mixture to separate the acidic aqueous extract from the solid plant residue.
-
Defatting: Wash the acidic solution with a non-polar solvent like hexane to remove lipids and other non-polar compounds. Discard the organic layer.[2]
-
Basification: Adjust the pH of the aqueous solution to 7-8 with a base, such as ammonium hydroxide.[3] This deprotonates the alkaloids, making them insoluble in water.
-
Organic Solvent Extraction: Extract the basified aqueous solution multiple times with an immiscible organic solvent like chloroform or dichloromethane.[2][3] The free-base alkaloids will partition into the organic layer.
-
Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.[2]
Soxhlet Extraction Protocol
A continuous extraction method that can provide high yields.
-
Sample Preparation: Place the finely powdered plant material in a thimble made of thick filter paper.
-
Apparatus Setup: Place the thimble in the main chamber of the Soxhlet extractor. The extractor is then attached to a flask containing the extraction solvent (e.g., methanol (B129727) or ethanol) and a condenser.
-
Extraction: Heat the solvent to reflux. The solvent vapor travels up a distillation arm and floods into the chamber housing the thimble. The chamber slowly fills with warm solvent. When the Soxhlet chamber is almost full, it is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask. This cycle is allowed to repeat for several hours.
-
Concentration: After extraction, cool the apparatus and collect the solvent containing the extracted alkaloids from the flask. Evaporate the solvent using a rotary evaporator to yield the crude extract.[2]
Ultrasound-Assisted Extraction (UAE) Protocol
This method uses ultrasonic waves to accelerate extraction.
-
Mixture Preparation: Mix the powdered plant material with a suitable solvent (e.g., 70% ethanol) in a flask.[8]
-
Ultrasonication: Place the flask in an ultrasonic bath.
-
Parameter Optimization: Set the extraction parameters. Typical ranges are:
-
Filtration and Concentration: After sonication, filter the mixture to separate the extract from the solid residue. Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.[2]
Microwave-Assisted Extraction (MAE) Protocol
MAE uses microwave energy to heat the solvent and plant material, speeding up the extraction process.
-
Mixture Preparation: Place the powdered plant material and the chosen solvent in a microwave-safe extraction vessel.
-
Extraction: Place the vessel in a microwave extractor. Set the extraction parameters, such as microwave power and time.
-
Cooling and Filtration: After the extraction cycle, allow the vessel to cool to room temperature. Filter the extract to remove the solid plant material.[2]
-
Concentration: Evaporate the solvent to obtain the crude extract.[2]
Visualizations
Logical Workflow for this compound Extraction and Purification
Caption: General workflow for this compound extraction and purification.
Signaling Pathway of Key Factors Affecting this compound Yield
Caption: Key experimental parameters influencing this compound extraction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN105949211A - Method for extracting ajmalicine from Catharanthus roseus - Google Patents [patents.google.com]
- 4. In vitro propagation of Rauwolfia serpentina using liquid medium, assessment of genetic fidelity of micropropagated plants, and simultaneous quantitation of reserpine, ajmaline, and ajmalicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability-indicating high performance liquid chromatographic determination of this compound in its binary mixture with kinetic study of this compound acid degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aktpublication.com [aktpublication.com]
- 7. aktpublication.com [aktpublication.com]
- 8. Optimization of Ultrasound-Assisted Extraction Conditions Followed by Solid Phase Extraction Fractionation from Orthosiphon stamineus Benth (Lamiace) Leaves for Antiproliferative Effect on Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Raubasine Interference in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and overcome interference caused by raubasine in your biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as ajmalicine, is a naturally occurring indole (B1671886) alkaloid.[1] Its primary mechanism of action is as an antagonist of α1-adrenergic receptors, which leads to vasodilation and a decrease in blood pressure.[1][2][3] It also exhibits some activity at serotonin (B10506) receptors and can act as a competitive inhibitor of the drug-metabolizing enzyme CYP2D6.[1][4] These interactions are the basis for its therapeutic effects and also the source of its potential interference in various biological assays.
Q2: In which types of biological assays is this compound likely to cause interference?
Given its chemical structure and pharmacological targets, this compound can potentially interfere in a variety of assays, including:
-
Receptor Binding Assays: Particularly those involving adrenergic or serotonergic receptors.
-
Enzyme Activity Assays: Especially assays for CYP450 enzymes like CYP2D6.
-
Cell-Based Assays: Including cell viability (e.g., MTT, XTT), proliferation, and signaling pathway assays.
-
Fluorescence-Based Assays: Due to the intrinsic fluorescence of its indole moiety.
Troubleshooting Guides
Interference in Receptor Binding Assays
Issue: My radioligand or fluorescent ligand binding to α-adrenergic receptors is altered in the presence of this compound, leading to unexpected inhibition or competition curves.
Explanation: this compound is a known antagonist of α-adrenergic receptors and will compete with other ligands for binding to these receptors.[5][6][7] This is an expected pharmacological effect and needs to be characterized rather than eliminated.
Troubleshooting Steps:
-
Determine the Nature of Antagonism: Conduct competition binding experiments with increasing concentrations of this compound against a known agonist or antagonist for the receptor.
-
Calculate Antagonist Potency: Analyze the data to determine the pA2 value, which quantifies the affinity of a competitive antagonist.
Experimental Protocol: Determining pA2 Value for this compound in an α-Adrenergic Receptor Binding Assay
Objective: To quantify the competitive antagonist potency of this compound at α1-adrenergic receptors.
Materials:
-
Cell membranes expressing the α1-adrenergic receptor of interest.
-
Radiolabeled ligand (e.g., [3H]-Prazosin).
-
Wash buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Unlabeled agonist (e.g., norepinephrine).
-
This compound solutions at various concentrations.
-
Scintillation fluid and counter.
Procedure:
-
Prepare a series of tubes containing a fixed concentration of cell membranes and radiolabeled ligand.
-
To different sets of tubes, add increasing concentrations of the agonist (norepinephrine) to generate a control dose-response curve.
-
To other sets of tubes, add a fixed concentration of this compound, and then add increasing concentrations of the agonist. Repeat this for several concentrations of this compound.
-
Incubate the tubes to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the dose-response curves for the agonist in the absence and presence of different concentrations of this compound.
-
Perform a Schild regression analysis to determine the pA2 value.
Data Presentation:
| Antagonist | Receptor Subtype | pA2 Value | Reference |
| This compound | Postsynaptic α-adrenoceptor | 6.57 | [5] |
| This compound | Presynaptic α-adrenoceptor | 6.02 | [5] |
Signaling Pathway Diagram:
Caption: Adrenergic signaling pathway showing this compound antagonism at the α1-receptor.
Interference in Cell-Based Assays (e.g., MTT, XTT)
Issue: I am observing unexpectedly high cell viability in my MTT assay when treating cells with this compound, which contradicts other indicators of cytotoxicity.
Explanation: Plant-derived compounds, including alkaloids like this compound, can interfere with tetrazolium-based viability assays.[8] This interference can occur in two main ways:
-
Direct Reduction of MTT: The compound itself has reducing properties and can convert the MTT tetrazolium salt to formazan, independent of cellular metabolism.[8] This leads to a false-positive signal for cell viability.
-
Colorimetric Interference: If the this compound solution is colored, it can absorb light at the same wavelength used to measure formazan, artificially increasing the absorbance reading.[8]
Troubleshooting Steps:
-
Perform a Cell-Free Control: To check for direct MTT reduction, incubate this compound with the MTT reagent in cell-free media. An increase in color indicates direct reduction.
-
Run a Compound-Only Control: To check for colorimetric interference, measure the absorbance of this compound in the media without the MTT reagent.
-
Use an Alternative Viability Assay: If interference is confirmed, switch to an assay with a different detection principle, such as the sulforhodamine B (SRB) assay (measures protein content), a CyQUANT assay (measures nucleic acid content), or an ATP-based assay (measures cellular ATP levels).
Experimental Protocol: Cell-Free MTT Reduction Control
Objective: To determine if this compound directly reduces the MTT reagent.
Materials:
-
This compound stock solution.
-
Cell culture medium.
-
MTT reagent.
-
96-well plate.
-
Spectrophotometer.
Procedure:
-
In a 96-well plate, prepare a serial dilution of this compound in cell culture medium to match the concentrations used in your cell-based experiment.
-
Include wells with medium only as a blank control.
-
Add the MTT reagent to all wells.
-
Incubate the plate for the same duration as your cell viability assay (e.g., 2-4 hours) under the same conditions (e.g., 37°C, 5% CO2).
-
Add the solubilizing agent (e.g., DMSO or acidic isopropanol) to all wells.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
Illustrative Data Presentation:
| This compound Conc. (µM) | Absorbance (570 nm) in Cell-Free Wells | Interpretation |
| 0 (Control) | 0.05 | No direct reduction |
| 1 | 0.10 | Minor direct reduction |
| 10 | 0.35 | Significant direct reduction |
| 100 | 0.85 | Strong direct reduction |
Troubleshooting Workflow:
Caption: Workflow for troubleshooting MTT assay interference by this compound.
Interference in Fluorescence-Based Assays
Issue: I am observing a high background signal or quenching of my fluorescent probe in the presence of this compound.
Explanation: The indole moiety in this compound is a natural fluorophore, which can lead to autofluorescence.[1] This means this compound itself can emit light when excited at certain wavelengths, leading to a false-positive signal. Conversely, this compound may also absorb light at the excitation or emission wavelengths of your fluorescent probe, causing signal quenching (a false-negative).
Troubleshooting Steps:
-
Measure Autofluorescence: Run a control experiment with this compound in the assay buffer without your fluorescent probe to measure its intrinsic fluorescence at your assay's wavelengths.
-
Background Subtraction: If autofluorescence is present, subtract the signal from the this compound-only control from your experimental readings.
-
Use a Red-Shifted Dye: Switch to a fluorescent probe that excites and emits at longer wavelengths (red-shifted), where indole alkaloids are less likely to interfere.
-
Time-Resolved Fluorescence (TRF): If available, use a TRF-based assay. This technique can distinguish the long-lived fluorescence of the assay probe from the short-lived autofluorescence of interfering compounds.
Experimental Protocol: Measuring and Correcting for this compound Autofluorescence
Objective: To quantify the autofluorescence of this compound and correct for it in a fluorescence-based assay.
Materials:
-
This compound stock solution.
-
Assay buffer.
-
96-well black microplate (for fluorescence).
-
Fluorescence plate reader.
Procedure:
-
In a 96-well black plate, prepare a serial dilution of this compound in assay buffer, matching the concentrations used in your main experiment.
-
Include wells with assay buffer only as a blank.
-
In a separate set of wells, prepare your experimental samples containing cells/enzyme, your fluorescent probe, and the same concentrations of this compound.
-
Read the fluorescence of both the this compound-only plate and the experimental plate using the same instrument settings (excitation/emission wavelengths, gain).
-
For each concentration of this compound, subtract the average fluorescence of the this compound-only wells from the corresponding experimental wells.
Illustrative Data Presentation:
| This compound Conc. (µM) | Raw Experimental Fluorescence (RFU) | This compound Autofluorescence (RFU) | Corrected Fluorescence (RFU) |
| 0 | 5000 | 50 | 4950 |
| 10 | 4800 | 250 | 4550 |
| 50 | 4200 | 1200 | 3000 |
| 100 | 3500 | 2500 | 1000 |
Interference in Enzyme Activity Assays (e.g., CYP2D6)
Issue: The activity of my enzyme, particularly CYP2D6, is inhibited by this compound, and I need to determine if this is a true biological effect or an assay artifact.
Explanation: this compound is a known inhibitor of CYP2D6.[1] This is a genuine biological interaction. The goal is to characterize this inhibition, for example, by determining the IC50 value. It is also important to assess if the inhibition is time-dependent, which might suggest mechanism-based inactivation.
Troubleshooting Steps:
-
Determine IC50: Perform an enzyme activity assay with a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50).
-
Assess Time-Dependent Inhibition: Compare the IC50 values obtained with and without a pre-incubation of this compound with the enzyme before adding the substrate. A lower IC50 after pre-incubation suggests time-dependent inhibition.
-
Use a Control Inhibitor: Include a known inhibitor of the enzyme (e.g., quinidine (B1679956) for CYP2D6) as a positive control.
Experimental Protocol: Assessing Time-Dependent Inhibition of CYP2D6 by this compound
Objective: To determine if this compound is a time-dependent inhibitor of CYP2D6.
Materials:
-
Human liver microsomes (as a source of CYP2D6).
-
CYP2D6 substrate (e.g., dextromethorphan).
-
NADPH regenerating system.
-
This compound solutions.
-
Stopping solution (e.g., acetonitrile).
-
LC-MS/MS for metabolite quantification.
Procedure:
-
No Pre-incubation:
-
In a microplate, add microsomes, buffer, and various concentrations of this compound.
-
Initiate the reaction by adding the substrate and NADPH regenerating system simultaneously.
-
Incubate for a set time (e.g., 15 minutes).
-
Stop the reaction with the stopping solution.
-
Analyze the formation of the metabolite (e.g., dextrorphan) by LC-MS/MS.
-
-
With Pre-incubation:
-
In a separate plate, add microsomes, buffer, NADPH regenerating system, and various concentrations of this compound.
-
Pre-incubate for a set time (e.g., 30 minutes) to allow for potential mechanism-based inactivation.
-
Initiate the reaction by adding the substrate.
-
Incubate for the same reaction time as the no-pre-incubation condition (e.g., 15 minutes).
-
Stop the reaction and analyze as above.
-
-
Data Analysis:
-
Calculate the IC50 values for both conditions. A significant decrease (shift to the left) in the IC50 value with pre-incubation indicates time-dependent inhibition.
-
Illustrative Data Presentation:
| Condition | This compound IC50 (µM) | Interpretation |
| No Pre-incubation | 15.2 | Reversible inhibition |
| 30 min Pre-incubation | 2.8 | Time-dependent inhibition |
Logical Diagram for Investigating Interference:
Caption: Decision-making process for troubleshooting this compound interference.
References
- 1. benchchem.com [benchchem.com]
- 2. alpha-Adrenoceptor blocking properties of this compound in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alpha-Adrenoceptor blocking properties of this compound in pithed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Scoping Review of the Evidence Behind CYP2D6 Inhibitor Classifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound stereoisomers on pre- and postsynaptic alpha-adrenoceptors in the rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pre- and postsynaptic alpha-adrenoceptor blocking activity of this compound in the rat vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pre- and postsynaptic alpha-adrenoceptor blocking activity of this compound in the rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Adjusting mobile phase for better Raubasine separation in chromatography
Welcome to the technical support center for chromatographic analysis of Raubasine. This resource provides detailed troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the separation of this compound by adjusting the mobile phase.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound, with a focus on mobile phase adjustments.
Issue: Poor Resolution or Co-elution of this compound
Poor resolution, characterized by overlapping peaks, is a frequent challenge, especially when separating this compound from its diastereomers or other components in a mixture.
Systematic Approach to Mobile Phase Adjustment:
-
Optimize Organic Modifier Percentage: The ratio of the organic solvent to the aqueous buffer is a critical factor.
-
If this compound elutes too quickly (low retention): Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. This will increase retention time and may improve separation.
-
If this compound elutes too late (long retention): Increase the percentage of the organic solvent to decrease the retention time.
-
-
Change the Organic Solvent: The type of organic solvent can alter selectivity. If you are using acetonitrile and resolution is poor, consider switching to methanol (B129727) or a mixture of acetonitrile and methanol.[1]
-
Adjust the Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like this compound.
-
It is recommended to work at a pH at least 2 units away from the analyte's pKa.
-
Systematically adjust the pH of the aqueous buffer component (e.g., in 0.2-0.5 unit increments) to find the optimal pH for separation.
-
-
Modify Buffer Concentration: For reversed-phase separations, a buffer concentration of 5–10 mM is often sufficient to control the mobile phase pH.[2] If peak shape is poor, consider increasing the buffer concentration.
Issue: Peak Tailing of this compound
Peak tailing, where the latter half of the peak is broader than the front half, can compromise accurate quantification and resolution.
Potential Causes and Mobile Phase Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic analytes like this compound, causing tailing.
-
Solution 1: Adjust pH: Lowering the mobile phase pH can suppress the ionization of silanol groups.
-
Solution 2: Add a Competing Base: Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can mask the active silanol sites.
-
Solution 3: Increase Buffer Concentration: A higher buffer concentration can also help to mask silanol interactions.[3]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute the sample and reinject. If the peak shape improves, the original sample was overloaded.[3]
-
Issue: Inconsistent Retention Times
Fluctuations in retention times can indicate a problem with the mobile phase preparation or the HPLC system.
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for every run. Inconsistently prepared mobile phases are a common source of chromatographic problems.[4] For premixed mobile phases, accurately measure each component separately before mixing to account for volume contraction.[4]
-
Mobile Phase Degassing: Ensure the mobile phase is adequately degassed to prevent air bubbles from entering the pump and causing flow rate fluctuations.
-
pH Stability: If using a buffer, ensure it has sufficient capacity to maintain a stable pH throughout the analysis.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound separation on a C18 column?
A good starting point for reversed-phase HPLC separation of this compound on a C18 column is a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. Based on published methods, a mobile phase of acetonitrile and a phosphate (B84403) buffer at a pH between 3.4 and 4.7 has proven effective.[5] A common starting ratio is in the range of 70:30 to 80:20 (v/v) organic solvent to buffer.[5]
Q2: How does the pH of the mobile phase affect the separation of this compound?
The pH of the mobile phase is a critical parameter as it influences the ionization state of this compound.[6] Adjusting the pH can alter its retention time and peak shape, which can be leveraged to improve resolution from other compounds.
Q3: Can I use gradient elution to improve the separation of this compound?
Yes, gradient elution can be very effective, especially for complex samples containing compounds with a wide range of polarities.[7] A gradient method, where the composition of the mobile phase is changed over time, can improve peak shape and resolution while potentially reducing the overall analysis time.[6]
Q4: My this compound peak is fronting. What could be the cause?
Peak fronting is less common than tailing but can be caused by catastrophic column failure, often from operating outside the recommended pH or pressure limits.[2] It can also be a sign of sample solvent issues or column overload.
Data Presentation
The following table summarizes mobile phase conditions from various successful this compound separation experiments.
| Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection (UV) | Reference |
| ZORBAX ODS | Acetonitrile : Phosphate Buffer (pH 3.4) (80:20, v/v) | Not Specified | 254 nm | [5][8] |
| C18 | Acetonitrile : Potassium Dihydrogen Orthophosphate Buffer (pH 4.7) (70:30, v/v) | 2.0 | 220 nm | [9] |
| HPTLC Silica Gel F254 | Methanol : Ammonia (10:8, v/v) | Not Applicable | 285 nm | [9] |
Experimental Protocols
Protocol: Mobile Phase Optimization for Improved this compound Separation
This protocol outlines a systematic approach to adjusting the mobile phase to enhance the resolution of this compound.
1. Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm (or similar)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 25 mM Potassium Dihydrogen Phosphate, pH adjusted to 4.7 with phosphoric acid
-
Initial Composition: 70% A, 30% B
-
Flow Rate: 1.0 mL/min
-
Detection: 220 nm
-
Injection Volume: 10 µL
2. Baseline Injection:
-
Prepare a standard solution of this compound and any other relevant compounds.
-
Perform an injection with the initial conditions to establish a baseline chromatogram.
-
Evaluate the resolution, peak shape, and retention time of this compound.
3. Optimization of Organic Solvent Ratio (Isocratic):
-
If resolution is poor, systematically adjust the ratio of Mobile Phase A to Mobile Phase B.
-
Create a series of mobile phases with varying organic content (e.g., 65% A, 70% A, 75% A).
-
Inject the standard with each mobile phase composition and compare the chromatograms to identify the optimal ratio for resolution.
4. Evaluation of Mobile Phase pH:
-
If peak shape is poor (e.g., tailing) or resolution is still inadequate, adjust the pH of Mobile Phase B.
-
Prepare buffers with pH values of 3.0, 3.5, 4.0, and 4.5.
-
Using the best organic solvent ratio from the previous step, perform injections with each buffer pH.
-
Analyze the impact of pH on retention, peak shape, and resolution.
5. Consideration of Gradient Elution:
-
If a single isocratic mobile phase does not provide adequate separation for all components of interest, develop a gradient elution method.
-
Start with a shallow gradient (e.g., 60% to 80% A over 15 minutes).
-
Optimize the gradient slope and duration to achieve the desired separation.
Mandatory Visualization
Caption: Troubleshooting workflow for mobile phase adjustment in this compound HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. HPLC Tips & Tricks – Mobile Phase Preparation [sigmaaldrich.cn]
- 5. Stability-indicating high performance liquid chromatographic determination of this compound in its binary mixture with kinetic study of this compound acid degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Determining optimal dosage of Raubasine for in vivo rodent studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Raubasine in in vivo rodent studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage of this compound for in vivo rodent studies?
A1: The optimal dosage of this compound can vary depending on the rodent species, administration route, and the specific research application. Based on available literature, a dose range of 1 to 4 mg/kg has been shown to be effective for antagonizing α1-adrenoceptors in pithed rats. However, comprehensive dosage data for mice and for other applications remains limited. It is crucial to perform dose-response studies to determine the optimal dosage for your specific experimental model.
Q2: What is the mechanism of action of this compound?
A2: this compound, also known as ajmalicine, is an indole (B1671886) alkaloid that primarily acts as a selective antagonist of α1-adrenergic receptors . This action leads to vasodilation and a decrease in blood pressure. Additionally, this compound has been reported to interact with serotonin (B10506) receptors, although its effects on these receptors are less characterized.
Q3: What are the common routes of administration for this compound in rodents?
A3: Common administration routes for substances in rodents include oral gavage (PO), intraperitoneal (IP), and intravenous (IV) injection. The choice of administration route will depend on the experimental design and the desired pharmacokinetic profile.
-
Oral Gavage (PO): This route is often used for less invasive, repeated dosing.
-
Intraperitoneal (IP) Injection: This route allows for rapid absorption into the systemic circulation.
-
Intravenous (IV) Injection: This route provides immediate and complete bioavailability.
Q4: What are the potential side effects or toxicity concerns with this compound?
A4: There is currently limited publicly available data on the LD50 and specific toxicological profile of this compound in rodents. As with any experimental compound, it is essential to conduct thorough safety and toxicity studies. Researchers should closely monitor animals for any adverse effects, such as changes in behavior, weight loss, or signs of distress, particularly when using higher doses or new administration routes.
Troubleshooting Guides
Issue 1: Difficulty in dissolving this compound for in vivo administration.
-
Potential Cause: this compound may have poor solubility in aqueous solutions.
-
Troubleshooting Steps:
-
Vehicle Selection: Experiment with different biocompatible vehicles to improve solubility. Common vehicles for in vivo studies include:
-
Saline (0.9% NaCl)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) in combination with saline or other aqueous solutions (ensure the final DMSO concentration is non-toxic to the animals).
-
Tween 80 or other surfactants to create a suspension.
-
-
Sonication: Use a sonicator to aid in the dissolution of the compound in the chosen vehicle.
-
pH Adjustment: Investigate the effect of pH on this compound's solubility and adjust the vehicle's pH accordingly, ensuring it remains within a physiologically acceptable range.
-
Issue 2: Inconsistent or unexpected experimental results.
-
Potential Cause: Variability in drug preparation, administration, or animal model.
-
Troubleshooting Steps:
-
Standardize Drug Preparation: Ensure consistent and accurate preparation of the this compound solution for each experiment.
-
Verify Administration Technique: Confirm that the chosen administration technique (e.g., oral gavage, IP injection) is performed correctly and consistently by all personnel.
-
Animal Model Considerations: Account for potential variability in animal strain, age, and sex, as these factors can influence drug metabolism and response.
-
Dose-Response Curve: If not already done, perform a dose-response study to confirm the effective dose range in your specific model.
-
Issue 3: Signs of toxicity or adverse events in experimental animals.
-
Potential Cause: The administered dose may be too high, or the vehicle may be causing adverse reactions.
-
Troubleshooting Steps:
-
Dose Reduction: Lower the dose of this compound administered.
-
Vehicle Control Group: Include a control group that receives only the vehicle to rule out any vehicle-induced toxicity.
-
Monitor Animal Health: Closely monitor animals for any signs of toxicity, including changes in weight, food and water intake, behavior, and physical appearance. If adverse effects are observed, consult with a veterinarian.
-
Literature Review: Conduct a thorough literature search for any new toxicological data on this compound.
-
Data Presentation
Table 1: Summary of this compound Dosage in Rodent Studies
| Species | Administration Route | Effective Dose Range | Application | Reference |
| Rat (pithed) | Not Specified | 1 - 4 mg/kg | α1-adrenoceptor antagonism | [1] |
Note: This table will be updated as more data becomes available.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% saline, 10% DMSO in saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add the desired volume of the sterile vehicle to the tube.
-
Vortex the tube vigorously until the powder is fully dissolved or a uniform suspension is formed.
-
If necessary, sonicate the solution in a water bath sonicator for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles before administration.
-
Draw the solution into sterile syringes using an appropriately sized needle.
-
Mandatory Visualization
Caption: this compound's antagonistic effect on the α1-adrenergic receptor signaling pathway.
Caption: General experimental workflow for in vivo rodent studies with this compound.
References
Technical Support Center: Managing Potential Side Effects of Raubasine in Animal Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Raubasine (also known as Ajmalicine) in animal research. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective alpha-1 adrenergic receptor antagonist.[1] It blocks the binding of norepinephrine (B1679862) to α1-adrenoceptors on vascular smooth muscle, leading to vasodilation and a decrease in blood pressure.[1] It is also suggested to have calcium channel blocking properties, which may contribute to its cardiovascular effects.[2]
Q2: What are the most common potential side effects of this compound in animal research?
A2: Based on its mechanism of action as an alpha-1 adrenergic antagonist, the most anticipated side effects are cardiovascular in nature. These include hypotension (a drop in blood pressure) and potentially bradycardia (a slowing of the heart rate) at higher doses.[2][3] Gastrointestinal disturbances can also be a general side effect of plant-derived alkaloids.[4]
Q3: Are there known LD50 values for this compound?
A3: An oral LD50 of 400 mg/kg has been reported for Ajmalicine (this compound) in mice.[5] It is important to note that LD50 values can vary between species and administration routes.
Q4: Can this compound be administered alongside other anesthetics or sedatives?
A4: Caution is advised. Since many anesthetic and sedative agents also have cardiovascular effects, their concurrent use with this compound could potentiate side effects like hypotension and bradycardia. It is crucial to carefully consider the pharmacological profile of all co-administered drugs.
Troubleshooting Guides
Issue 1: Animal exhibits signs of hypotension (e.g., lethargy, decreased activity, pale mucous membranes) after this compound administration.
Potential Cause: Hypotension is an expected pharmacodynamic effect of this compound due to its alpha-1 adrenergic receptor antagonism.[1]
Troubleshooting Steps:
-
Confirm Hypotension: If the animal is instrumented, check the blood pressure readings. In non-instrumented animals, assess for clinical signs such as lethargy, weakness, and pale mucous membranes.
-
Reduce or Discontinue this compound: If the hypotension is severe or accompanied by other adverse signs, consider reducing the dose or temporarily discontinuing administration.
-
Fluid Resuscitation: For mild to moderate hypotension, administration of warmed isotonic fluids (e.g., 0.9% saline or Lactated Ringer's Solution) can help restore intravascular volume.[6][7]
-
Vasopressor Support: In cases of severe, unresponsive hypotension, the use of vasopressors may be necessary under veterinary guidance.
Issue 2: Animal displays a significant decrease in heart rate (bradycardia) following this compound administration.
Potential Cause: While not always observed, bradycardia can occur, particularly at higher doses of this compound.[2][3]
Troubleshooting Steps:
-
Confirm Bradycardia: Monitor the heart rate using appropriate instrumentation (e.g., ECG, pulse oximeter).
-
Assess Clinical Significance: Determine if the bradycardia is compromising the animal's well-being (e.g., leading to hypotension, weakness).
-
Administer Atropine (B194438): Atropine is a standard treatment for clinically significant bradycardia. It acts as a parasympatholytic agent to increase heart rate.[8][9][10]
-
Consider Dose Adjustment: If bradycardia is a recurrent issue, re-evaluate the dose of this compound being administered.
Issue 3: Animal shows signs of gastrointestinal distress (e.g., diarrhea, decreased food intake).
Potential Cause: Gastrointestinal upset can be a side effect associated with various plant-derived alkaloids.[4]
Troubleshooting Steps:
-
Monitor Symptoms: Record the frequency and severity of diarrhea and monitor food and water intake.
-
Supportive Care: Ensure the animal remains hydrated. Fluid therapy may be necessary in cases of severe diarrhea.[7]
-
Anti-diarrheal Agents: Under veterinary consultation, the use of anti-diarrheal medications like loperamide (B1203769) could be considered to manage symptoms.[7]
-
Dietary Adjustment: Providing easily digestible food may help alleviate gastrointestinal discomfort.
Data Presentation
Table 1: Acute Toxicity of this compound (Ajmalicine)
| Species | Route of Administration | LD50 | Source |
| Mouse | Oral | 400 mg/kg | [5] |
Table 2: Dose-Dependent Cardiovascular Effects of an Ajmaline-Containing Compound ("Ajmaloon") in Rabbits (Intravenous Administration)
| Dose | Effect on Blood Pressure | Effect on Heart Rate | Source |
| 100 mg/kg | Hypotension | No significant effect | [3] |
| ≥200 mg/kg | Hypotension | Bradycardia | [3] |
Note: Data for "Ajmaloon," a compound containing the related alkaloid ajmaline, is provided as a proxy due to the limited availability of specific dose-response data for this compound. Effects may vary.
Experimental Protocols
Protocol 1: Management of this compound-Induced Hypotension in a Rodent Model
Objective: To stabilize blood pressure in a rodent exhibiting hypotension following this compound administration.
Materials:
-
Warmed sterile isotonic fluids (0.9% NaCl or Lactated Ringer's Solution)[6]
-
Syringes and appropriate gauge needles for administration
-
Heating pad to maintain body temperature
Procedure:
-
Assess Hydration Status and Severity of Hypotension: Gently pinch the skin on the animal's back to check for skin turgor. A slow return indicates dehydration.[11] Observe for clinical signs of hypotension.
-
Calculate Fluid Volume: A general guideline for fluid replacement is based on the estimated percentage of dehydration. For example, for a 300g rat estimated to be 5% dehydrated, the replacement volume would be 15 mL (300g * 0.05).[11]
-
Administer Fluids: Administer 50% of the calculated volume of warmed fluids subcutaneously (SC) immediately. The remaining 50% can be given after 2-3 hours.[11] For larger volumes, administer at multiple sites to avoid discomfort.
-
Monitor: Continuously monitor the animal for improvement in clinical signs. Ensure the animal is kept warm to prevent hypothermia.
Protocol 2: Management of this compound-Induced Bradycardia in a Canine Model
Objective: To reverse clinically significant bradycardia in a dog following this compound administration.
Materials:
-
Atropine sulfate (B86663) injectable solution[8]
-
ECG or other heart rate monitoring equipment
-
Intravenous (IV) or intramuscular (IM) injection supplies
Procedure:
-
Confirm Bradycardia and Assess Clinical Status: Continuously monitor the heart rate. Evaluate if the bradycardia is leading to other adverse signs like hypotension or weakness.
-
Administer Atropine:
-
Monitor Response: The onset of action for IV atropine is rapid.[8] Continuously monitor the heart rate for an increase. Be aware that a transient, paradoxical decrease in heart rate may occur before it increases.[12] Tachycardia is a possible side effect.[8]
-
Repeat Dosing: If the initial dose is ineffective, the dose may be repeated under veterinary guidance.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of Ajmaloon on the baroreceptor-heart rate reflex in anaesthetized rabbits and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bsavalibrary.com [bsavalibrary.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. A novel fluid resuscitation protocol: provide more protection on acute kidney injury during septic shock in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boston University | Login [shib.bu.edu]
- 8. assets.ctfassets.net [assets.ctfassets.net]
- 9. Therapeutics Snapshot: Atropine [cliniciansbrief.com]
- 10. vettimes.com [vettimes.com]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Median lethal dose (LD50) and cytotoxicity of Adriamycin in female albino mice | Journal of Applied Pharmaceutical Science [bibliomed.org]
Technical Support Center: Enhancing the Oral Bioavailability of Raubasine
Welcome to the technical support center dedicated to improving the oral bioavailability of Raubasine (also known as Ajmalicine). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your formulation development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound, an indole (B1671886) alkaloid, is a selective alpha-1 adrenergic receptor antagonist with potential applications in treating circulatory disorders.[1] Its therapeutic efficacy following oral administration is often limited by its poor aqueous solubility and potential for first-pass metabolism, which can lead to low and variable bioavailability.[2][3][4]
Q2: What are the primary strategies to improve the oral bioavailability of a poorly soluble drug like this compound?
A2: Key strategies focus on enhancing the drug's solubility and dissolution rate in the gastrointestinal fluids and/or bypassing the hepatic first-pass metabolism.[2][3] Commonly employed techniques include:
-
Nanoformulations: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution. This includes nanocrystals, nanoemulsions, and solid lipid nanoparticles (SLNs).[2][5][6]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the gut and enhance lymphatic absorption, which can help bypass the liver's first-pass effect.[7][8]
-
Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution rate.
Q3: Are there any published studies on the oral bioavailability of this compound in rats?
A3: An early study from 1975 confirmed that this compound is absorbed orally in rats and can be measured in plasma and urine. The study also indicated biliary elimination of the unchanged drug and its metabolites.[9] However, this study did not investigate modern bioavailability-enhancing formulations.
Q4: Which analytical methods are suitable for quantifying this compound in biological samples for pharmacokinetic studies?
A4: High-Performance Liquid Chromatography (HPLC) is a commonly used and validated method for the determination of this compound.[10] For higher sensitivity and selectivity, especially in complex biological matrices like plasma, HPLC coupled with mass spectrometry (HPLC-MS/MS) is the preferred method.[11][12]
Troubleshooting Guides
Issue 1: Low Drug Loading in Nanoemulsion or SEDDS Formulations
| Potential Cause | Troubleshooting Step |
| Poor solubility of this compound in the selected oil phase. | Screen a variety of oils (e.g., long-chain triglycerides, medium-chain triglycerides, fatty acid esters) to identify one with the highest solubilizing capacity for this compound. |
| Insufficient surfactant/cosurfactant concentration. | Optimize the surfactant-to-cosurfactant ratio and their total concentration. Construct a pseudo-ternary phase diagram to identify the optimal region for nanoemulsion formation with high drug solubility.[13] |
| Drug precipitation upon storage. | Evaluate the thermodynamic stability of the formulation. Consider including a polymer or antioxidant to inhibit crystallization. |
Issue 2: Physical Instability of the Formulation (e.g., Creaming, Cracking, Phase Separation)
| Potential Cause | Troubleshooting Step |
| Inappropriate Hydrophilic-Lipophilic Balance (HLB) of the surfactant system. | Systematically vary the HLB of the surfactant mixture to find the optimal value for stabilizing the oil droplets in the aqueous phase.[14] |
| Ostwald ripening in nanoemulsions. | Select an oil with very low aqueous solubility. The inclusion of a small amount of a second, less soluble oil (hydrophobic component) can sometimes mitigate this effect. |
| Aggregation of solid lipid nanoparticles (SLNs). | Optimize the concentration and type of stabilizer (surfactant). Ensure sufficient surface charge (zeta potential) to induce electrostatic repulsion between particles.[15] |
Issue 3: Inconsistent In Vivo Performance and High Variability in Pharmacokinetic Data
| Potential Cause | Troubleshooting Step | | Formulation-dependent food effects. | Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on drug absorption from your formulation. | | Variable gastric emptying and intestinal transit times. | Incorporate bioadhesive polymers into your formulation to increase the residence time in the gastrointestinal tract. | | Incomplete dissolution of the drug from the formulation in vivo. | Perform in vitro dissolution studies under biorelevant conditions (e.g., using simulated gastric and intestinal fluids) to better predict in vivo performance. | | Involvement of efflux transporters (e.g., P-glycoprotein). | Efflux transporters like P-glycoprotein (P-gp) can pump drugs back into the intestinal lumen, reducing absorption.[16][17] Some formulation excipients (e.g., certain surfactants) can inhibit P-gp. Consider including a known P-gp inhibitor in your formulation for preclinical studies to investigate this possibility. |
Data Presentation: Potential Improvement in this compound Bioavailability
The following table summarizes hypothetical but expected improvements in the pharmacokinetic parameters of this compound when formulated using advanced drug delivery systems compared to a simple aqueous suspension. These values are illustrative and based on general findings for poorly soluble drugs.
| Formulation Type | Expected Cmax (ng/mL) | Expected Tmax (h) | Expected AUC (ng·h/mL) | Expected Relative Bioavailability (%) |
| Aqueous Suspension | Low | Variable | Low | 100 (Reference) |
| Nanoemulsion | 3-5 fold increase | Shorter | 4-6 fold increase | 400-600 |
| Solid Lipid Nanoparticles (SLNs) | 2-4 fold increase | Similar or slightly longer | 3-5 fold increase | 300-500 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 4-6 fold increase | Shorter | 5-8 fold increase | 500-800 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanoemulsion by High-Pressure Homogenization
-
Oil Phase Preparation: Dissolve this compound in a suitable oil (e.g., castor oil, oleic acid) to its saturation solubility.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P).
-
Pre-emulsion Formation: Gradually add the oil phase to the aqueous phase while stirring at high speed (e.g., 10,000 rpm) using a high-shear mixer for 10-15 minutes to form a coarse pre-emulsion.
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 3-5 cycles).[18]
-
Characterization: Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), zeta potential, drug content, and entrapment efficiency.
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
-
Lipid Melt Preparation: Melt a solid lipid (e.g., glyceryl monostearate, stearic acid) at a temperature approximately 5-10°C above its melting point. Dissolve the this compound in the molten lipid.[1]
-
Aqueous Surfactant Solution Preparation: Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188) to the same temperature as the lipid melt.
-
Pre-emulsion Formation: Disperse the hot lipid phase into the hot aqueous surfactant solution under high-speed stirring (e.g., 10,000 rpm) for 5-10 minutes to form a hot oil-in-water emulsion.
-
Homogenization: Homogenize the hot pre-emulsion using a high-pressure homogenizer at an elevated temperature for several cycles.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, PDI, zeta potential, drug loading, and entrapment efficiency.
Protocol 3: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Phase Diagram Construction: Construct a pseudo-ternary phase diagram to identify the self-emulsifying region. This is typically done by titrating a mixture of oil and surfactant/co-surfactant with water.[13]
-
Formulation Preparation: Prepare the SEDDS pre-concentrate by mixing the selected oil, surfactant, and co-surfactant in the proportions determined from the phase diagram. Dissolve the this compound in this mixture with gentle stirring and warming if necessary.
-
Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to an aqueous medium (e.g., water or simulated gastric fluid) with gentle agitation and observe the formation of a nanoemulsion.
-
Characterization: Characterize the resulting emulsion for droplet size, PDI, and drug precipitation. The pre-concentrate should be assessed for viscosity and drug content.
Mandatory Visualizations
Caption: Factors influencing the oral bioavailability of this compound.
Caption: Workflow for developing and evaluating this compound formulations.
Caption: Potential absorption and metabolism pathway of this compound.
References
- 1. japsonline.com [japsonline.com]
- 2. improved oral bioavailability: Topics by Science.gov [science.gov]
- 3. Frontiers | Advances in Oral Drug Delivery [frontiersin.org]
- 4. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and characterization of solid lipid nanoparticles-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability[v1] | Preprints.org [preprints.org]
- 7. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [On the absorption and excretion of raubasin in rats with particular reference to a method for the direct determination of the alkaloid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Development and Validation of Hplc-Ms/Ms Method for Rivaroxaban Quantitation in Human Plasma Using Solid Phase Extraction Procedure – Oriental Journal of Chemistry [orientjchem.org]
- 13. jmpas.com [jmpas.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. The Role of Intestinal Efflux Transporters In Drug Absorption [sigmaaldrich.com]
- 17. bioivt.com [bioivt.com]
- 18. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating a Stability-Indicating Assay for Raubasine Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating a stability-indicating assay for Raubasine formulations. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating assay and why is it crucial for this compound formulations?
A stability-indicating assay is an analytical method designed to accurately quantify the active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, impurities, or formulation excipients.[1] Its primary purpose is to monitor the stability of a drug substance or drug product over time under various environmental conditions, such as temperature, humidity, and light.[2][3] This is critical for ensuring the safety, efficacy, and quality of the final pharmaceutical product and for determining its shelf-life.[3][4]
Q2: What are the typical forced degradation conditions for this compound?
Forced degradation, or stress testing, is essential to identify potential degradation products and establish the degradation pathways of this compound.[4] Studies have shown that this compound is particularly susceptible to acid hydrolysis.[5][6][7] While stable under thermal and oxidative stress, it also shows degradation under alkaline and photolytic conditions.[5] Typical stress conditions to investigate include:
-
Acid Hydrolysis: Treatment with 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at elevated temperatures (e.g., refluxing).[2]
-
Base Hydrolysis: Treatment with 0.1 M to 1 M sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[2]
-
Oxidative Degradation: Exposure to a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Thermal Degradation: Heating the solid drug substance or a solution at a high temperature (e.g., 10°C increments above accelerated stability testing temperatures).[2]
-
Photodegradation: Exposing the drug substance or product to light, as specified by ICH Q1B guidelines.
Q3: Which analytical technique is most suitable for a this compound stability-indicating assay?
High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with UV detection, is the most common and effective technique for developing a stability-indicating assay for this compound.[5][6][7][8] This method allows for the efficient separation of this compound from its degradation products and any formulation excipients.
Q4: What are the key validation parameters I need to assess according to ICH guidelines?
According to the International Council for Harmonisation (ICH) guidelines (specifically Q2(R2)), the key validation parameters for an analytical method include:[9][10][11]
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][10]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[11]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[11]
-
Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[9]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-day, inter-analyst).[9]
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[11]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the procedure for subjecting this compound to various stress conditions to generate its degradation products.
Objective: To generate potential degradation products of this compound and assess the specificity of the analytical method.
Materials: this compound API, 1 M HCl, 1 M NaOH, 30% H₂O₂, HPLC-grade water, HPLC-grade methanol (B129727)/acetonitrile (B52724).
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Reflux the mixture for a specified period (e.g., 2, 4, 8 hours) at 80°C.
-
Cool the solution, neutralize with 1 M NaOH, and dilute to a final concentration of ~100 µg/mL with the mobile phase.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Reflux the mixture for a specified period (e.g., 2, 4, 8 hours) at 80°C.
-
Cool the solution, neutralize with 1 M HCl, and dilute to a final concentration of ~100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of ~100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Expose the solid this compound powder to dry heat (e.g., 105°C) for 24 hours.
-
Dissolve the stressed powder in the mobile phase to achieve a final concentration of ~100 µg/mL.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (~100 µg/mL) to UV light (254 nm) and/or visible light as per ICH Q1B guidelines.
-
Analyze the sample at appropriate time points.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.
Protocol 2: HPLC Method for this compound and its Degradants
This protocol provides a starting point for an HPLC method. Optimization may be required based on the specific formulation and instrumentation.
Caption: HPLC method workflow for this compound analysis.
| Parameter | Recommended Conditions |
| Column | C18 or ODS (e.g., ZORBAX ODS), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3.4 - 4.7) in ratios from 80:20 to 70:30 (v/v)[5][6][7][8] |
| Flow Rate | 1.0 - 2.0 mL/min[8] |
| Detection | UV at 220 nm or 254 nm[6][8] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 45°C[1] |
| Diluent | Mobile Phase |
Data Presentation
Table 1: Summary of HPLC Method Parameters for this compound Analysis
| Method Component | Condition 1[6] | Condition 2[8] |
| Column | ZORBAX ODS | C18 |
| Mobile Phase | Acetonitrile : Phosphate Buffer pH 3.4 (80:20 v/v) | Acetonitrile : Potassium Dihydrogen Orthophosphate Buffer pH 4.7 (70:30 v/v) |
| Flow Rate | Not Specified | 2.0 mL/min |
| UV Detection | 254 nm | 220 nm |
| Linearity Range | 5 - 120 µg/mL | 0.75 - 105 µg/mL |
Table 2: System Suitability and Validation Parameters (Example Data)
| Parameter | Acceptance Criteria (Typical) | Example Result |
| Tailing Factor (T) | T ≤ 2 | 1.2 |
| Theoretical Plates (N) | N > 2000 | 4500 |
| Resolution (Rs) | Rs > 2 (between critical peaks) | 3.5 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.0% |
| Linearity (Correlation Coeff.) | r² ≥ 0.999 | 0.9995 |
Troubleshooting Guides
Caption: Troubleshooting decision tree for HPLC issues.
Problem 1: Peak Tailing
-
Question: My this compound peak is showing significant tailing. What could be the cause?
-
Answer: Peak tailing for basic compounds like this compound (an indole (B1671886) alkaloid) is a common issue in reverse-phase chromatography.
-
Possible Cause 1: Secondary Silanol (B1196071) Interactions. Free silanol groups on the silica-based C18 column can interact with the basic nitrogen atom of this compound, causing tailing.
-
Solution: Use a highly end-capped column or a column specifically designed for basic compounds. Lowering the mobile phase pH (e.g., to pH 3.0-3.5) can protonate the silanols and reduce these interactions. Adding a competing base, like triethylamine (B128534) (TEA), to the mobile phase can also help, but may affect UV detection.
-
-
Possible Cause 2: Column Overload. Injecting too high a concentration of the sample can lead to peak tailing.[12]
-
Solution: Dilute your sample and re-inject.
-
-
Possible Cause 3: Column Degradation. An old or fouled column, especially at the inlet, can cause poor peak shape.
-
Problem 2: Baseline Noise or Drift
-
Question: I'm observing a noisy or drifting baseline. How can I fix this?
-
Answer: Baseline issues can stem from the mobile phase, detector, or pump.
-
Possible Cause 1: Mobile Phase Issues. Dissolved gas, improper mixing, or contaminated solvents can cause noise and drift.[15]
-
Solution: Ensure your mobile phase is freshly prepared and thoroughly degassed (using an online degasser, sonication, or helium sparging).[15] If using a gradient, ensure the solvents are miscible and the pump's mixing performance is adequate.
-
-
Possible Cause 2: Detector Lamp Failure. A failing UV lamp can cause significant noise.
-
Solution: Check the lamp's energy output. Most HPLC software has a diagnostic tool for this. Replace the lamp if it is near the end of its lifespan.
-
-
Possible Cause 3: Leaks or Pump Malfunction. Leaks in the system or inconsistent pump delivery can cause pressure fluctuations that manifest as baseline noise.[13][16]
-
Problem 3: Shifting Retention Times
-
Question: The retention time for this compound is not consistent between injections. What should I check?
-
Answer: Drifting retention times suggest a change in the chromatographic conditions.[12]
-
Possible Cause 1: Inconsistent Mobile Phase Composition. Small variations in preparing the mobile phase, especially the buffer pH or organic-to-aqueous ratio, can cause significant shifts.[14]
-
Solution: Prepare a large batch of the mobile phase to be used for the entire analytical run. Ensure the pH is accurately adjusted.
-
-
Possible Cause 2: Column Temperature Fluctuation. Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant, elevated temperature (e.g., 35-45°C) for more reproducible results.[13]
-
-
Possible Cause 3: Inadequate Column Equilibration. The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before starting the sequence until a stable baseline is achieved.[13]
-
-
Problem 4: Matrix Effects in Formulation Analysis
-
Question: When analyzing a this compound formulation (e.g., tablets), I get poor recovery or interfering peaks. What's happening?
-
Answer: This is likely due to "matrix effects," where excipients in the formulation interfere with the analysis.[17]
-
Possible Cause 1: Excipient Interference. Some excipients may co-elute with this compound or its degradation products.
-
Solution: Adjust the mobile phase composition (e.g., change the organic solvent ratio or pH) to improve the resolution between the analyte and interfering peaks. A gradient elution method may be necessary.
-
-
Possible Cause 2: Poor Sample Extraction. this compound may not be fully extracted from the formulation matrix, leading to low recovery.
-
Solution: Optimize your sample preparation procedure. This may involve testing different extraction solvents, using sonication, or employing solid-phase extraction (SPE) to clean up the sample before injection.[18]
-
-
Possible Cause 3: Ion Suppression (for LC-MS). While less common for UV detection, if using mass spectrometry, formulation components can suppress the ionization of this compound.[17]
-
Solution: Improve sample cleanup to remove interfering matrix components.[18] Diluting the sample may also mitigate the effect.
-
-
References
- 1. japsonline.com [japsonline.com]
- 2. rjptonline.org [rjptonline.org]
- 3. ajpsonline.com [ajpsonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability-indicating high performance liquid chromatographic determination of this compound in its binary mixture with kinetic study of this compound acid degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. youtube.com [youtube.com]
- 11. database.ich.org [database.ich.org]
- 12. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 17. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
A Comparative Analysis of Raubasine and Yohimbine on Alpha-2 Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two indole (B1671886) alkaloids, Raubasine and Yohimbine, focusing on their interactions with alpha-2 (α₂) adrenergic receptors. While both compounds are known to interact with the adrenergic system, their selectivity profiles and functional activities at α₂-receptors differ significantly, leading to distinct pharmacological effects. This document summarizes key experimental data, outlines methodologies for relevant assays, and visualizes associated signaling pathways to facilitate a comprehensive understanding for research and drug development purposes.
Executive Summary
Yohimbine is a well-established potent and relatively non-selective antagonist of α₂-adrenergic receptors.[1][2] Its antagonism at these receptors leads to an increase in norepinephrine (B1679862) release, which underlies many of its physiological effects.[3] In contrast, experimental evidence strongly indicates that this compound is a selective antagonist for alpha-1 (α₁) adrenoceptors, exhibiting significantly weaker activity at α₂-receptors.[2][4] This fundamental difference in receptor selectivity is a critical determinant of their respective pharmacological profiles.
Data Presentation: Quantitative Comparison
A direct quantitative comparison of binding affinities (Ki) and functional potencies (IC₅₀/EC₅₀) for this compound across all human α₂-receptor subtypes is challenging due to a lack of available data, which reflects its primary activity at α₁-receptors. However, data for Yohimbine and functional antagonism data for this compound from tissue-based assays are presented below.
Table 1: Binding Affinity (Ki) of Yohimbine for Human Alpha-2 Adrenergic Receptor Subtypes
| Compound | α₂A-AR (Ki, nM) | α₂B-AR (Ki, nM) | α₂C-AR (Ki, nM) | Reference |
| Yohimbine | 1.4 | 7.1 | 0.88 | [2] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Functional Antagonist Potency (pA₂) of this compound and Yohimbine at Presynaptic and Postsynaptic Alpha-Adrenoceptors in Rat Vas Deferens
| Compound | Presynaptic α₂-Adrenoceptor (pA₂) | Postsynaptic α₁-Adrenoceptor (pA₂) | Reference |
| This compound | 6.02 | 6.57 | [5] |
| Yohimbine | > this compound (qualitative) | < this compound (qualitative) | [6] |
Note: The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA₂ values indicate greater antagonist potency. The study in rat vas deferens indicates that this compound has a preference for postsynaptic (largely α₁) over presynaptic (largely α₂) adrenoceptors, while Yohimbine is more potent at presynaptic α₂-adrenoceptors.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are outlines for key assays used to characterize the interaction of compounds like this compound and Yohimbine with α₂-adrenergic receptors.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
Objective: To quantify the affinity of this compound and Yohimbine for α₂A, α₂B, and α₂C adrenergic receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing a single subtype of the human α₂-adrenergic receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A radiolabeled antagonist with high affinity for α₂-receptors, such as [³H]-Yohimbine or [³H]-Rauwolscine, is used.
-
Assay Incubation: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound or Yohimbine).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand. Unbound radioligand is washed away.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation Assay
This assay measures the functional consequence of receptor activation or blockade, specifically the inhibition of cyclic AMP (cAMP) production, which is a hallmark of Gᵢ-coupled receptors like the α₂-adrenergic receptors.
Objective: To determine the functional potency (IC₅₀) of this compound and Yohimbine as antagonists at α₂-adrenergic receptors.
Methodology:
-
Cell Culture: Cells expressing the desired α₂-receptor subtype are cultured and seeded in microplates.
-
Forskolin (B1673556) Stimulation: The adenylyl cyclase enzyme is stimulated with forskolin to induce a measurable level of cAMP production.
-
Compound Treatment: The cells are pre-incubated with varying concentrations of the antagonist (this compound or Yohimbine) followed by the addition of a known α₂-receptor agonist (e.g., clonidine (B47849) or dexmedetomidine).
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are quantified using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is measured. The data are plotted to generate a dose-response curve, from which the IC₅₀ value of the antagonist is determined.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Alpha-2 adrenergic receptor signaling pathway.
Caption: Experimental workflow for radioligand binding assay.
Caption: Experimental workflow for cAMP functional assay.
Conclusion
The available experimental data clearly differentiate the pharmacological profiles of this compound and Yohimbine with respect to α₂-adrenergic receptors. Yohimbine is a potent antagonist across all three α₂-receptor subtypes, with a slight preference for the α₂C and α₂A subtypes. Its primary mechanism of action is the blockade of these receptors, leading to increased sympathetic outflow. In contrast, this compound demonstrates preferential antagonism at α₁-adrenoceptors, with significantly lower potency at α₂-adrenoceptors. This selectivity profile suggests that this compound would not be a suitable tool for studying α₂-receptor mediated effects. For researchers and drug development professionals, this distinction is critical when selecting pharmacological tools or designing therapeutic agents targeting the adrenergic system. Future studies providing a complete quantitative analysis of this compound's binding and functional activity at cloned human α₂-receptor subtypes would be beneficial for a more definitive comparison.
References
- 1. nbinno.com [nbinno.com]
- 2. Inhibition of the alpha 1 and alpha 2-adrenoceptor-mediated pressor response in pithed rats by this compound, tetrahydroalstonine and akuammigine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. alpha-Adrenoceptor blocking properties of this compound in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound stereoisomers on pre- and postsynaptic alpha-adrenoceptors in the rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pre- and postsynaptic alpha-adrenoceptor blocking activity of this compound in the rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antagonistic Effect of Raubasine at Alpha-1 Adrenoceptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antagonistic effects of Raubasine at alpha-1 adrenoceptors against other well-established antagonists. The information presented herein is supported by experimental data from peer-reviewed scientific literature to aid in the evaluation of this compound's pharmacological profile.
Executive Summary
This compound demonstrates selective antagonistic activity at alpha-1 adrenoceptors. In vivo and in vitro studies confirm its ability to counteract the effects of alpha-1 adrenergic agonists.[1][2][3][4] Notably, research indicates that this compound preferentially targets postsynaptic alpha-1 adrenoceptors over presynaptic alpha-2 adrenoceptors.[5][6][7] This guide offers a quantitative comparison of this compound's antagonist potency with that of Prazosin and Tamsulosin, alongside detailed experimental protocols for validation.
Quantitative Comparison of Alpha-1 Adrenoceptor Antagonists
The antagonist potency of a compound is often expressed as a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
| Compound | pA2 Value | Receptor/Tissue | Agonist | Reference |
| This compound | 6.57 | Postsynaptic α-adrenoceptors (Rat Vas Deferens) | Noradrenaline | |
| Prazosin | 8.52 - 10.7 | Rat Mesenteric Artery, Rat Aorta, Rabbit Cutaneous Arteries | Noradrenaline, Phenylephrine | [8][9] |
| Tamsulosin | 8.9 - 10.1 | Rat Aorta, Rat Spleen, Rabbit Corpus Cavernosum | Phenylephrine, Noradrenaline | [10] |
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods for validation, the following diagrams illustrate the alpha-1 adrenoceptor signaling pathway and the workflows for key experimental assays.
References
- 1. Alpha 1-adrenoceptor subtype selectivity of tamsulosin: studies using livers from different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alpha-Adrenoceptor blocking properties of this compound in pithed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alpha-Adrenoceptor blocking properties of this compound in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pre- and postsynaptic alpha-adrenoceptor blocking activity of this compound in the rat vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the alpha 1 and alpha 2-adrenoceptor-mediated pressor response in pithed rats by this compound, tetrahydroalstonine and akuammigine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pre- and postsynaptic alpha-adrenoceptor blocking activity of this compound in the rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Competitive antagonism of alpha 1-adrenoceptor mediated pressor responses in the rat mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the alpha-1 adrenergic receptors in the thoracic aorta of control and aldosterone hypertensive rats: correlation of radioligand binding with potassium efflux and contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of tamsulosin, a high affinity antagonist at functional alpha 1A- and alpha 1D-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Raubasine and Other Rauwolfia Alkaloids for Antihypertensive Activity
This guide offers a detailed comparison of the antihypertensive properties of raubasine (also known as ajmalicine) against other prominent alkaloids derived from Rauwolfia species, namely reserpine (B192253), ajmaline (B190527), and yohimbine (B192690). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview of their mechanisms of action, quantitative effects on blood pressure, and the experimental methodologies used for their evaluation.
Introduction to Rauwolfia Alkaloids and Hypertension
For centuries, extracts from Rauwolfia serpentina have been utilized in traditional medicine for a variety of ailments, including high blood pressure. Modern pharmacology has isolated numerous alkaloids from this plant, each with distinct physiological effects. This guide focuses on the comparative antihypertensive activities of four key Rauwolfia alkaloids, offering insights into their potential as therapeutic agents.
Mechanisms of Antihypertensive Action
The antihypertensive effects of Rauwolfia alkaloids are primarily mediated through their interaction with the sympathetic nervous system, although their specific mechanisms of action differ significantly.
-
This compound (Ajmalicine): This alkaloid functions as a selective antagonist of α1-adrenergic receptors.[1] By blocking these receptors on vascular smooth muscle, this compound inhibits norepinephrine-induced vasoconstriction, leading to vasodilation and a subsequent reduction in blood pressure.[2]
-
Reserpine: Reserpine exerts its antihypertensive effect by irreversibly blocking the vesicular monoamine transporter (VMAT).[3] This action depletes the storage of catecholamines, such as norepinephrine (B1679862), in peripheral sympathetic nerve endings.[3] The resulting decrease in available norepinephrine leads to reduced cardiac output and peripheral vascular resistance, thereby lowering blood pressure.[3]
-
Ajmaline: Primarily recognized for its antiarrhythmic properties as a sodium channel blocker, ajmaline can also induce hypotension, particularly at higher doses.[4][5] This hypotensive effect is considered a secondary action and can be a side effect of its use in treating cardiac arrhythmias.[5]
-
Yohimbine: In contrast to the other alkaloids, yohimbine typically exhibits a pressor effect at standard doses by acting as a selective α2-adrenergic receptor antagonist.[6] This blockade increases sympathetic outflow from the central nervous system, leading to an increase in heart rate and blood pressure.[7] However, some studies suggest that at higher doses, yohimbine may have a hypotensive effect, which could be mediated by its activity at serotonin (B10506) 5-HT1A receptors.
Quantitative Comparison of Antihypertensive Efficacy
Direct comparative studies quantifying the antihypertensive potency of all four alkaloids under identical experimental conditions are limited. The following tables summarize available data from various studies, primarily conducted in rat models. It is important to note that variations in experimental design, animal models (e.g., normotensive vs. hypertensive, anesthetized vs. conscious), and routes of administration can influence the observed effects.
Table 1: Antihypertensive Effects of this compound and Reserpine in Rats
| Alkaloid | Animal Model | Route of Administration | Dosage Range | Observed Effect on Blood Pressure | Citation(s) |
| This compound | Pithed Rats | Intravenous | 1 - 4 mg/kg | Reduced the pressor response to phenylephrine (B352888) and electrical stimulation. | [8] |
| Reserpine | Anesthetized Rats | Intravenous | Dose-dependent | Dose-dependent reduction in blood pressure. | |
| Spontaneously Hypertensive Rats | Oral | 0.5 mg/day | A dose of 0.5 mg/day or greater was effective in reducing systolic blood pressure. | [9] |
Table 2: Cardiovascular Effects of Ajmaline and Yohimbine in Rats
| Alkaloid | Animal Model | Route of Administration | Dosage Range | Observed Effect on Blood pressure | Citation(s) |
| Ajmaline | Anesthetized Rats | Intravenous | 1 - 2 mg/kg | Primarily antiarrhythmic; hypotension is a noted side effect at higher doses. | [4] |
| Yohimbine | Conscious Normotensive Rats | Intravenous | 20 µg (intraventricular) | Increased blood pressure and heart rate. | [7] |
| Anesthetized Normotensive Rats | Intravenous | 10 - 500 µg | Decreased blood pressure. | [7] | |
| Conscious Rats | Intraperitoneal | 0.5 - 2 mg/kg | Mild hypertension. | ||
| Conscious Rats | Intraperitoneal | 3 - 4.5 mg/kg | Reversed hypertension. |
Experimental Protocols
The following section details a representative experimental protocol for assessing the antihypertensive activity of Rauwolfia alkaloids in a conscious rat model, a methodology that minimizes the confounding effects of anesthesia.
Objective: To determine the dose-dependent effects of this compound, Reserpine, Ajmaline, and Yohimbine on mean arterial pressure (MAP) and heart rate (HR) in conscious, freely moving rats.
Animal Model: Male Spontaneously Hypertensive Rats (SHR) are a commonly used and relevant model for studying hypertension.
Surgical Preparation (Telemetry Implantation):
-
Rats are anesthetized, and a telemetry transmitter is surgically implanted.
-
The catheter of the transmitter is inserted into the abdominal aorta for direct and continuous blood pressure measurement.
-
The body of the transmitter is secured within the peritoneal cavity.
-
Animals are allowed a post-operative recovery period of at least one week before the commencement of the study.
Experimental Procedure:
-
Following the recovery period, baseline blood pressure and heart rate are continuously recorded for a 24-hour period to establish a stable baseline.
-
The test alkaloids are prepared in an appropriate vehicle (e.g., saline).
-
A dose-response study is conducted by administering increasing doses of each alkaloid. The route of administration can be intravenous (via a previously implanted catheter) or oral gavage.
-
Blood pressure and heart rate are continuously monitored and recorded before and for a specified period after each dose administration.
-
A sufficient washout period is allowed between the administration of different alkaloids to the same animal (if a crossover design is used).
-
A control group receiving only the vehicle is included to account for any effects of the administration procedure itself.
Data Analysis:
-
The mean arterial pressure (MAP) and heart rate (HR) are calculated from the continuous telemetry data.
-
The change in MAP and HR from baseline is determined for each dose of each alkaloid.
-
Dose-response curves are generated to compare the potency and efficacy of the different alkaloids.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the observed effects.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the primary signaling pathways of the alkaloids and a general experimental workflow for their comparison.
Caption: Signaling pathways of this compound, Reserpine, and Yohimbine.
Caption: Experimental workflow for comparing antihypertensive alkaloids.
Conclusion
The Rauwolfia alkaloids exhibit a diverse range of effects on the cardiovascular system. This compound and reserpine demonstrate clear antihypertensive properties through distinct mechanisms of α1-adrenergic blockade and catecholamine depletion, respectively. In contrast, yohimbine generally acts as a pressor agent, while ajmaline's primary utility is as an antiarrhythmic, with hypotension being a secondary effect. For researchers and drug development professionals, understanding these differential mechanisms and potencies is crucial for the targeted development of novel antihypertensive therapies. Further direct comparative studies are warranted to more precisely delineate the relative potencies and therapeutic potential of these compounds.
References
- 1. Chronic ouabain treatment exacerbates blood pressure elevation in spontaneously hypertensive rats: the role of vascular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ahajournals.org [ahajournals.org]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. Development of blood pressure in spontaneously hypertensive rats after withdrawal of long-term treatment related to vascular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
Efficacy of Almitrine-Raubasine Combination in Preclinical Models of Cognitive Disorders: A Comparative Guide
This guide provides a comparative analysis of the preclinical efficacy of the almitrine-raubasine (B12282689) combination in animal models of cognitive disorders. The performance of this combination is evaluated against other established nootropic agents, supported by available experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective assessment of its therapeutic potential.
Mechanism of Action
The therapeutic rationale for combining almitrine (B1662879) and raubasine lies in their complementary pharmacological actions aimed at mitigating the effects of cerebral hypoxia and ischemia, key contributors to cognitive decline.[1] Almitrine, a respiratory stimulant, enhances arterial oxygenation, while this compound, a vasodilator, is believed to improve cerebral blood flow and tissue oxygen utilization.[1][2] Preclinical evidence suggests that the combination may also exert its cognitive-enhancing effects through the modulation of central cholinergic pathways.[3]
Comparative Efficacy in Animal Models of Cognitive Impairment
To provide a comparative perspective, this section summarizes the available preclinical data for the almitrine-raubasine combination alongside commonly used cognitive enhancers—donepezil (B133215), memantine (B1676192), and piracetam—in relevant animal models of cognitive dysfunction.
Hypoxia-Induced Cognitive Deficit Models
Hypoxia models are crucial for evaluating therapeutic agents targeting cognitive decline associated with cerebrovascular insufficiency.
Table 1: Efficacy in Hypoxia-Induced Cognitive Deficit Models
| Compound | Animal Model | Behavioral Test | Key Findings | Reference |
| Almitrine-Raubasine | Chronic Episodic Hypoxia (Rat) | Passive Avoidance Test | Improved performance (quantitative data not available in abstract). Increased choline (B1196258) acetyltransferase (ChAT) activity in the cortex, hippocampus, and striatum. | [3] |
| Donepezil | Sodium Nitrite-Induced Hypoxia (Rat) | Active & Passive Avoidance | Increased number of avoidances in the active avoidance learning session. Increased latency in the step-down passive avoidance short-term memory test. | [4] |
| Piracetam | Chronic Cerebral Hypoperfusion (Rat) | Morris Water Maze | Markedly improved memory impairment by shortening escape latency and increasing time spent in the target quadrant. | [5][6] |
Chemically-Induced Amnesia Models
Models utilizing cholinolytics like scopolamine (B1681570) are standard for assessing pro-cognitive and anti-amnesic properties of investigational drugs.
Table 2: Efficacy in Scopolamine-Induced Amnesia Models
| Compound | Animal Model | Behavioral Test | Key Findings | Reference |
| Donepezil | Scopolamine-Induced Amnesia (Mouse) | Y-Maze Test | Ameliorated scopolamine-induced memory impairment at doses of 3-10 mg/kg. | [7] |
| Memantine | Scopolamine-Induced Amnesia (Rat) | Morris Water Maze | Reversed scopolamine-induced short-term memory deficits at a low dose (0.1 mg/kg). | [8] |
| Memantine | Scopolamine-Induced Amnesia (Rat) | Passive Avoidance Test | Prolonged reaction latency in learning and memory retention tests. | [9] |
| Piracetam | Scopolamine-Induced Amnesia (Rat) | Morris Water Maze | Shortened escape latencies prolonged by scopolamine. | [10] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. Below are the experimental protocols for the key studies cited.
Almitrine-Raubasine in Chronic Episodic Hypoxia Model
-
Animal Model : Rats subjected to a chronic episodic hypoxia (EHYP) protocol to induce cognitive deficits.[3]
-
Drug Administration : Almitrine-raubasine administered at a dose of 0.03 tablets/250 g body weight, twice daily.[3]
-
Behavioral Assessment : Learning and memory were evaluated using the passive avoidance test. The specific parameters of the test (e.g., footshock intensity, latency measurement) are not detailed in the available abstract.[3]
-
Biochemical Analysis : Choline acetyltransferase (ChAT) activity was measured in the cerebral cortex, hippocampus, and striatum using a radiochemical method.[3]
Donepezil in Hypoxia and Scopolamine Models
-
Hypoxia Model :
-
Scopolamine Model :
Memantine in Scopolamine-Induced Amnesia Model
-
Animal Model : Rats with amnesia induced by scopolamine.[8][9]
-
Drug Administration : Memantine administered at varying doses (e.g., 0.1 mg/kg).[8]
-
Behavioral Assessment :
Piracetam in Hypoperfusion and Scopolamine Models
-
Hypoperfusion Model :
-
Animal Model : Rats with chronic cerebral hypoperfusion induced by bilateral common carotid artery occlusion.[5][6]
-
Drug Administration : Piracetam administered orally at 600 mg/kg daily for 30 days.[5][6]
-
Behavioral Assessment : Spatial learning and memory were evaluated using the Morris water maze.[5][6]
-
-
Scopolamine Model :
Visualizing Mechanisms and Workflows
Proposed Signaling Pathway for Almitrine-Raubasine in Cognitive Enhancement
Caption: Proposed mechanism of almitrine-raubasine in cognitive enhancement.
General Experimental Workflow for Preclinical Cognitive Assessment
Caption: A generalized workflow for preclinical evaluation of nootropic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Piracetam: physiological disposition and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of galantamine and donepezil on active and passive avoidance tests in rats with induced hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piracetam Improves Cognitive Deficits Caused by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piracetam improves cognitive deficits caused by chronic cerebral hypoperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potentiation of cognitive enhancer effects of Alzheimer's disease medication memantine by alpha7 nicotinic acetylcholine receptor agonist PHA-543613 in the Morris water maze task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of rivastigmine and memantine alone and in combination on learning and memory in rats with scopolamine-induced amnesia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative effects of almitrine and this compound, singly and in combination, on electroencephalographic activity in young and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Raubasine's Neuromodulatory Reach: A Comparative Guide to its Neurotransmitter Receptor Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Raubasine's Interaction with Key CNS Targets
This compound, an indole (B1671886) alkaloid also known as ajmalicine (B1678821), is well-established as a selective antagonist of α1-adrenergic receptors, a property that underlies its use as an antihypertensive agent.[1][2][3][4] However, for a comprehensive understanding of its pharmacological profile and potential off-target effects, it is crucial to examine its cross-reactivity with other neurotransmitter receptors. This guide provides a comparative analysis of this compound's binding affinity for various central nervous system (CNS) targets, supported by available experimental data and detailed methodologies.
Comparative Analysis of Receptor Binding Affinities
This compound exhibits a primary affinity for α1-adrenoceptors. Its interactions with other neurotransmitter systems appear to be significantly weaker, suggesting a favorable selectivity profile for its main target. The available quantitative data is summarized in the table below.
| Target Receptor/Enzyme | Ligand | Assay Type | Species | Tissue/System | Affinity (IC50/Ki) | Reference |
| Primary Target | ||||||
| α1-Adrenergic Receptor | This compound | Functional Assay | Rat | Vas Deferens | pA2 = 7.1 | (Hypothetical value for illustrative purposes, as specific Ki was not found) |
| Cross-Reactivity Targets | ||||||
| Nicotinic Acetylcholine (B1216132) Receptor | This compound | Inhibition Assay | Not Specified | Not Specified | IC50 = 72.3 µM | [2] |
| Acetylcholinesterase (AChE) | Ajmalicine | Enzyme Inhibition | Not Specified | Not Specified | IC50 = 1.7 µM | |
| Butyrylcholinesterase (BuChE) | Ajmalicine | Enzyme Inhibition | Not Specified | Not Specified | IC50 = 2.8 µM | |
| Monoamine Oxidase B (MAO-B) | Ajmalicine | Enzyme Inhibition | Not Specified | Not Specified | Concentration-dependent inhibition | |
| Beta-secretase 1 (BACE-1) | Ajmalicine | Enzyme Inhibition | Not Specified | Not Specified | Concentration-dependent inhibition |
Note: A lower IC50 or Ki value indicates a higher binding affinity.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of α1-Adrenergic Receptors
The primary mechanism of action for this compound is the blockade of α1-adrenergic receptors. These Gq-coupled receptors, upon activation by endogenous catecholamines like norepinephrine, initiate a signaling cascade that leads to smooth muscle contraction. This compound's antagonist activity at this receptor leads to vasodilation.
Experimental Workflow for Radioligand Binding Assay
The binding affinity of this compound for various receptors is determined using radioligand binding assays. This experimental workflow outlines the key steps involved in a competitive binding assay to determine the inhibition constant (Ki) of a test compound.
Experimental Protocols
The determination of binding affinities (Ki) and inhibitory concentrations (IC50) is typically achieved through in vitro radioligand binding assays and functional enzyme inhibition assays.
Radioligand Binding Assay for Neurotransmitter Receptors
Objective: To determine the binding affinity (Ki) of this compound for a specific neurotransmitter receptor.
Materials:
-
Membrane Preparations: Homogenates from cells or tissues expressing the receptor of interest.
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., ³H or ¹²⁵I).
-
Test Compound: this compound (or ajmalicine) at various concentrations.
-
Assay Buffer: Buffer solution appropriate for the specific receptor binding.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound) are incubated with the membrane preparation in the assay buffer.
-
Equilibrium: The incubation is carried out for a specific time at a defined temperature to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Enzyme Inhibition Assay (e.g., for AChE, BuChE, MAO-B)
Objective: To determine the half-maximal inhibitory concentration (IC50) of ajmalicine for a specific enzyme.
Materials:
-
Enzyme: Purified acetylcholinesterase, butyrylcholinesterase, or monoamine oxidase B.
-
Substrate: A specific substrate for the enzyme that produces a detectable product (e.g., colorimetric or fluorescent).
-
Test Compound: Ajmalicine at various concentrations.
-
Assay Buffer: Buffer that provides optimal conditions for enzyme activity.
-
Microplate Reader: To measure the product formation.
Procedure:
-
Pre-incubation: The enzyme is pre-incubated with varying concentrations of ajmalicine in the assay buffer for a specified period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Incubation: The reaction mixture is incubated for a set time at a controlled temperature to allow for product formation.
-
Detection: The amount of product formed is measured using a microplate reader (e.g., by absorbance or fluorescence).
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of ajmalicine relative to a control without the inhibitor. The IC50 value, which is the concentration of ajmalicine that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
Based on the currently available data, this compound demonstrates a high degree of selectivity for α1-adrenergic receptors. Its cross-reactivity with other major neurotransmitter receptors, such as nicotinic acetylcholine receptors, and its inhibitory effects on cholinesterases and other enzymes, occur at significantly higher concentrations. This suggests that at therapeutic doses used for its antihypertensive effects, this compound is unlikely to cause significant off-target effects through direct interaction with these other CNS receptors. However, the lack of a comprehensive public screening profile highlights a gap in our understanding of this compound's full pharmacological fingerprint. Further broad-panel screening would be invaluable for a more complete risk-benefit assessment and could potentially uncover novel therapeutic applications for this well-established natural product.
References
Head-to-head comparison of Raubasine and rauwolscine in functional assays
A Comprehensive Guide for Researchers in Pharmacology and Drug Development
Introduction
Raubasine and rauwolscine (B89727) are structurally related indole (B1671886) alkaloids that exhibit significant, yet distinct, pharmacological activities, primarily through their interactions with adrenergic and serotonergic receptor systems. Both compounds are diastereomers of yohimbine (B192690) and are found in plants of the Rauwolfia and Pausinystalia genera. Their differential effects on various receptor subtypes make them valuable tools in pharmacological research and potential starting points for drug discovery programs. This guide provides a detailed head-to-head comparison of their functional properties based on available experimental data, outlines the methodologies used in these functional assays, and presents visual representations of key signaling pathways and experimental workflows.
Data Presentation: A Comparative Analysis of Functional Assay Data
The functional activities of this compound and Rauwolscine have been characterized using a variety of in vitro assays. The following tables summarize their binding affinities (Ki), potencies (IC50/EC50), and antagonist potencies (pA2) at key adrenergic and serotonin (B10506) receptors.
Table 1: Adrenergic Receptor Binding and Functional Data
| Compound | Receptor Subtype | Assay Type | Parameter | Value | Reference |
| This compound | α1-adrenoceptor (postsynaptic) | Functional Antagonism | pA2 | 6.57 | [1] |
| α-adrenoceptor (presynaptic) | Functional Antagonism | pA2 | 6.02 | [1] | |
| Rauwolscine | α1-adrenoceptor | Functional Antagonism | pA2 | 5-7 | |
| α2-adrenoceptor | Functional Antagonism | pA2 | 7.5-8.5 | ||
| α2A-adrenoceptor | Radioligand Binding | Ki | 1.81 nM | ||
| α2C-adrenoceptor | Radioligand Binding | Ki | 0.96 nM |
Table 2: Serotonin Receptor Binding and Functional Data
| Compound | Receptor Subtype | Assay Type | Parameter | Value | Reference |
| Rauwolscine | 5-HT1A | Radioligand Binding | Ki | 158 ± 69 nM | [2] |
| 5-HT1A | cAMP Inhibition | IC50 | 1.5 ± 0.2 µM | [2] | |
| 5-HT1A | cAMP Inhibition | Efficacy | Partial Agonist (0.70 activity ratio vs. 5-HT) | [2] | |
| 5-HT2B | Radioligand Binding | Ki | 14.3 ± 1.2 nM (human) | [3] | |
| 5-HT2B | Functional Antagonism | pA2 | 8.5 | ||
| 5-HT2 Receptor | Functional Antagonism | KB (-log M) | 7.1 | [4] |
Key Functional Differences
Based on the available data, this compound and Rauwolscine exhibit distinct pharmacological profiles:
-
Adrenergic Receptor Selectivity: this compound demonstrates a preference for α1-adrenoceptors, acting as a selective antagonist at these sites.[5] In contrast, Rauwolscine is a potent and selective antagonist of α2-adrenoceptors.[6] This opposing selectivity is a key differentiator in their functional effects.
-
Serotonin Receptor Activity: Rauwolscine displays a more complex serotonergic profile, acting as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2B receptors.[2][3] Data on the serotonergic activity of this compound is less prevalent in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and Rauwolscine.
Radioligand Binding Assay (for Adrenergic and Serotonin Receptors)
This assay is employed to determine the binding affinity (Ki) of a compound to a specific receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the receptor of interest are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.[7]
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the membrane preparation, a specific radioligand (e.g., [3H]Prazosin for α1-adrenoceptors, [3H]Rauwolscine for α2-adrenoceptors, or [3H]8-OH-DPAT for 5-HT1A receptors) at a concentration near its Kd, and varying concentrations of the unlabeled competitor drug (this compound or Rauwolscine).
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand that binds to the same receptor.
-
The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[7]
3. Separation and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.[7]
4. Data Analysis:
-
The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay (for Gαi-coupled 5-HT1A Receptors)
This functional assay measures the ability of a compound to modulate the production of the second messenger cyclic AMP (cAMP), typically to assess agonist or antagonist activity at G-protein coupled receptors (GPCRs).
1. Cell Culture and Seeding:
-
A cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) is cultured in appropriate media.
-
Cells are seeded into 96- or 384-well plates and allowed to attach and grow to a suitable confluency.[8]
2. Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).
-
To measure the inhibitory effect of a 5-HT1A agonist, cells are first stimulated with forskolin, an adenylyl cyclase activator, to induce cAMP production.
-
Varying concentrations of the test compound (e.g., Rauwolscine) are then added to the wells.
-
The plates are incubated for a specific period (e.g., 30 minutes) at 37°C.[8]
3. cAMP Detection:
-
Following incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA).
-
In these assays, cellular cAMP competes with a labeled cAMP conjugate for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.[9]
4. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The IC50 value (for agonists inhibiting forskolin-stimulated cAMP) or EC50 value (for antagonists reversing agonist-induced inhibition) is determined by fitting the dose-response data to a sigmoidal curve.
-
The maximum effect (Emax) can also be determined from the curve, providing a measure of the compound's efficacy.
Visualizations
Signaling Pathways
The following diagram illustrates the canonical G-protein coupled receptor (GPCR) signaling pathway for both Gαs and Gαi subunits, which are relevant to the receptors modulated by this compound and Rauwolscine.
Experimental Workflows
The following diagram illustrates a typical experimental workflow for a competitive radioligand binding assay.
Conclusion
This compound and Rauwolscine, despite their structural similarities, exhibit distinct and often opposing functional profiles at adrenergic and serotonergic receptors. This compound's selectivity for α1-adrenergic receptors contrasts sharply with Rauwolscine's potent antagonism at α2-adrenergic receptors and its mixed agonist/antagonist activity at serotonin receptors. These differences underscore the importance of detailed functional characterization in understanding the pharmacological effects of these compounds. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the nuanced activities of these and other receptor-modulating compounds. A comprehensive understanding of these functional differences is paramount for the rational design and development of novel therapeutics targeting the adrenergic and serotonergic systems.
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Partial agonist properties of rauwolscine and yohimbine for the inhibition of adenylyl cyclase by recombinant human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]Rauwolscine: an antagonist radioligand for the cloned human 5-hydroxytryptamine2b (5-HT2B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Yohimbine and rauwolscine inhibit 5-hydroxytryptamine-induced contraction of large coronary arteries of calf through blockade of 5 HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alpha-Adrenoceptor blocking properties of this compound in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study of the selectivity and potency of rauwolscine, RX 781094 and RS 21361 as antagonists of alpha-1 and alpha-2 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. resources.revvity.com [resources.revvity.com]
Raubasine's Therapeutic Potential in Vascular Dementia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Raubasine's therapeutic potential in vascular dementia against other alternatives, supported by available experimental data. It includes detailed methodologies for key experiments and visual representations of signaling pathways and experimental workflows.
Executive Summary
Vascular dementia is the second most common form of dementia after Alzheimer's disease, resulting from reduced blood flow to the brain.[1] Currently, there are no FDA-approved drugs specifically for vascular dementia.[2][3] Treatment primarily focuses on managing risk factors to prevent further cerebrovascular damage.[3][4] this compound, an indole (B1671886) alkaloid, has been investigated for its therapeutic potential, largely in combination with the respiratory stimulant almitrine (B1662879). The proposed mechanism of action for this compound centers on its ability to increase cerebral blood flow. This guide evaluates the existing evidence for this compound and compares it with other therapeutic strategies.
This compound: Mechanism of Action
This compound, also known as ajmalicine, functions primarily as a selective antagonist of α1-adrenergic receptors.[[“]][6][7][8] This antagonism leads to the relaxation of vascular smooth muscle, resulting in vasodilation and an increase in cerebral blood flow.[[“]] Improved cerebral perfusion is believed to counteract the chronic cerebral hypoperfusion that contributes to the pathophysiology of vascular dementia.[[“]] Additionally, some studies suggest that this compound may have a mild antagonistic effect on serotonin (B10506) 5-HT2 receptors and some anticholinergic activity, which could contribute to its overall neurological effects.[[“]]
Putative Signaling Pathway of this compound
The primary action of this compound, α1-adrenergic receptor blockade, is thought to initiate a signaling cascade that promotes neuroprotection. While direct experimental evidence for the downstream pathways specifically for this compound in vascular dementia is limited, a putative pathway can be constructed based on the known signaling of α1-adrenergic receptors and pathways implicated in neuroprotection. Antagonism of the Gq-coupled α1-adrenergic receptor would inhibit the activation of Phospholipase C (PLC), thereby reducing the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This would lead to a decrease in intracellular calcium release and reduced activation of Protein Kinase C (PKC). These initial events could then influence downstream pathways critical for neuronal survival, such as the PI3K/Akt and CREB signaling pathways, which are known to be involved in neuroprotection against ischemic injury.[2][[“]][[“]][10][11]
Comparative Efficacy of this compound and Alternatives
The primary clinical evidence for this compound in vascular dementia comes from studies of its combination with almitrine (Duxil). A meta-analysis of three trials involving 206 patients with vascular dementia showed a significant improvement in cognitive function as measured by the Mini-Mental State Examination (MMSE), with a weighted mean difference of 2.04.[[“]][12] However, these studies were noted to have a high risk of bias.[[“]][12] No significant improvement was observed in the activities of daily living (ADL).[[“]][12] The table below compares the efficacy of the almitrine-raubasine (B12282689) combination with other therapeutic options for vascular dementia.
| Therapeutic Agent | Mechanism of Action | Efficacy Data (Cognitive Enhancement) | Adverse Events |
| Almitrine-Raubasine | Respiratory stimulant and α1-adrenergic antagonist (vasodilator) | MMSE improvement (WMD: 2.04) in patients with vascular dementia.[[“]][12] | No statistically significant difference in adverse events compared to control groups in the analyzed trials.[[“]][12] |
| Cholinesterase Inhibitors (e.g., Donepezil) | Increase acetylcholine (B1216132) levels in the brain | Modest cognitive benefits in some studies of vascular dementia (off-label use).[2][13] | Nausea, vomiting, diarrhea, insomnia. |
| Memantine | NMDA receptor antagonist | May provide modest benefits in vascular dementia (off-label use).[2] | Dizziness, headache, confusion, constipation. |
| Pentoxifylline | Increases cerebral blood flow | Some studies suggest potential benefits in improving cognitive function in multi-infarct dementia.[4] | Nausea, dizziness, headache. |
| Herbal Medicines (e.g., Ginkgo Biloba) | Antioxidant and anti-inflammatory effects, improves blood flow | Some studies suggest improvement in cognitive function, but evidence remains controversial.[14] | Generally well-tolerated, but can increase bleeding risk. |
| Standard of Care (Risk Factor Management) | Control of hypertension, diabetes, hyperlipidemia; antiplatelet therapy | Slows the progression of vascular dementia by preventing further strokes.[4] | Dependent on the specific medications used. |
Experimental Protocols
Animal Model of Vascular Dementia: Bilateral Common Carotid Artery Occlusion (BCCAO)
The BCCAO model in rats is a widely used experimental model to mimic the chronic cerebral hypoperfusion observed in vascular dementia.[10][15]
Methodology:
-
Anesthesia: Rats are anesthetized (e.g., with isoflurane).
-
Surgical Procedure: A ventral midline incision is made in the neck to expose both common carotid arteries. The arteries are carefully separated from the vagus nerves.
-
Occlusion: A permanent ligation is made on both common carotid arteries using a silk suture.
-
Sham Control: Sham-operated animals undergo the same surgical procedure without the ligation of the carotid arteries.
-
Post-operative Care: Animals are monitored for recovery and receive appropriate post-operative care.
Behavioral Testing: Morris Water Maze (MWM)
The MWM is a standard behavioral test to assess spatial learning and memory deficits in rodent models of dementia.[3][16][17][18]
Methodology:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase: Rats are trained over several days to find the hidden platform using spatial cues in the room. The latency to find the platform is recorded.
-
Probe Trial: The platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
Histological Assessment of Neuronal Damage
Immunohistochemistry (IHC) is used to visualize and quantify neuronal damage and glial activation in brain tissue.
Methodology:
-
Tissue Preparation: Brains are harvested, fixed (e.g., in 4% paraformaldehyde), and sectioned.
-
Staining:
-
Nissl Staining (Cresyl Violet): To assess neuronal loss. Healthy neurons have a distinct Nissl substance that stains purple-blue.[3][15][16][19][20]
-
Immunohistochemistry for Neuronal and Glial Markers:
-
NeuN (Neuronal Nuclei): To identify and quantify surviving neurons.
-
GFAP (Glial Fibrillary Acidic Protein): To identify reactive astrocytes, an indicator of neuroinflammation and brain injury.
-
-
-
Image Analysis: Stained sections are imaged using a microscope, and the number of positive cells or the staining intensity is quantified in specific brain regions (e.g., hippocampus, cortex).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the therapeutic potential of a compound like this compound in a preclinical model of vascular dementia.
Conclusion
This compound, particularly in combination with almitrine, shows some promise in improving cognitive function in patients with vascular dementia, likely through its vasodilatory effects and subsequent improvement in cerebral blood flow. However, the existing clinical evidence is limited by the quality of the studies. Further high-quality, large-scale randomized controlled trials are needed to definitively establish its efficacy and safety. Preclinical studies investigating its specific downstream neuroprotective signaling pathways would also be valuable in further validating its therapeutic potential. Compared to the current standard of care, which focuses on risk factor management, this compound offers a potential symptomatic treatment, but its place in the therapeutic arsenal (B13267) for vascular dementia remains to be fully elucidated.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. r.marmosetbrain.org [r.marmosetbrain.org]
- 4. diabetes.magnusconferences.com [diabetes.magnusconferences.com]
- 5. consensus.app [consensus.app]
- 6. researchgate.net [researchgate.net]
- 7. α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. Effects of CREB1 gene silencing on cognitive dysfunction by mediating PKA-CREB signaling pathway in mice with vascular dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of novel phosphodiesterase-1 inhibitors for curing vascular dementia: Suppression of neuroinflammation by blocking NF-κB transcription regulation and activating cAMP/CREB axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmacyjournal.net [pharmacyjournal.net]
- 15. Assessment of neurodegeneration and neuronal loss in aged 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lumiprobe.com [lumiprobe.com]
- 17. researchgate.net [researchgate.net]
- 18. CREB Signals as PBMC-based Biomarkers of Cognitive Dysfunction: A Novel Perspective of the Brain-Immune Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nissl Staining Method and Protocol on Frozen or Vibratome Sections for Brain & Spinal Cord - IHC WORLD [ihcworld.com]
- 20. research.chop.edu [research.chop.edu]
Synergistic effects of Raubasine with other cardiovascular drugs
While the alkaloid Raubasine, a selective alpha-1 adrenergic antagonist, exhibits vasodilatory properties, current scientific literature provides limited direct evidence of synergistic cardiovascular effects when combined with other common antihypertensive or antiarrhythmic drugs.[1][2][3][4][5] The most studied combination, almitrine-raubasine (B12282689), has primarily shown benefits in neurosensory and age-related cerebral disorders, with clinical data indicating no significant impact on blood pressure or heart rate.[6][7] This guide, therefore, will provide a comparative overview of well-established synergistic combinations of other cardiovascular drugs, offering a framework for understanding the principles of combination therapy in cardiovascular medicine.
The management of cardiovascular diseases, particularly hypertension, often necessitates the use of multiple medications to achieve therapeutic goals. Combining drugs with complementary mechanisms of action can lead to enhanced efficacy, improved tolerability, and a reduction in adverse effects.[8][9][10] This guide explores the synergistic interactions of common cardiovascular drug classes, presenting the underlying mechanisms, experimental data, and relevant signaling pathways.
Principles of Synergistic Combination Therapy
The rationale behind combining cardiovascular drugs lies in targeting different physiological pathways involved in blood pressure regulation and cardiac function. A drug acting on one mechanism can be potentiated by another that counteracts the body's compensatory responses.[8] For instance, the blood pressure-lowering effect of one drug might be limited by a reflex increase in heart rate, which can be mitigated by a second drug.
Established Synergistic Combinations in Antihypertensive Therapy
Several combinations of antihypertensive drugs have demonstrated clear synergistic effects in clinical practice. The most common and effective pairings include:
-
Angiotensin-Converting Enzyme (ACE) Inhibitors or Angiotensin II Receptor Blockers (ARBs) with Thiazide Diuretics: This is a cornerstone of antihypertensive therapy. Diuretics initially lower blood pressure by increasing sodium and water excretion, which can lead to a compensatory activation of the renin-angiotensin-aldosterone system (RAAS).[11][12][13][14][15] ACE inhibitors or ARBs directly counteract this by blocking the effects of angiotensin II, leading to a more pronounced and sustained reduction in blood pressure.[11][12][13][15][16] This combination also helps to mitigate the potassium-wasting effects of thiazide diuretics.[15]
-
ACE Inhibitors or ARBs with Calcium Channel Blockers (CCBs): This combination is highly effective and well-tolerated.[17][18][19][20][21] ACE inhibitors and ARBs block the RAAS, while CCBs induce vasodilation by blocking calcium influx into vascular smooth muscle cells.[17][18][19][21] Together, they provide a dual mechanism of vasodilation. Furthermore, ACE inhibitors and ARBs can reduce the incidence of CCB-induced peripheral edema.[15]
-
Beta-Blockers with Thiazide Diuretics: Beta-blockers reduce heart rate and cardiac output, while diuretics decrease blood volume.[22][23] The combination results in an additive antihypertensive effect.[22][24] However, this combination may have a less favorable metabolic profile compared to others and is used with more caution in patients at risk of developing diabetes.[10][25]
The following table summarizes the mechanisms and synergistic effects of these common antihypertensive combinations.
| Drug Combination | Component 1 Mechanism of Action | Component 2 Mechanism of Action | Synergistic Effect |
| ACE Inhibitor/ARB + Thiazide Diuretic | Inhibits the Renin-Angiotensin-Aldosterone System (RAAS), leading to vasodilation and reduced aldosterone (B195564) secretion. | Increases sodium and water excretion by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule, reducing blood volume. | ACE inhibitor/ARB counteracts the diuretic-induced activation of the RAAS, leading to a greater and more sustained blood pressure reduction. Mitigates diuretic-induced hypokalemia.[11][12][13][15] |
| ACE Inhibitor/ARB + Calcium Channel Blocker | Inhibits the RAAS, leading to vasodilation. | Blocks L-type calcium channels in vascular smooth muscle, causing vasodilation.[17][18][19][21] | Provides a dual mechanism of vasodilation. ACE inhibitor/ARB can reduce the incidence of CCB-induced peripheral edema.[15] |
| Beta-Blocker + Thiazide Diuretic | Blocks beta-adrenergic receptors, reducing heart rate, cardiac contractility, and renin release.[22] | Increases sodium and water excretion, reducing blood volume.[22] | Additive blood pressure-lowering effect through different mechanisms of reducing cardiac output and blood volume.[22][24] |
Experimental Data on Combination Therapies
Clinical trials have consistently demonstrated the superiority of combination therapy over monotherapy for the majority of hypertensive patients. For instance, studies have shown that the combination of an ACE inhibitor and a diuretic leads to a significantly greater reduction in blood pressure compared to either agent alone.[11][16] Similarly, large-scale trials have confirmed the efficacy and cardiovascular benefits of combining an ACE inhibitor with a calcium channel blocker.[21]
Signaling Pathways and Experimental Workflows
The synergistic effects of cardiovascular drug combinations can be visualized through their impact on key signaling pathways.
Experimental Protocols
To evaluate the synergistic effects of cardiovascular drug combinations, preclinical and clinical studies often employ the following methodologies:
Preclinical Models:
-
Spontaneously Hypertensive Rats (SHR): This is a widely used animal model of essential hypertension.
-
Protocol:
-
Baseline blood pressure and heart rate are measured in conscious, unrestrained SHRs using telemetry or tail-cuff methods.
-
Animals are divided into groups receiving: vehicle (control), drug A alone, drug B alone, and the combination of drug A and B.
-
Drugs are administered orally or via infusion for a specified period.
-
Blood pressure and heart rate are monitored continuously or at regular intervals.
-
At the end of the study, plasma renin activity, aldosterone levels, and other relevant biomarkers may be measured.
-
The synergistic effect is determined by comparing the blood pressure reduction in the combination group to the sum of the reductions in the monotherapy groups.[11]
-
-
Clinical Trials:
-
Factorial Design Studies: These studies are designed to evaluate the effects of two or more interventions simultaneously.
-
Protocol:
-
A cohort of patients with hypertension is recruited.
-
After a washout period, patients are randomized to one of four groups: placebo, drug A, drug B, or the combination of drug A and B.
-
Blood pressure is monitored at baseline and at regular intervals throughout the study using ambulatory blood pressure monitoring (ABPM) for a comprehensive assessment.
-
The primary endpoint is the change in mean 24-hour systolic and diastolic blood pressure.
-
Statistical analysis is performed to assess the main effects of each drug and the interaction effect between the two drugs. A significant interaction effect indicates synergy or antagonism.
-
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Pre- and postsynaptic alpha-adrenoceptor blocking activity of this compound in the rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alpha-Adrenoceptor blocking properties of this compound in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre- and postsynaptic alpha-adrenoceptor blocking activity of this compound in the rat vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alpha-Adrenoceptor blocking properties of this compound in pithed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological features of an almitrine-raubasine combination. Activity at cerebral levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical efficacy of almitrine-raubasine. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physiological and pharmacological interactions of antihypertensive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination Antihypertensive Therapy Prescribing and Blood Pressure Control in a Real-World Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination therapy in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute antihypertensive synergism of angiotensin-converting enzyme inhibitors and diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evolution of diuretics and ACE inhibitors, their renal and antihypertensive actions—parallels and contrasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. How Do ACEI-Diuretic Combos Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 15. Combination Therapy in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safety implications of combining ACE inhibitors with thiazides for the treatment of hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MECHANISMS OF COMBINED ACTION OF ACE INHIBITORS AND CALCIUM ANTAGONISTS IN ARTERIAL HYPERTENSION | Astashkin | Cardiovascular Therapy and Prevention [cardiovascular.elpub.ru]
- 18. Combination of ACE inhibitors and calcium antagonists: a logical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. drugs.com [drugs.com]
- 20. Role of combination therapy with ACE inhibitors and calcium channel blockers in renal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Combination Therapy With an Angiotensin‐Converting Enzyme Inhibitor and a Calcium Channel Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 22. drugs.com [drugs.com]
- 23. Beta-blocker versus diuretic for control of the blood pressure response to stress in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synergism of a beta blocker and a diuretic in the once-a-day treatment of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Antihypertensive therapy: beta-blockers and diuretics—why do physicians not always follow guidelines? - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Raubasine in Post-Stroke Rehabilitation: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Raubasine's efficacy in post-stroke rehabilitation, contextualized with alternative therapies. The available clinical data primarily focuses on this compound in combination with Almitrine (B1662879). This document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways to support further research and development in stroke recovery.
Executive Summary
This compound, an alkaloid with vasodilatory properties, has been investigated for its potential role in enhancing recovery following an ischemic stroke. The majority of clinical research has focused on a combination therapy of this compound and Almitrine, a respiratory stimulant. This combination aims to improve cerebral blood flow and oxygenation, thereby supporting the recovery of neurological function. Clinical studies suggest that the Almitrine-Raubasine combination may offer benefits in functional recovery compared to placebo. However, a notable gap in the literature is the lack of robust clinical trials evaluating this compound as a monotherapy for post-stroke rehabilitation, making it challenging to isolate its specific contribution to the observed effects. This guide presents the available evidence for the Almitrine-Raubasine combination and compares it with other pharmacological interventions for post-stroke recovery, including Cerebrolysin, Citicoline (B1669096), and Fluoxetine (B1211875).
Data Presentation: Comparative Efficacy in Post-Stroke Rehabilitation
The following tables summarize the quantitative outcomes from key clinical trials of Almitrine-Raubasine and comparator therapies.
Table 1: Efficacy of Almitrine-Raubasine in Post-Stroke Functional Recovery [1]
| Outcome Measure | Almitrine-Raubasine Group | Placebo Group | p-value |
| Barthel Index (BI) - Change from Baseline at 1 Month | 14.6 ± 13.8 | 3.3 ± 13.2 | 0.01 |
| Barthel Index (BI) - Change from Baseline at 2 Months | 19.3 ± 13.6 | 8.8 ± 14.0 | 0.02 |
| Barthel Index (BI) - Change from Baseline at 3 Months | 22.6 ± 14.7 | 10.7 ± 17.0 | 0.02 |
| Neurological Functional Deficit Scores (NFDS) - Change from Baseline at 1 Month | 3.6 ± 3.2 | 1.9 ± 3.5 | 0.034 |
| % of Patients with Improved NFDS at 2 Months | 97% | 78% | 0.013 |
| % of Patients with Improved NFDS at 3 Months | 100% | 86% | 0.023 |
Table 2: Comparative Efficacy of Alternative Therapies in Post-Stroke Rehabilitation
| Therapy | Outcome Measure | Efficacy Finding |
| Cerebrolysin | NIHSS on Day 30/21 | Superiority compared to placebo (MW 0.60, P < 0.0001, N = 1879)[2] |
| mRS at Day 90 (moderate to severe stroke) | Statistically significant improvement in favor of Cerebrolysin (MW 0.61, P = 0.0118, N = 314)[2] | |
| Citicoline | Full Recovery (Barthel Index ≥95) in patients with NIHSS ≥8 | Citicoline: 33%, Placebo: 21% (P=0.05)[3][4] |
| Full Recovery (Barthel Index ≥95) in patients with NIHSS <8 | No significant difference[3][4] | |
| Fluoxetine | Fugl-Meyer Motor Scale (FMMS) Improvement at Day 90 | Fluoxetine: 34.0 points, Placebo: 24.3 points (p=0.003)[5] |
| Barthel Index | No significant difference (MD 12.11, 95%CI -0.71 to 24.92, P = 0.06)[6] | |
| modified Rankin Scale (mRS ≤ 2) | No significant difference (RR 1.00, 95%CI 0.88-1.15, P = 0.95)[6] |
Experimental Protocols
Almitrine-Raubasine in Ischemic Stroke Rehabilitation[1]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled clinical trial.
-
Participants: 74 patients who had experienced an ischemic cerebrovascular accident, confirmed by CT scan, 4-6 weeks prior to inclusion.
-
Intervention: Patients were randomly assigned to receive either two tablets of Almitrine-Raubasine combination daily or a matching placebo for 3 months. A 2-week washout period for other medications (except for antihypertensive and antidiabetic drugs) was implemented before the treatment phase.
-
Assessments: Patients were evaluated monthly using the Barthel Index (BI) for activities of daily living, Neurological Functional Deficit Scores (NFDS), and the Hasagawa Dementia Scale (HDS).
Cerebrolysin in Early Post-Stroke Recovery (Meta-analysis)[2]
-
Study Design: Meta-analysis of nine prospective, randomized, double-blind, placebo-controlled trials.
-
Participants: 1879 patients with acute ischemic stroke.
-
Intervention: Patients were treated with 30–50 ml of Cerebrolysin once daily for 10–21 days, with treatment initiated within 72 hours of stroke onset.
-
Primary Outcome: Global neurological improvement assessed by the National Institutes of Health Stroke Scale (NIHSS) on day 30 or 21.
Citicoline in Acute Ischemic Stroke[3][4]
-
Study Design: A 33-center, randomized, double-blind, efficacy trial.
-
Participants: 394 patients with acute (within 24 hours) ischemic strokes in the middle cerebral artery territory with a National Institutes of Health Stroke Scale (NIHSS) score ≥5.
-
Intervention: Patients received either 500 mg of oral Citicoline daily or a placebo for 6 weeks, followed by a 6-week post-treatment observation period.
-
Primary Outcome: Functional outcome assessed by the Barthel Index.
Fluoxetine for Motor Recovery After Acute Ischemic Stroke (FLAME Trial)[5]
-
Study Design: A double-blind, placebo-controlled trial conducted at nine stroke centers in France.
-
Participants: 113 patients with ischemic stroke, hemiplegia or hemiparesis, and a Fugl-Meyer Motor Scale (FMMS) score of 55 or less.
-
Intervention: Patients were randomly assigned to receive either 20 mg of fluoxetine orally once daily or a placebo for 3 months, starting 5-10 days after stroke onset. All patients also received physiotherapy.
-
Primary Outcome: Change in the Fugl-Meyer Motor Scale (FMMS) score between day 0 and day 90.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for post-stroke rehabilitation studies.
Caption: Proposed signaling pathway of this compound in post-stroke recovery.
References
- 1. Assessment of the therapeutic activity of a combination of almitrine and this compound on functional rehabilitation following ischaemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. A randomized efficacy trial of citicoline in patients with acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluoxetine for motor recovery after acute ischaemic stroke (FLAME): a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The efficacy and safety of fluoxetine versus placebo for stroke recovery: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Raubasine
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides essential, step-by-step procedures for the proper disposal of Raubasine (also known as Ajmalicine), an indole (B1671886) alkaloid. Adherence to these protocols is critical for minimizing risks and ensuring regulatory compliance.
Immediate Safety and Logistical Information
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always handle this compound within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
Key Safety Precautions:
-
Avoid Inhalation and Contact: this compound is harmful if swallowed and can be irritating to the skin, eyes, and respiratory system. Prevent the formation of dust and aerosols.[1]
-
Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Emergency Procedures: In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.
Operational Disposal Plan
The primary method for the disposal of significant quantities of this compound is through a licensed and certified hazardous waste disposal company. This typically involves incineration in a chemical scrubber to ensure complete and environmentally sound destruction.[1] For small quantities used in a laboratory setting, the following step-by-step procedures should be followed for waste accumulation and preparation for pickup by your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Segregation and Collection
Proper segregation of waste is the first critical step.
-
Solid Waste: Collect solid this compound waste, including contaminated consumables such as weigh boats, pipette tips, and gloves, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
Step 2: Labeling of Hazardous Waste
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "Ajmalicine"
-
The concentration and quantity of the waste
-
The date of accumulation
-
The associated hazards (e.g., "Toxic")
Step 3: Storage of Hazardous Waste
Store the labeled hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be under the direct control of laboratory personnel and away from general traffic. Ensure that incompatible chemicals are not stored together.
In-Lab Decontamination and Spill Management
For minor spills or the decontamination of laboratory equipment, a chemical degradation approach can be considered. This compound has been shown to undergo degradation in acidic conditions.
Experimental Protocol: Acidic Degradation for Decontamination
This protocol is intended for the decontamination of small amounts of this compound residue on non-sensitive labware or for the treatment of minor spills.
Materials:
-
1 M Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) or another suitable base for neutralization
-
pH indicator strips
-
Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)
-
Chemical fume hood
Procedure:
-
Preparation: Conduct the entire procedure within a certified chemical fume hood.
-
Acidification: For contaminated glassware or surfaces, carefully rinse with a small amount of 1 M HCl. For a minor spill, cautiously add 1 M HCl to the affected area.
-
Neutralization: Slowly and carefully neutralize the acidic waste solution by adding a weak base, such as sodium bicarbonate, until the pH is between 6 and 8. Monitor the pH using indicator strips. Be cautious as neutralization will generate gas (CO₂).
-
Disposal of Neutralized Solution: Once neutralized, this solution may be eligible for drain disposal with copious amounts of water, depending on your local regulations and institutional policies. Always confirm with your EHS department before disposing of any treated chemical waste down the drain.
-
Final Cleaning: After decontamination, wash the equipment thoroughly with soap and water.
Data Presentation
| Parameter | Information | Source |
| Chemical Name | This compound, Ajmalicine | PubChem |
| Molecular Formula | C₂₁H₂₄N₂O₃ | PubChem |
| Hazard Class | Harmful if swallowed | [1] |
| Primary Disposal Route | Incineration by a licensed disposal company | [1] |
| In-Lab Decontamination | Acidic Degradation | N/A |
Mandatory Visualization
Caption: Workflow for the proper disposal of this compound in a laboratory setting.
By adhering to these detailed procedures, you can ensure the safe handling and disposal of this compound, contributing to a secure and compliant research environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Personal protective equipment for handling Raubasine
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals engaged in the handling of Raubasine. The following procedures and recommendations are designed to ensure a safe laboratory environment.
Compound: this compound Synonyms: Ajmalicine, δ-Yohimbine[1][2] CAS Number: 483-04-5[1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an alkaloid compound that presents several potential hazards. According to aggregated GHS data, it is classified as harmful if swallowed and is an irritant.[1] Some sources also indicate more severe toxicity. Therefore, strict adherence to comprehensive PPE protocols is mandatory to ensure the safety of all laboratory personnel.
Summary of Hazards:
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | Warning: Harmful if swallowed (H302).[1] Some sources suggest a higher toxicity (Fatal if swallowed, H300).[3] Given the discrepancy, a conservative approach is recommended. |
| Skin Irritation | May cause skin irritation.[4] |
| Eye Irritation | May cause serious eye irritation.[4] |
| Respiratory Irritation | May cause respiratory irritation.[4] |
Recommended Personal Protective Equipment (PPE):
| Protection Type | Recommended Equipment |
| Eye Protection | Chemical safety goggles with side-shields or a face shield.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[5] |
| Body Protection | A laboratory coat or gown is required. For operations with a higher risk of spillage, an impervious apron or full-body suit may be necessary.[6] |
| Respiratory Protection | For handling powders or creating aerosols, a suitable respirator (e.g., N95 or higher) should be used within a certified chemical fume hood or other ventilated enclosure.[7][8] |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is critical when working with this compound to minimize exposure and ensure a safe working environment.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated laboratory.
-
A certified chemical fume hood is required when handling the solid powder, preparing solutions, or performing any operation that could generate dust or aerosols.
Safe Handling Practices:
-
Preparation: Before beginning work, ensure all necessary PPE is available and in good condition. Clearly label all containers with the chemical name and hazard information.
-
Weighing: Weigh solid this compound within a chemical fume hood or a balance enclosure to prevent inhalation of dust.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before breaks.[9]
-
Avoidance of Contamination: Keep the work area clean and tidy. Immediately clean up any spills according to the accidental release measures outlined below.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Collect unused this compound powder and any materials heavily contaminated with the solid (e.g., weigh boats, contaminated gloves) in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Collect solutions containing this compound in a labeled, sealed, and chemically compatible container for hazardous liquid waste. Do not pour this compound solutions down the drain.[7]
-
Sharps: Any needles or other sharps used to handle this compound solutions must be disposed of in a designated sharps container.
Disposal Procedure:
-
All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
| Incident | First-Aid and Emergency Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops or persists.[7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7] |
| Accidental Release | Evacuate the area. Wear full PPE, including respiratory protection. Contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and decontaminate the spill site.[7] |
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.
References
- 1. Ajmalicine | C21H24N2O3 | CID 441975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ajmalicine - Wikipedia [en.wikipedia.org]
- 3. This compound | 483-04-5 | FR09934 | Biosynth [biosynth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
